N-Cyclohexyl 3-fluorobenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPPOGYXWKNMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359422 | |
| Record name | N-CYCLOHEXYL 3-FLUOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2267-94-9 | |
| Record name | N-CYCLOHEXYL 3-FLUOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Comprehensive-Guide-to-the-Synthesis-of-N-Cyclohexyl-3-fluorobenzamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-Cyclohexyl 3-fluorobenzamide, a valuable amide compound in medicinal chemistry and material science. The document details the most efficient and reliable synthetic pathway, beginning with a retrosynthetic analysis to identify key starting materials. It presents a robust, step-by-step experimental protocol based on the Schotten-Baumann reaction, a classic and effective method for amide bond formation. The guide explains the underlying nucleophilic acyl substitution mechanism, methods for product characterization and validation, and critical safety considerations. Included are structured data tables and process diagrams to ensure clarity, reproducibility, and a thorough understanding of the synthesis for laboratory application.
Introduction and Synthetic Strategy
N-Cyclohexyl-3-fluorobenzamide is a disubstituted amide featuring a cyclohexane ring attached to the amide nitrogen and a fluorine atom at the meta-position of the benzoyl group. Fluorinated organic molecules are of significant interest in drug development due to fluorine's ability to modulate metabolic stability, binding affinity, and lipophilicity. This particular scaffold serves as a key building block for more complex molecules in agrochemical and pharmaceutical research.
Retrosynthetic Analysis
A retrosynthetic approach to N-Cyclohexyl-3-fluorobenzamide identifies the central amide bond as the key disconnection point. This bond can be formed by the reaction of an amine (a nucleophile) with a carboxylic acid derivative (an electrophile). This analysis logically points to two primary starting materials: Cyclohexylamine and 3-Fluorobenzoic acid .
Pathway Selection: The Schotten-Baumann Reaction
While direct coupling of a carboxylic acid and an amine is possible using coupling agents, a more direct and often higher-yielding approach involves activating the carboxylic acid.[1] The most common activation method is the conversion of the carboxylic acid to an acyl chloride. The subsequent reaction of this highly reactive acyl chloride with an amine is known as the Schotten-Baumann reaction.[2][3][4]
This pathway is selected for its efficiency and reliability. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[4] A base, typically a tertiary amine like triethylamine or an inorganic base like sodium hydroxide, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5][6]
Detailed Experimental Protocol
This protocol describes the synthesis of N-Cyclohexyl-3-fluorobenzamide from 3-fluorobenzoyl chloride and cyclohexylamine in dichloromethane (DCM), utilizing triethylamine (TEA) as an acid scavenger.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass (g) | Volume (mL) |
| 3-Fluorobenzoyl Chloride | C₇H₄ClFO | 158.56 | 10.0 | 1.0 | 1.59 | ~1.2 |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 11.0 | 1.1 | 1.09 | 1.25 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.0 | 1.2 | 1.21 | 1.67 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | - | 50 |
| 1 M Hydrochloric Acid | HCl | 36.46 | - | - | - | 20 |
| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | - | 20 |
| Brine (Sat. NaCl) | NaCl | 58.44 | - | - | - | 20 |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | - | ~2-3 g | - |
Step-by-Step Procedure
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexylamine (1.1 eq, 1.09 g, 1.25 mL) and anhydrous dichloromethane (DCM, 30 mL).
-
Base Addition : Add triethylamine (1.2 eq, 1.21 g, 1.67 mL) to the solution. Cool the flask in an ice bath (0 °C) and stir for 10 minutes.
-
Acyl Chloride Addition : Dissolve 3-fluorobenzoyl chloride (1.0 eq, 1.59 g) in anhydrous DCM (20 mL). Add this solution dropwise to the stirring amine solution in the ice bath over 15-20 minutes using an addition funnel.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The formation of a white precipitate (triethylammonium chloride) is expected.
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup - Quenching : Upon completion, quench the reaction by adding 20 mL of deionized water.
-
Workup - Extraction : Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with:
-
20 mL of 1 M HCl to remove excess triethylamine and cyclohexylamine.
-
20 mL of saturated NaHCO₃ solution to remove any remaining acidic impurities.
-
20 mL of brine to remove residual water.
-
-
Drying and Filtration : Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.
-
Solvent Removal : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-Cyclohexyl-3-fluorobenzamide as a white solid.[7]
Characterization and Validation
To confirm the identity and purity of the synthesized N-Cyclohexyl-3-fluorobenzamide (C₁₃H₁₆FNO, Molar Mass: 221.27 g/mol ), the following analytical techniques are recommended.
-
¹H NMR Spectroscopy : The proton NMR spectrum should show characteristic signals for the aromatic protons (multiplets in the 7.0-7.5 ppm region), the N-H proton of the amide (a doublet around 6.0-8.0 ppm, which can broaden), the cyclohexyl C-H attached to the nitrogen (a multiplet around 3.8 ppm), and the aliphatic protons of the cyclohexane ring (broad multiplets between 1.0-2.0 ppm).
-
¹³C NMR Spectroscopy : The carbon spectrum will display signals for the carbonyl carbon (~165 ppm), aromatic carbons (including C-F couplings, typically in the 114-163 ppm range), and the aliphatic carbons of the cyclohexane ring.[8]
-
Infrared (IR) Spectroscopy : Key stretches include the N-H bond (~3300 cm⁻¹), C=O amide bond (~1640 cm⁻¹), and C-F bond (~1250 cm⁻¹).
-
Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight.
-
Melting Point : A sharp melting point range indicates high purity of the crystalline solid.
The crystal structure of N-Cyclohexyl-3-fluorobenzamide reveals a chair conformation for the cyclohexane ring and a dihedral angle of approximately 29.9° between the amide plane and the fluorobenzene ring.[9][10]
Process Visualization
Reaction Scheme
The overall chemical transformation is depicted below, illustrating the reaction between 3-fluorobenzoyl chloride and cyclohexylamine.
Caption: Schotten-Baumann synthesis of the target amide.
Experimental Workflow
The following diagram outlines the logical sequence of the experimental procedure, from setup to final product isolation.
Sources
- 1. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Amide Synthesis [fishersci.it]
- 7. N-Cyclohexyl-2-fluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Cyclohexyl-3-fluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-cyclohexyl-4-fluorobenzamide | 2342-50-9 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of N-Cyclohexyl-3-fluorobenzamide
Introduction
N-Cyclohexyl-3-fluorobenzamide is a synthetic amide derivative with potential applications in medicinal chemistry and materials science. Its structure, comprising a fluorinated aromatic ring coupled to a cyclohexyl amide moiety, imparts a unique combination of properties that are critical to its behavior in biological and chemical systems. This technical guide provides a comprehensive overview of the core physicochemical properties of N-Cyclohexyl-3-fluorobenzamide, offering field-proven insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound.
Molecular Structure and Core Properties
The foundational attributes of a molecule dictate its macroscopic behavior. For N-Cyclohexyl-3-fluorobenzamide, these properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₆FNO | [1] |
| Molecular Weight | 221.27 g/mol | [1] |
| CAS Number | 2267-94-9 | - |
| Appearance | White to off-white solid (predicted) | General knowledge of similar benzamides |
| Melting Point | Not experimentally determined; likely in the range of 130-160 °C based on related structures. | Analogy to similar N-substituted benzamides |
| Boiling Point | Not experimentally determined; predicted to be high due to molecular weight and hydrogen bonding capabilities. | General chemical principles |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and chloroform. | [2] |
Structural Elucidation: Insights from X-ray Crystallography
A detailed understanding of the three-dimensional structure of N-Cyclohexyl-3-fluorobenzamide is provided by single-crystal X-ray diffraction data[1]. The analysis reveals a monoclinic crystal system. The cyclohexane ring adopts a stable chair conformation. A key feature is the dihedral angle of 29.9(2)° between the plane of the amide group and the aromatic ring[1]. This twist influences the molecule's overall shape and its potential interactions with biological targets. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains[1].
Key Physicochemical Parameters in Drug Discovery
The journey of a potential drug candidate from discovery to clinical application is heavily influenced by its physicochemical properties. Understanding these parameters for N-Cyclohexyl-3-fluorobenzamide is crucial for predicting its pharmacokinetic and pharmacodynamic profile.
Lipophilicity (LogP)
Caption: Relationship between LogP, solubility, and permeability.
Acidity/Basicity (pKa)
The pKa value determines the ionization state of a molecule at a given pH, which in turn influences its solubility, absorption, and interaction with biological targets. Amides are generally very weak bases, with the protonation occurring on the carbonyl oxygen. The pKa of the conjugate acid of a typical benzamide is around -1 to -2. Conversely, the N-H proton is very weakly acidic, with a pKa typically above 17. Therefore, under physiological pH conditions (around 7.4), N-Cyclohexyl-3-fluorobenzamide will exist predominantly in its neutral, non-ionized form.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the following section details standardized protocols for the experimental determination of key physicochemical properties of N-Cyclohexyl-3-fluorobenzamide.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this occurs over a narrow range.
Apparatus: Capillary melting point apparatus.
Procedure:
-
Sample Preparation: A small amount of dry, powdered N-Cyclohexyl-3-fluorobenzamide is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
A second, fresh sample is then heated slowly (1-2 °C per minute) starting from about 20 °C below the approximate melting point.
-
The temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded. The melting range is reported as T1-T2.
Caption: Workflow for Melting Point Determination.
Determination of Aqueous Solubility (Shake-Flask Method)
Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Apparatus: Shaking incubator, centrifuge, analytical balance, HPLC-UV or other suitable analytical instrument.
Procedure:
-
System Preparation: An excess amount of N-Cyclohexyl-3-fluorobenzamide is added to a known volume of purified water (or other relevant solvent) in a sealed flask.
-
Equilibration: The flask is agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The suspension is allowed to stand, and a portion is then centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC-UV.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of N-Cyclohexyl-3-fluorobenzamide is expected to show distinct signals for the aromatic, cyclohexyl, and amide protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm), with splitting patterns influenced by the fluorine substituent. The cyclohexyl protons will resonate in the upfield region (δ 1.0-4.0 ppm). The amide proton (N-H) will likely appear as a broad singlet or a doublet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 165-175 ppm. The aromatic carbons will appear between δ 110-165 ppm, with the carbon directly bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbons of the cyclohexyl ring will resonate in the upfield region (δ 20-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of N-Cyclohexyl-3-fluorobenzamide will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
-
N-H stretch: A sharp to moderately broad band around 3300 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): Multiple bands in the 2850-3100 cm⁻¹ region.
-
C=O stretch (amide I band): A strong, sharp absorption around 1640-1680 cm⁻¹.
-
N-H bend (amide II band): A band in the region of 1510-1570 cm⁻¹.
-
C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ range.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 221. The fragmentation pattern is expected to involve cleavage of the amide bond, leading to characteristic fragment ions corresponding to the benzoyl moiety and the cyclohexylamino group.
Conclusion
This technical guide has synthesized the available data and provided a framework for understanding the core physicochemical properties of N-Cyclohexyl-3-fluorobenzamide. While a solid foundation of its molecular structure is established, further experimental determination of properties such as melting point, solubility, and LogP is essential for a complete profile, particularly for its application in drug development. The provided protocols offer a standardized approach for obtaining this critical data, ensuring the scientific rigor required for advancing research and development efforts involving this compound.
References
-
Saeed, S., Ali, M., Hussain, R., & Jasinski, J. P. (2008). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2209. [Link]
-
PubChem. (n.d.). N-Cyclohexyl-N-ethyl-3-fluorobenzamide. Retrieved from [Link]
Sources
early discovery and development of N-Cyclohexyl 3-fluorobenzamide
An In-depth Technical Guide to the Early Discovery and Development of N-Cyclohexyl-3-fluorobenzamide
Abstract
N-Cyclohexyl-3-fluorobenzamide is a synthetic small molecule that merges two key pharmacophores: a fluorinated aromatic ring and a benzamide scaffold functionalized with a cyclohexyl group. The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the foundational chemistry, structural characteristics, and hypothesized biological potential of N-Cyclohexyl-3-fluorobenzamide. We will detail its synthesis, analyze its physicochemical properties, and, by examining structurally related compounds, propose potential mechanisms of action and structure-activity relationships. This document is intended for researchers and professionals in drug discovery, offering a technical foundation for future investigation into this and related chemical entities.
Introduction: Rationale for a Fluorinated Benzamide Scaffold
The benzamide functional group is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic actions, from anti-emetics to antipsychotics.[3] Its utility stems from its rigid, planar structure and its capacity to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.
Parallel to the utility of the benzamide core, the use of fluorine in drug design has become increasingly strategic.[1][4] The introduction of a fluorine atom can profoundly influence a molecule's properties:
-
Metabolic Stability: The strength of the carbon-fluorine bond can block sites of oxidative metabolism, prolonging a drug's half-life.
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring and participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a target's binding pocket.
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, potentially enhancing its ability to cross cell membranes.[1]
The synthesis of N-Cyclohexyl-3-fluorobenzamide is therefore a logical exploration in medicinal chemistry, combining the proven benzamide scaffold with the modulating effects of a meta-positioned fluorine atom and a lipophilic cyclohexyl group. This combination offers a promising starting point for developing novel therapeutic agents.
Synthesis and Structural Characterization
The primary route to N-Cyclohexyl-3-fluorobenzamide is a direct amide bond formation via nucleophilic acyl substitution. This well-established reaction provides a high-yield and straightforward pathway to the target compound.
General Synthesis Workflow
The synthesis involves the reaction of an activated 3-fluorobenzoic acid derivative (typically the acyl chloride) with cyclohexylamine.
Sources
N-Cyclohexyl 3-fluorobenzamide CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclohexyl 3-fluorobenzamide is a synthetic amide derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which combines a flexible cyclohexyl ring, a rigid, fluorinated aromatic core, and an amide linkage, provides a unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability. The strategic placement of a fluorine atom on the benzoyl moiety is of particular significance, as fluorine substitution is a well-established strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, structural characteristics, and its potential applications in drug discovery and development, based on the current body of scientific literature.
Chemical Identity and Structure
CAS Number: 2267-94-9
Molecular Formula: C₁₃H₁₆FNO
Molecular Weight: 221.27 g/mol
The chemical structure of this compound consists of a 3-fluorobenzoyl group attached to the nitrogen atom of a cyclohexylamine. The amide bond connects the aromatic and aliphatic moieties.
Chemical Structure:
Caption: Chemical structure of this compound.
Crystallographic studies have provided detailed insights into the three-dimensional structure of this compound.[1] The cyclohexane ring typically adopts a stable chair conformation.[1] The amide group introduces a degree of planarity, and the dihedral angle between the plane of the aromatic ring and the amide plane has been determined.[1] In the solid state, the molecules are organized in the crystal lattice through intermolecular hydrogen bonds, primarily between the amide N-H and the carbonyl oxygen (N-H···O), forming chains.[1] Weaker C-H···F interactions may also contribute to the overall crystal packing.[1]
Physicochemical Properties
While extensive experimental data for the physicochemical properties of this compound are not widely published, some key parameters can be estimated or are available from chemical suppliers.
| Property | Value | Source |
| Melting Point | Not experimentally determined in available literature. | |
| Boiling Point | Not experimentally determined in available literature. | |
| Solubility | Expected to be soluble in organic solvents such as chloroform, dichloromethane, and methanol. Poorly soluble in water. | General chemical principles |
| pKa | Not experimentally determined in available literature. | |
| LogP | Not experimentally determined in available literature. |
The presence of the cyclohexyl group contributes to the lipophilicity of the molecule, which is a critical factor for its ability to cross biological membranes. The fluorine atom, being highly electronegative, can influence the electronic properties of the aromatic ring and participate in specific interactions with biological targets.
Synthesis
This compound is typically synthesized through the amidation reaction between a reactive derivative of 3-fluorobenzoic acid and cyclohexylamine. A common and efficient method involves the use of 3-fluorobenzoyl chloride as the acylating agent.
General Synthesis Protocol
This protocol is based on a published procedure for the synthesis of a related compound, with modifications for the specific target molecule.[1]
Reaction Scheme:
Caption: General synthesis scheme for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in an anhydrous solvent such as chloroform (CHCl₃) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexylamine (4.0 equivalents). The reaction is carried out under an inert atmosphere (e.g., nitrogen).
-
Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with chloroform. The organic solution is then washed sequentially with an acidic solution (e.g., 1 M HCl) to remove excess cyclohexylamine, followed by a basic solution (e.g., saturated aqueous NaHCO₃) to neutralize any remaining acid, and finally with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by crystallization from a suitable solvent, such as chloroform, to afford the final product.[1]
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, and amide protons.
-
Aromatic Protons (Ar-H): Signals for the four protons on the 3-fluorophenyl ring would appear in the downfield region, typically between δ 7.0 and 7.8 ppm. The coupling patterns would be complex due to both H-H and H-F coupling.
-
Amide Proton (N-H): A broad singlet or a doublet (if coupled to the adjacent cyclohexyl proton) is expected for the amide proton, typically in the range of δ 5.5-8.5 ppm. Its chemical shift can be concentration and solvent dependent.
-
Cyclohexyl Protons (-CH- and -CH₂-): The methine proton on the carbon attached to the nitrogen would appear as a multiplet around δ 3.8-4.2 ppm. The remaining ten protons of the cyclohexyl ring would resonate as a series of broad multiplets in the upfield region, between δ 1.0 and 2.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, around δ 165-175 ppm.
-
Aromatic Carbons (Ar-C): The six aromatic carbons will show signals between δ 110 and 165 ppm. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, and other aromatic carbons will show smaller two- and three-bond C-F couplings.
-
Cyclohexyl Carbons (-CH- and -CH₂-): The carbons of the cyclohexyl ring are expected to appear in the aliphatic region, typically between δ 25 and 50 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad absorption band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
-
C=O Stretch (Amide I band): A strong absorption band in the region of 1630-1680 cm⁻¹ due to the carbonyl stretching vibration.
-
N-H Bend (Amide II band): An absorption band around 1510-1570 cm⁻¹.
-
C-F Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
-
C-H Stretches: Aliphatic C-H stretching vibrations from the cyclohexyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 221. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the cyclohexyl ring. Common fragments would include the 3-fluorobenzoyl cation (m/z 123) and fragments arising from the loss of parts of the cyclohexyl group.
Potential Applications in Drug Development
While there is a lack of specific biological data for this compound in the public domain, its structural features suggest potential applications in drug discovery, particularly as an enzyme inhibitor or as a scaffold for the development of anticancer agents. This is based on the well-established roles of the benzamide and fluorinated aromatic moieties in medicinal chemistry.
Rationale for Potential Biological Activity
-
Amide Scaffold: The benzamide core is a privileged structure in medicinal chemistry and is present in numerous approved drugs with a wide range of biological activities.
-
Fluorine Substitution: The introduction of a fluorine atom can significantly impact a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding to an enzyme's active site.
-
Lipophilic Cyclohexyl Group: The N-cyclohexyl group increases the lipophilicity of the molecule, which can improve its absorption, distribution, and ability to cross cell membranes.
Potential as an Enzyme Inhibitor
Many enzyme inhibitors incorporate benzamide or related amide structures. The amide N-H and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with amino acid residues in an enzyme's active site. The 3-fluorophenyl and cyclohexyl groups can occupy hydrophobic pockets within the binding site, contributing to the overall binding affinity.
One class of enzymes that are often targeted by benzamide-containing molecules is Poly(ADP-ribose) polymerase (PARP) . PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. The general structure of many PARP inhibitors includes an aromatic core that mimics the nicotinamide portion of the NAD+ substrate. While this compound has not been specifically evaluated as a PARP inhibitor, its benzamide structure makes it a candidate for such investigations.
Caption: Hypothesized interaction of this compound with an enzyme active site.
Potential in Anticancer Research
The development of novel small molecules for cancer therapy is a major focus of drug discovery. The structural motifs present in this compound are found in compounds with demonstrated anticancer activity. The fluorinated phenyl ring, in particular, is a common feature in many anticancer drugs. The mechanism of action for such compounds can be varied, including the inhibition of kinases, tubulin polymerization, or, as mentioned, DNA repair enzymes.
Given the lack of direct experimental evidence, a logical first step in evaluating the potential of this compound in an oncology setting would be to screen it against a panel of cancer cell lines to determine its cytotoxic or cytostatic effects.
Conclusion
This compound is a molecule with a well-defined chemical structure and accessible synthetic route. While its physicochemical and biological properties have not been extensively documented in publicly available literature, its structural components suggest a high potential for applications in medicinal chemistry. The combination of a fluorinated aromatic ring, a central amide linker, and a lipophilic cyclohexyl group makes it an intriguing candidate for further investigation as an enzyme inhibitor and for its potential anticancer properties. Future research should focus on the detailed experimental characterization of this compound, including the acquisition of comprehensive spectroscopic and physicochemical data, and the systematic evaluation of its biological activities to unlock its full therapeutic potential.
References
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Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2008). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2209. [Link]
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An In-Depth Technical Guide to the Potential Biological Targets of N-Cyclohexyl-3-fluorobenzamide
Foreword: Unveiling the Therapeutic Potential of a Substituted Benzamide
In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, a recurring motif in a multitude of clinically significant agents. Its synthetic tractability and ability to engage in key hydrogen bonding and hydrophobic interactions have cemented its role as a versatile core for developing novel therapeutics. This guide focuses on a specific, yet under-explored, member of this family: N-Cyclohexyl-3-fluorobenzamide. While direct biological data on this compound is sparse, a comprehensive analysis of its structural components—the N-cyclohexyl group, the central benzamide core, and the 3-fluoro substitution—provides a fertile ground for hypothesizing its potential biological targets.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a reasoned, experience-driven exploration of high-probability biological targets. We will delve into the mechanistic rationale for each proposed target, outline robust experimental workflows for validation, and provide the technical details necessary to empower your research endeavors. Our approach is grounded in the principles of scientific integrity, offering a self-validating framework for investigation.
Deconstructing N-Cyclohexyl-3-fluorobenzamide: A Structural Rationale for Target Exploration
The structure of N-Cyclohexyl-3-fluorobenzamide is deceptively simple, yet each component informs our hypotheses regarding its potential biological activity.
-
The Benzamide Core: This fundamental amide structure is capable of forming crucial hydrogen bonds with protein backbones and side chains, a common feature in enzyme-inhibitor interactions. Its aromatic ring can also participate in pi-stacking and hydrophobic interactions within a binding pocket. The versatility of the benzamide scaffold is evidenced by its presence in a wide array of approved drugs with diverse mechanisms of action.[1][2]
-
The N-Cyclohexyl Group: This bulky, lipophilic substituent significantly influences the compound's overall shape and physicochemical properties. Structure-activity relationship (SAR) studies on cycloalkylamides have demonstrated that a cyclohexane ring can be crucial for potent inhibition of certain enzymes by providing necessary hydrophobicity to occupy specific pockets in the target protein.[3]
-
The 3-Fluoro Substitution: The placement of a fluorine atom on the phenyl ring can dramatically alter a molecule's biological properties. Fluorine's high electronegativity can modulate the electronic distribution of the aromatic ring, influencing pKa and binding interactions. Furthermore, it can block metabolic pathways, thereby increasing the compound's half-life. In some cases, fluorine substitution has been shown to enhance the antibacterial activity of parent compounds.[4]
Based on these structural features and a thorough review of the literature on related compounds, we propose three high-priority potential biological targets for N-Cyclohexyl-3-fluorobenzamide:
-
RAF Kinases: Key regulators of the MAPK/ERK signaling pathway, often dysregulated in cancer.
-
Histone Deacetylases (HDACs): Epigenetic modifiers that play a critical role in gene expression and are validated targets in oncology.
-
Bacterial Filamenting Temperature-Sensitive Protein Z (FtsZ): An essential protein for bacterial cell division, making it an attractive target for novel antibiotics.
The following sections will explore each of these potential targets in detail.
Potential Target I: RAF Kinases - Intercepting Oncogenic Signaling
The RAS-RAF-MEK-ERK (MAPK) pathway is a cornerstone of cellular signaling, governing processes like proliferation, differentiation, and survival.[5] The discovery that benzimidazole reverse amides and N-(thiophen-2-yl) benzamide derivatives can act as potent RAF kinase inhibitors provides a strong rationale for investigating N-Cyclohexyl-3-fluorobenzamide as a potential modulator of this pathway.[5][6]
Mechanistic Hypothesis: Competitive Inhibition at the ATP-Binding Site
We hypothesize that N-Cyclohexyl-3-fluorobenzamide may act as a Type I or Type II kinase inhibitor, binding to the ATP-binding pocket of RAF kinases (ARAF, BRAF, or CRAF). The benzamide core could form hydrogen bonds with the hinge region of the kinase, while the N-cyclohexyl and 3-fluorophenyl groups could occupy adjacent hydrophobic pockets, conferring potency and selectivity.
Experimental Validation Workflow: A Multi-tiered Approach
A systematic, multi-tiered approach is essential to validate RAF kinases as a target.
-
Objective: To determine the direct inhibitory activity of N-Cyclohexyl-3-fluorobenzamide against purified RAF kinase isoforms.
-
Protocol:
-
Reagents: Recombinant human BRAF (wild-type and V600E mutant), CRAF, and a panel of other kinases for selectivity profiling; ATP; MEK1 as a substrate; appropriate kinase buffer.
-
Procedure: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) to measure ATP consumption.
-
Data Analysis: Titrate N-Cyclohexyl-3-fluorobenzamide to determine the IC50 value for each kinase. A potent and selective inhibition of RAF isoforms would be a positive result.
-
-
Objective: To confirm that the compound engages RAF in a cellular context and inhibits downstream signaling.
-
Protocol:
-
Cell Lines: Use cancer cell lines with known RAF/MEK/ERK pathway activation (e.g., A375 melanoma cells with BRAF V600E mutation).
-
Western Blotting: Treat cells with varying concentrations of N-Cyclohexyl-3-fluorobenzamide. Lyse the cells and perform Western blotting to detect the phosphorylation status of MEK and ERK. A dose-dependent decrease in p-MEK and p-ERK would indicate on-target activity.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding. Increased thermal stability of RAF in the presence of the compound would provide direct evidence of target engagement.
-
-
Objective: To assess the functional consequences of RAF inhibition.
-
Protocol:
-
Cell Proliferation Assay: Treat cancer cell lines with the compound and measure cell viability over time using an MTT or similar assay. A reduction in cell proliferation is the expected outcome.
-
Colony Formation Assay: This assay assesses the long-term ability of single cells to grow into colonies. Inhibition of colony formation would suggest a cytostatic or cytotoxic effect.
-
Potential Target II: Histone Deacetylases (HDACs) - Modulating the Epigenome
The benzamide moiety is a well-established pharmacophore in the design of HDAC inhibitors.[7][8] Several N-substituted benzamides have shown potent anti-proliferative activity through HDAC inhibition.[9][10] This precedent makes HDACs a compelling potential target for N-Cyclohexyl-3-fluorobenzamide.
Mechanistic Hypothesis: Zinc-Chelation and Hydrophobic Pocket Occupancy
HDACs are zinc-dependent enzymes. We propose that the amide group of N-Cyclohexyl-3-fluorobenzamide could chelate the zinc ion in the active site of class I or class IIb HDACs. The 3-fluorophenyl ring and the N-cyclohexyl group would then occupy the hydrophobic tunnel and surface recognition domains of the enzyme, respectively, contributing to binding affinity and isoform selectivity.
Experimental Validation Workflow: A Stepwise Investigation
-
Objective: To quantify the inhibitory effect of N-Cyclohexyl-3-fluorobenzamide on HDAC activity.
-
Protocol:
-
Reagents: Recombinant human HDAC isoforms (particularly class I: HDAC1, 2, 3 and class IIb: HDAC6), a fluorogenic HDAC substrate, and a developer solution.
-
Procedure: Perform a fluorometric HDAC activity assay. The compound is incubated with the enzyme and substrate. The developer solution stops the reaction and generates a fluorescent signal proportional to the deacetylated substrate.
-
Data Analysis: Determine the IC50 values for each HDAC isoform to assess potency and selectivity.
-
-
Objective: To verify that the compound inhibits HDAC activity in cells and induces the expected downstream epigenetic modifications.
-
Protocol:
-
Cell Lines: Use cancer cell lines known to be sensitive to HDAC inhibitors (e.g., HCT116 colon cancer cells).
-
Histone Acetylation Analysis: Treat cells with the compound, extract histones, and perform Western blotting using antibodies specific for acetylated histones (e.g., Ac-H3, Ac-H4) and acetylated tubulin (for HDAC6). An increase in histone and/or tubulin acetylation would confirm HDAC inhibition.
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression of genes known to be upregulated by HDAC inhibitors, such as the cell cycle inhibitor p21.
-
-
Objective: To evaluate the anti-cancer effects resulting from HDAC inhibition.
-
Protocol:
-
Cell Cycle Analysis: Treat cells with the compound, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze the cell cycle distribution by flow cytometry. An accumulation of cells in the G1 or G2/M phase would be indicative of cell cycle arrest.
-
Apoptosis Assay: Use an Annexin V/PI staining assay followed by flow cytometry to quantify the induction of apoptosis.
-
Experimental Validation Workflow: A Microbiological and Biophysical Approach
-
Objective: To determine if N-Cyclohexyl-3-fluorobenzamide has antibacterial activity.
-
Protocol:
-
Bacterial Strains: Screen against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Minimum Inhibitory Concentration (MIC) Assay: Use broth microdilution to determine the MIC of the compound against each strain.
-
Morphological Analysis: Observe bacterial cells treated with the compound at sub-MIC and MIC concentrations using phase-contrast microscopy. Elongation or filamentation of the bacteria is a hallmark of FtsZ inhibition. [11]
-
-
Objective: To directly assess the effect of the compound on FtsZ polymerization dynamics.
-
Protocol:
-
Reagents: Purified FtsZ protein from a sensitive bacterial species (e.g., B. subtilis).
-
Light Scattering Assay: Monitor the polymerization of FtsZ in the presence of GTP by measuring the increase in light scattering at 90 degrees. The addition of an FtsZ inhibitor would alter the polymerization kinetics.
-
GTPase Activity Assay: FtsZ polymerization is coupled to GTP hydrolysis. Measure the rate of GTP hydrolysis using a phosphate release assay. Inhibition of FtsZ function would likely alter its GTPase activity.
-
-
Objective: To confirm that FtsZ is the primary target and to identify the binding site.
-
Protocol:
-
Resistant Mutant Generation: Spontaneously generate resistant mutants by plating a high density of bacteria on agar containing the compound. Sequence the ftsZ gene from resistant colonies to identify mutations that may confer resistance.
-
Isothermal Titration Calorimetry (ITC): Directly measure the binding affinity and thermodynamics of the compound's interaction with purified FtsZ.
-
Quantitative Data Summary
As this guide is predictive, no experimental data for N-Cyclohexyl-3-fluorobenzamide is available. The following table provides a template for summarizing key quantitative data that would be generated through the proposed validation workflows.
| Potential Target | Key Assay | Parameter | Expected Outcome for a Positive Result |
| RAF Kinases | Biochemical Kinase Assay | IC50 | < 1 µM |
| Western Blot (p-ERK) | EC50 | < 10 µM | |
| Cell Proliferation Assay | GI50 | < 10 µM | |
| HDACs | Fluorometric HDAC Assay | IC50 | < 1 µM |
| Western Blot (Ac-H3) | EC50 | < 10 µM | |
| Cell Cycle Analysis | % G1 or G2/M Arrest | Significant increase over control | |
| FtsZ | MIC Assay (S. aureus) | MIC | < 32 µg/mL |
| FtsZ Polymerization Assay | Modulation | Dose-dependent effect | |
| Isothermal Titration Calorimetry | Kd | < 50 µM |
Conclusion and Future Directions
N-Cyclohexyl-3-fluorobenzamide is a compound of significant interest due to its structural similarity to known bioactive molecules. This guide has outlined a comprehensive, hypothesis-driven approach to exploring its potential as an inhibitor of RAF kinases, HDACs, or the bacterial protein FtsZ. The proposed experimental workflows provide a clear and logical path for researchers to systematically validate these targets.
Positive results in any of these areas would open up exciting avenues for further drug development. For instance, potent and selective RAF or HDAC inhibition would warrant preclinical studies in relevant cancer models. Conversely, strong antibacterial activity against clinically important pathogens via FtsZ inhibition could lead to the development of a novel class of antibiotics.
The key to unlocking the therapeutic potential of N-Cyclohexyl-3-fluorobenzamide lies in rigorous and systematic investigation. The methodologies and rationales presented herein are designed to provide a solid foundation for such an endeavor.
References
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link].
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Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs. PMC - PubMed Central. Available at: [Link].
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N-Cyclohexyl-3-fluorobenzamide. PMC - NIH. Available at: [Link].
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Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. PMC - PubMed Central. Available at: [Link].
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Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed. Available at: [Link].
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available at: [Link].
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Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. PMC - NIH. Available at: [Link].
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Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. PMC - PubMed Central. Available at: [Link].
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Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. PubMed. Available at: [Link].
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Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. PMC - PubMed Central. Available at: [Link].
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Anti-inflammatory effects of LJP 1586 [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity. PubMed. Available at: [Link].
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link].
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Selective CRAF Inhibition Elicits Transactivation. Journal of the American Chemical Society. Available at: [Link].
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Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link].
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(PDF) Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Available at: [Link].
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Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia. Available at: [Link].
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The benzamide binding site. ResearchGate. Available at: [Link].
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(PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. Available at: [Link].
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Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PubMed Central. Available at: [Link].
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Structure Activity Relationships. Drug Design Org. Available at: [Link].
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link].
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Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online. Available at: [Link].
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Available at: [Link].
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Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. PubMed. Available at: [Link].
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Pseudonatural Products for Chemical Biology and Drug Discovery. PMC - PubMed Central. Available at: [Link].
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VS-6766, a unique inhibitor of the RAF/MEK signaling pathway for patients with KRAS mutant tumors. YouTube. Available at: [Link].
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Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation. PubMed Central. Available at: [Link].
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On Exploring Structure Activity Relationships. PMC - NIH. Available at: [Link].
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Full article: Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Taylor & Francis Online. Available at: [Link].
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Full article: Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. Taylor & Francis Online. Available at: [Link].
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Literature FtsZ inhibitors with promising activities on Gram-negative strains. ResearchGate. Available at: [Link].
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Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. MDPI. Available at: [Link].
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N-Cyclohexyl 3-fluorobenzamide literature review and background
An In-depth Technical Guide to N-Cyclohexyl-3-fluorobenzamide: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of N-Cyclohexyl-3-fluorobenzamide, a fluorinated aromatic amide. It is designed for researchers, scientists, and professionals in drug development. The guide delves into the compound's chemical and physical properties, details robust methodologies for its synthesis and characterization, and explores its potential biological relevance based on its structural motifs. The narrative emphasizes the rationale behind experimental procedures, grounding claims in authoritative scientific literature. Visual aids, including a detailed synthesis workflow and structured data tables, are provided to enhance understanding and practical application.
Introduction
N-Cyclohexyl-3-fluorobenzamide belongs to the N-substituted benzamide class of organic compounds, characterized by a benzoyl group linked to a nitrogen atom, which is further substituted with a cyclohexyl ring. The presence of a fluorine atom on the benzoyl moiety at the meta-position is a key structural feature.
The amide bond is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals and bioactive molecules, contributing to their structural integrity and ability to form crucial hydrogen bonds with biological targets.[1] The N-cyclohexyl group introduces lipophilicity, which can significantly influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability.[2]
Perhaps the most significant feature of this molecule is the fluorine substituent. The incorporation of fluorine into small molecules is a widely used strategy in modern drug design.[3][4] Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's physicochemical properties, including acidity (pKa), metabolic stability (by blocking sites of oxidative metabolism), and binding affinity to target proteins, often without a significant increase in steric bulk.[4][5][6] These modifications can lead to improved potency, bioavailability, and overall pharmacokinetic profiles.[3][5] This guide aims to provide a detailed technical resource on N-Cyclohexyl-3-fluorobenzamide, covering its synthesis, structural confirmation, and the scientific context for its potential applications.
Chemical and Physical Properties
N-Cyclohexyl-3-fluorobenzamide is a white solid at room temperature. Its structural and physical properties are summarized below. The crystal structure reveals that the cyclohexane ring adopts a stable chair conformation.[7] The amide plane is oriented at an angle of 29.9 (2)° relative to the aromatic ring.[7] In the solid state, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds.[7]
| Property | Value | Source(s) |
| Chemical Name | N-Cyclohexyl-3-fluorobenzamide | [8] |
| CAS Number | 2267-94-9 | [8][9] |
| Molecular Formula | C₁₃H₁₆FNO | [7] |
| Molecular Weight | 221.27 g/mol | [10] |
| Appearance | White to off-white solid | [2] (analogue) |
| Solubility | Low solubility in water, soluble in organic solvents like ethanol, acetone, and chloroform. | [2] (analogue),[7] |
| Melting Point | Not explicitly found, but related compounds have defined melting points. |
Synthesis of N-Cyclohexyl-3-fluorobenzamide
The most direct and common method for synthesizing N-Cyclohexyl-3-fluorobenzamide is through the formation of an amide bond between a carboxylic acid derivative and an amine.[11] This is a fundamental transformation in organic chemistry. The following sections detail a robust protocol for this synthesis.
Primary Synthesis Pathway: Acyl Chloride Method
This well-established two-step method involves first activating the carboxylic acid (3-fluorobenzoic acid) by converting it to a more reactive acyl chloride (3-fluorobenzoyl chloride), which then readily reacts with the amine (cyclohexylamine).[12] However, since 3-fluorobenzoyl chloride is a commercially available starting material, the synthesis can often be performed in a single step in the laboratory.[13][14]
Caption: General reaction scheme for the synthesis of N-Cyclohexyl-3-fluorobenzamide.
Experimental Protocol
This protocol is adapted from standard procedures for the synthesis of similar N-cyclohexylbenzamides.[7][10]
Materials:
-
Cyclohexylamine (1.1-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Triethylamine (TEA) or Pyridine (1.2 eq) as a base
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvent for crystallization (e.g., Chloroform, Ethanol, or Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add cyclohexylamine (1.1-1.2 eq) and the chosen anhydrous solvent (e.g., DCM). Cool the flask in an ice bath (0 °C).
-
Addition of Base: Add the base (e.g., Triethylamine, 1.2 eq) to the stirred solution. The base is crucial as it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[15]
-
Addition of Acyl Chloride: Dissolve 3-fluorobenzoyl chloride (1.0 eq) in the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes. The slow addition helps to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-5 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials. Some procedures may utilize reflux to ensure the reaction goes to completion.[7][10]
-
Work-up:
-
Dilute the reaction mixture with additional solvent (DCM or CHCl₃).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.[7]
-
The rationale for these washing steps is to purify the product in the organic layer from water-soluble starting materials, byproducts, and reagents.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent or solvent system to afford the final product as a crystalline solid.[7]
Alternative Synthesis: Direct Amide Coupling
An alternative "one-pot" approach involves the direct coupling of 3-fluorobenzoic acid with cyclohexylamine using a peptide coupling reagent.[12]
Common Coupling Reagents:
-
Carbodiimides like Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC), often with an additive like N-hydroxybenzotriazole (HOBt).[16]
-
Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[12]
This method avoids the need to prepare or handle the often moisture-sensitive acyl chloride but requires more expensive reagents. The reaction involves activating the carboxylic acid in situ to form a highly reactive intermediate, which is then attacked by the amine.[11]
Spectroscopic Characterization
Structural confirmation of the synthesized N-Cyclohexyl-3-fluorobenzamide is achieved using a combination of spectroscopic techniques.[17][18] The expected data are summarized below.
| Spectroscopy | Key Expected Features |
| ¹H NMR | Aromatic Region (~7.0-7.8 ppm): Complex multiplet patterns corresponding to the four protons on the fluorinated benzene ring. N-H Amide Proton (~6.0-8.5 ppm): A broad singlet or doublet (coupling to the adjacent C-H of the cyclohexyl ring). Cyclohexyl Protons (~1.0-4.0 ppm): A series of broad multiplets corresponding to the axial and equatorial protons of the cyclohexyl ring. The proton on the carbon attached to the nitrogen will be the most downfield (~3.7 ppm).[16] |
| ¹³C NMR | Carbonyl Carbon (~165-170 ppm): A characteristic peak for the amide carbonyl. Aromatic Carbons (~110-165 ppm): Six signals for the aromatic carbons, with their chemical shifts and C-F coupling constants being characteristic of the fluorine substitution pattern. Cyclohexyl Carbons (~25-50 ppm): Signals corresponding to the carbons of the cyclohexyl ring. |
| IR Spectroscopy | N-H Stretch (~3300 cm⁻¹): A sharp to moderately broad peak. C-H Stretches (~2850-3000 cm⁻¹): Signals for the aromatic and aliphatic C-H bonds. C=O Stretch (~1630-1680 cm⁻¹): A strong, sharp absorption characteristic of an amide carbonyl. C-F Stretch (~1100-1300 cm⁻¹): A strong absorption indicating the presence of the carbon-fluorine bond. |
| Mass Spectrometry | Molecular Ion Peak (M⁺): A peak at m/z = 221, corresponding to the molecular weight of the compound. Fragmentation Pattern: Characteristic fragments corresponding to the loss of the cyclohexyl group or cleavage around the amide bond. Common fragments might include the benzoyl cation (m/z = 123) and the cyclohexylaminium ion.[17][19] |
Potential Applications and Biological Relevance
While specific biological activity data for N-Cyclohexyl-3-fluorobenzamide itself is not extensively reported in publicly available literature, the broader class of N-cyclohexylbenzamides has attracted scientific interest. For instance, certain derivatives have been investigated for their ability to stimulate gastrointestinal motility, suggesting potential applications in treating conditions like Irritable Bowel Syndrome (IBS).[20] The general structure of an aromatic ring linked via an amide to an aliphatic ring is a common scaffold in pharmacologically active compounds.[21]
The true value in analyzing this molecule comes from understanding the role of its constituent parts in medicinal chemistry:
-
Amide Linker: Provides a rigid, planar unit capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), which is critical for specific interactions with protein targets.[1]
-
N-Cyclohexyl Group: This bulky, lipophilic group can enhance binding to hydrophobic pockets in protein targets and improve membrane permeability.[2]
-
3-Fluoro Substituent: The strategic placement of fluorine can have several beneficial effects. It increases lipophilicity, which can aid in crossing biological membranes like the blood-brain barrier.[6] It can also block metabolic hydroxylation on the aromatic ring, thereby increasing the compound's half-life in the body.[3] Furthermore, the electronegative fluorine atom can alter the electronic properties of the aromatic ring and engage in favorable electrostatic or dipole interactions within a protein binding site, potentially increasing binding affinity and potency.[4][22]
Given these features, N-Cyclohexyl-3-fluorobenzamide and its analogues represent a promising scaffold for discovery programs targeting a wide range of diseases.
Conclusion
N-Cyclohexyl-3-fluorobenzamide is a well-defined organic compound that serves as an excellent example of strategic molecular design in medicinal chemistry. Its synthesis is straightforward, relying on fundamental and robust amide bond-forming reactions. The presence of the N-cyclohexyl group and, most notably, the 3-fluoro substituent, endows the molecule with physicochemical properties that are highly desirable in drug development. This guide has provided the essential technical details for its synthesis, characterization, and the scientific rationale for its potential as a building block in the development of novel therapeutics.
References
[23] N-Cyclohexyl-N-ethyl-3-fluorobenzamide | C15H20FNO | CID 177795709 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
[7] Saeed, A., et al. (2008). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2447. Available from: [Link]
[5] Rolik, D., & Fustero, S. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Retrieved January 21, 2026, from [Link]
[24] N-cyclohexyl-3-(trifluoromethyl)benzamide | C14H16F3NO | CID 781662 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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[25] N-(2-methyl cyclohexyl)-2,3,4,5,6-pentafluorobenzamide, 1003050-32-5. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]
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[10] Saeed, A., et al. (2008). N-Cyclohexyl-2-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2187. Available from: [Link]
[20] Use of N-cyclohexyl benzamide for the treatment of intestinal diseases. (1999). Google Patents. Retrieved January 21, 2026, from
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
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[8] N-Cyclohexyl 3-fluorobenzamide | 2267-94-9. (n.d.). Angene. Retrieved January 21, 2026, from [Link]
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[1] Goti, A., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 14(1), 140-175. Available from: [Link]
[14] 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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[28] Fun, H. K., et al. (2009). N-Cyclohexylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o542. Available from: [Link]
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Spectroscopic Characterization of N-Cyclohexyl-3-fluorobenzamide: A Technical Guide
Introduction
N-Cyclohexyl-3-fluorobenzamide (C₁₃H₁₆FNO, Molar Mass: 221.27 g/mol ) is a synthetic organic compound featuring a fluorinated benzoyl group attached to a cyclohexyl amine.[1] The presence of the fluorine atom and the amide linkage makes it a molecule of interest in medicinal chemistry and materials science, where such functionalities can modulate physicochemical properties like lipophilicity, metabolic stability, and binding interactions.
Accurate structural elucidation is paramount in chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of newly synthesized molecules. This guide will detail the expected spectroscopic signatures of N-Cyclohexyl-3-fluorobenzamide and provide the methodologies for their acquisition and interpretation.
Synthesis and Molecular Structure
The synthesis of N-Cyclohexyl-3-fluorobenzamide can be achieved via the amidation of 3-fluorobenzoyl chloride with cyclohexylamine. A typical laboratory-scale synthesis protocol is provided below.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of cyclohexylamine (4.0 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzoyl chloride (1.0 equivalent) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is diluted with the solvent and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Molecular Structure
The established molecular structure of N-Cyclohexyl-3-fluorobenzamide reveals a cyclohexane ring in a stable chair conformation.[1] The amide plane is oriented at a dihedral angle to the fluorinated benzene ring.[1]
Caption: Molecular structure of N-Cyclohexyl-3-fluorobenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified N-Cyclohexyl-3-fluorobenzamide in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR: For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be conducted.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.3 | m | 2H | Aromatic CH (ortho to C=O) |
| ~ 7.2 - 7.0 | m | 2H | Aromatic CH (meta & para to C=O) |
| ~ 6.0 - 6.5 | br s | 1H | N-H |
| ~ 3.9 - 3.8 | m | 1H | Cyclohexyl CH-N |
| ~ 2.0 - 1.1 | m | 10H | Cyclohexyl CH₂ |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166 | C=O (Amide) |
| ~ 163 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |
| ~ 137 (d, ³JCF ≈ 7 Hz) | Aromatic C (ipso to C=O) |
| ~ 130 (d, ³JCF ≈ 8 Hz) | Aromatic CH (para to F) |
| ~ 123 (d, ⁴JCF ≈ 3 Hz) | Aromatic CH (ortho to F) |
| ~ 118 (d, ²JCF ≈ 21 Hz) | Aromatic CH (meta to F, ortho to C=O) |
| ~ 114 (d, ²JCF ≈ 22 Hz) | Aromatic CH (meta to F) |
| ~ 49 | Cyclohexyl CH-N |
| ~ 33 | Cyclohexyl CH₂ (adjacent to CH-N) |
| ~ 26 | Cyclohexyl CH₂ |
| ~ 25 | Cyclohexyl CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background scan and subtract it from the sample scan to obtain the final spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H stretch |
| ~ 3070 | Weak | Aromatic C-H stretch |
| ~ 2930, 2855 | Strong | Cyclohexyl C-H stretch |
| ~ 1640 | Strong | C=O stretch (Amide I) |
| ~ 1540 | Medium | N-H bend (Amide II) |
| ~ 1580, 1480 | Medium | Aromatic C=C stretch |
| ~ 1250 | Strong | C-N stretch |
| ~ 1220 | Strong | C-F stretch |
| ~ 750 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
-
Analysis: Acquire the mass spectrum in full scan mode to determine the molecular ion and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Predicted Mass Spectrometry Fragmentation
-
Molecular Ion (M⁺): m/z = 221
-
Key Fragment Ions (EI):
-
m/z = 123: [FC₆H₄CO]⁺ (Benzoyl cation)
-
m/z = 99: [C₆H₁₁NH₂]⁺ (Cyclohexylamine radical cation)
-
m/z = 83: [C₆H₁₁]⁺ (Cyclohexyl cation)
-
m/z = 55: Further fragmentation of the cyclohexyl ring
-
Caption: A simplified workflow for mass spectrometry analysis.
Conclusion
This technical guide has outlined the essential spectroscopic methodologies and predicted data for the comprehensive characterization of N-Cyclohexyl-3-fluorobenzamide. The provided protocols for synthesis and analysis, along with the detailed interpretation of expected NMR, IR, and MS data, offer a valuable resource for researchers working with this compound or similar N-substituted benzamides. While experimental data is the ultimate confirmation of structure, this predictive guide, grounded in established spectroscopic principles, provides a strong foundation for the successful identification and characterization of N-Cyclohexyl-3-fluorobenzamide.
References
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Saeed, A., et al. (2008). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2209. [Link]
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Section 1: The Strategic Imperative of the Fluorobenzamide Moiety
An In-depth Technical Guide to the Fluorobenzamide Moiety in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate molecular properties and enhance therapeutic outcomes.[1][2] When this "magic bullet" atom is integrated into the versatile benzamide scaffold, the resulting fluorobenzamide moiety presents a privileged pharmacophore with profound implications for drug design. This guide provides a technical exploration of the fluorobenzamide core, from its fundamental physicochemical impact to its application in advanced therapeutic and diagnostic agents.
The "Fluorine Advantage" in Medicinal Chemistry
Fluorine's unique properties—high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the C-F bond—allow it to exert significant influence on a molecule's profile.[3] Strategically placing fluorine can:
-
Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" at susceptible positions can increase a drug's half-life and bioavailability.[1][3][4]
-
Modulate Physicochemical Properties: As the most electronegative element, fluorine's powerful electron-withdrawing effects can lower the pKa of nearby basic groups, which can improve bioavailability and cell permeability.[3][5]
-
Improve Binding Affinity: Fluorine can engage in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.[2][3]
The Benzamide Scaffold: A Privileged Structural Motif
Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. This scaffold is prevalent in a vast array of pharmaceuticals due to the amide group's ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[6][7] This versatility has established the benzamide core in drugs targeting CNS disorders, cancer, and infectious diseases.[7][8][9]
Synergy: Unlocking Therapeutic Potential
The combination of fluorine's unique electronic features with the benzamide's robust binding capabilities creates a synergistic effect. The fluorobenzamide moiety serves as a powerful building block, enabling chemists to fine-tune pharmacokinetics and pharmacodynamics with high precision.[10] This has led to its successful application in developing highly selective receptor antagonists, potent enzyme inhibitors, and innovative diagnostic agents.[1][11][12]
Section 2: Physicochemical and Pharmacokinetic Profile
The introduction of fluorine onto the benzamide ring systematically alters key molecular properties that are critical for a drug's performance.
Electronic Effects and pKa Modulation
The potent inductive effect of fluorine withdraws electron density from the aromatic ring. This can significantly impact the acidity or basicity of other functional groups in the molecule. For instance, in many CNS drugs that feature a basic amine, fluorination can lower the pKa of that amine. This reduction in basicity means that at physiological pH (7.4), a larger fraction of the drug exists in a neutral, uncharged state, which can enhance its ability to cross the blood-brain barrier.[3]
Lipophilicity and Membrane Permeability
Fluorine is more lipophilic than hydrogen. Consequently, adding a fluorine atom generally increases a molecule's overall lipophilicity, measured as the partition coefficient (LogP).[1] This enhanced lipophilicity can improve a drug's absorption and ability to permeate cellular membranes. However, excessive fluorination can sometimes lead to poor solubility or increased susceptibility to efflux pumps, highlighting the need for a balanced and strategic approach.[1]
Blocking Metabolic Hotspots
A primary driver for using the fluorobenzamide moiety is to improve metabolic stability. Aromatic rings are often susceptible to hydroxylation by cytochrome P450 enzymes, a common route of drug metabolism and clearance. Placing a stable fluorine atom at a metabolically vulnerable position (a "soft spot") effectively blocks this pathway, prolonging the drug's duration of action.[3][4][5]
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the computed properties of 4-fluorobenzamide against its non-fluorinated parent compound, benzamide, illustrating the impact of a single fluorine atom.
| Property | Benzamide | 4-Fluorobenzamide | Reference |
| Molecular Formula | C₇H₇NO | C₇H₆FNO | [13] |
| Molecular Weight | 121.14 g/mol | 139.13 g/mol | [13] |
| XLogP3 | 0.6 | 0.9 | [13] |
| Hydrogen Bond Donors | 1 | 1 | [13] |
| Hydrogen Bond Acceptors | 1 | 2 | [13] |
| Polar Surface Area | 43.1 Ų | 43.1 Ų | [13] |
Section 3: Synthetic Methodologies
The synthesis of fluorobenzamide derivatives is well-established, with several reliable routes available to medicinal chemists. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Overview of Key Synthetic Routes
Two of the most common and robust strategies for constructing the fluorobenzamide core are:
-
Acylation via Fluorobenzoyl Chloride: This is a direct and often high-yielding method where a primary or secondary amine is acylated using a fluorobenzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.[6][14]
-
Amide Coupling of Fluorobenzoic Acid: This approach involves coupling a fluorobenzoic acid with an amine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or HATU. This method is versatile and tolerates a wide range of functional groups.[14]
-
Hydrolysis of Fluorobenzonitriles: Fluorobenzamides can also be prepared by the controlled partial hydrolysis of the corresponding fluorobenzonitriles, often using a mixture of an alkali solution and hydrogen peroxide.[15]
Visualization: General Synthetic Workflow
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preliminary in-vitro screening of N-Cyclohexyl 3-fluorobenzamide
An In-Depth Technical Guide to the Preliminary In-Vitro Screening of N-Cyclohexyl-3-fluorobenzamide
Foreword: A Strategic Framework for Novel Compound Evaluation
In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic candidate is one of rigorous, multi-faceted evaluation. This guide addresses the preliminary in-vitro screening of N-Cyclohexyl-3-fluorobenzamide, a compound for which public biological data is sparse. The absence of an established activity profile necessitates a broad, yet logically tiered, screening strategy. This document is therefore structured not as a rigid protocol, but as a strategic workflow, guiding the researcher from foundational safety assessment to hypothesis-driven primary and secondary screening. We will leverage the well-established versatility of the benzamide scaffold, a privileged structure in medicinal chemistry known for a wide spectrum of pharmacological activities, as our guiding principle.[1] The inclusion of a cyclohexyl moiety and a fluorine atom suggests potential modulation of lipophilicity, metabolic stability, and binding affinity, making a systematic in-vitro characterization essential.[2]
Compound Profile: N-Cyclohexyl-3-fluorobenzamide
Before commencing any biological evaluation, a thorough understanding of the test article is paramount.
-
Structure:
-
Physicochemical Properties: The compound consists of a central benzamide core, with a fluorine atom at the 3-position of the benzene ring and a cyclohexyl group attached to the amide nitrogen. The cyclohexane ring typically adopts a stable chair conformation.[3][4] These features are expected to influence the molecule's solubility, membrane permeability, and interactions with biological targets.
A Tiered Approach to In-Vitro Screening
A logical, tiered approach is critical for efficient and cost-effective screening. It ensures that foundational data on cytotoxicity is established before proceeding to more complex and resource-intensive functional assays.
Caption: Tiered workflow for preliminary in-vitro screening.
Tier 1: Foundational Screening - Cytotoxicity and Viability
Causality: The first essential step is to determine the concentration range at which N-Cyclohexyl-3-fluorobenzamide exhibits toxicity to cells.[5] This data is crucial for two reasons: 1) It identifies a potential therapeutic window for applications like oncology, and 2) It establishes a non-toxic concentration range for subsequent functional assays, ensuring that observed effects are target-specific and not merely a result of cell death.[6]
Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of N-Cyclohexyl-3-fluorobenzamide in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound Concentration (µM) | % Viability (Relative to Vehicle) |
| HEK293 | 0.1 | 98.5 ± 2.1 |
| HEK293 | 1 | 95.2 ± 3.4 |
| HEK293 | 10 | 88.7 ± 4.0 |
| HEK293 | 50 | 52.1 ± 5.5 |
| HEK293 | 100 | 15.3 ± 2.8 |
| Result | IC₅₀ | ~51 µM |
Tier 2: Primary Functional Screening
Causality: Based on the known activities of benzamide derivatives, a focused primary screen can identify potential therapeutic avenues.[9][10][11] The assays below are selected for their relevance, throughput, and ability to provide clear, actionable data.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Many benzamide derivatives exhibit antibacterial activity, often by inhibiting the FtsZ protein, which is crucial for bacterial cell division.[9][12] This assay determines the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus and Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of N-Cyclohexyl-3-fluorobenzamide in Mueller-Hinton Broth (MHB), typically from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Gentamicin).[13]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: Anti-inflammatory Activity (Protein Denaturation Assay)
Inflammation is often caused by protein denaturation.[8] This assay measures the ability of a compound to prevent heat-induced denaturation of egg albumin, serving as a rapid screen for anti-inflammatory potential.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare reaction mixtures containing 0.4 mL of fresh egg albumin, 5.6 mL of Phosphate Buffered Saline (PBS, pH 6.4), and the test compound at various concentrations (e.g., 10-500 µg/mL).[8]
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Measurement: After cooling, measure the turbidity (absorbance) of the samples at 660 nm.
-
Analysis: Calculate the percentage inhibition of denaturation compared to a control without the compound. Diclofenac sodium can be used as a positive control.
Protocol: General Enzyme Inhibition Assay (Fluorometric)
Enzyme inhibition is a common mechanism of action for drugs.[14][15] A fluorometric assay is a sensitive method to screen for inhibitors. This protocol is a general template that can be adapted for a specific enzyme (e.g., a kinase, protease, or sirtuin).[16]
Caption: Principle of a fluorometric enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target enzyme, its corresponding fluorogenic peptide substrate, and necessary co-factors (e.g., NAD+ for sirtuins, ATP for kinases) in an appropriate assay buffer.[16]
-
Plate Setup: In a 96-well black plate, add the assay buffer.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Enzyme Addition: Add the enzyme to all wells except the "no enzyme" control and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to a DMSO vehicle control. Calculate the IC₅₀ value.
Tier 3: Secondary Screening & Mechanism of Action (MOA)
Causality: If a compound shows promising activity in a primary screen (a "hit"), secondary assays are required to confirm the activity and elucidate the Mechanism of Action (MOA).[17]
Protocol: Enzyme Inhibition Kinetics
If the compound inhibits an enzyme, it is crucial to understand how it inhibits. This assay distinguishes between competitive, non-competitive, and other modes of inhibition by systematically varying both substrate and inhibitor concentrations.[17]
Step-by-Step Methodology:
-
Assay Setup: Set up the enzyme assay as described in section 4.3.
-
Matrix Design: Create a matrix of experimental conditions. On one axis, use a fixed set of inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀). On the other axis, use a range of substrate concentrations (e.g., from 0.25x Kₘ to 10x Kₘ, where Kₘ is the Michaelis constant).
-
Data Acquisition: Measure the initial reaction velocity (V₀) for each condition.
-
Data Analysis: Plot the data using a double-reciprocal (Lineweaver-Burk) plot (1/V₀ vs. 1/[Substrate]).
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
Protocol: Competitive Radioligand Binding Assay
If the compound's structure suggests it might target a specific receptor (e.g., a G protein-coupled receptor), a binding assay can directly measure its affinity for that target.[18] This assay measures the ability of the test compound to displace a known, radioactively labeled ligand from the receptor.[19][20]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a membrane fraction from cells expressing the target receptor, a radioligand specific for the receptor, and the test compound.
-
Reaction Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (at or below its K₋d value), and varying concentrations of the test compound.[19]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand using rapid vacuum filtration through a glass fiber filter plate. The receptor and bound ligand are retained on the filter.[20]
-
Quantification: Add scintillation cocktail to the wells and quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀. Convert the IC₅₀ to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation. A lower Kᵢ value signifies a higher binding affinity.[18]
Conclusion and Forward Look
This guide outlines a comprehensive, tiered strategy for the initial in-vitro characterization of N-Cyclohexyl-3-fluorobenzamide. By progressing from broad cytotoxicity profiling to specific functional and mechanistic assays, researchers can efficiently build a biological profile for this novel compound. The results from this screening cascade will form a critical data package to support decisions on further optimization, hit-to-lead development, and progression into more complex cell-based and in-vivo models.
References
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Biobide. (n.d.). What is an Inhibition Assay? - Blog. Retrieved from [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Clinical Trials Arena. (2018, March 2). Universal enzyme inhibition measurement could boost drug discovery. Retrieved from [Link]
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Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]
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baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
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Zhang, R., & Xie, X. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]
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MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]
-
Saeed, S., et al. (2008). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2187. Retrieved from [Link]
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Liu, X., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 830-834. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68000, 3-Fluorobenzamide. Retrieved from [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry, 47(37), 17454-17471. Retrieved from [Link]
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Wang, Y., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1741-1745. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177795709, N-Cyclohexyl-N-ethyl-3-fluorobenzamide. Retrieved from [Link]
-
Szymańska, E., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 183. Retrieved from [Link]
-
Wang, C., et al. (2011). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 16(7), 5624-5634. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16820823. Retrieved from [Link]
-
Cignarella, G., et al. (1999). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco, 54(8), 524-532. Retrieved from [Link]
-
Al-Adiwish, W. M., et al. (2019). Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. Retrieved from [Link]
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Zhang, H., et al. (2017). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 22(12), 2068. Retrieved from [Link]
-
Saeed, S., et al. (2008). N-Cyclohexyl-2-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2186. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for N-Cyclohexyl 3-fluorobenzamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide for the experimental use of N-Cyclohexyl 3-fluorobenzamide in a cell culture setting. While specific biological activities of this compound are still under investigation, this protocol offers a robust framework for initial screening and mechanistic studies, drawing upon established methodologies for analogous small molecules.
Introduction: The Scientific Context of this compound
This compound is a synthetic small molecule characterized by a central benzamide core with a cyclohexyl group attached to the amide nitrogen and a fluorine atom at the 3-position of the benzoyl ring. The inclusion of fluorine in drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. While comprehensive biological data for this specific molecule is emerging, the broader class of fluorinated benzamides has garnered interest for potential therapeutic applications, including as anticancer and antimicrobial agents.[1]
The structural similarities to other biologically active benzamides suggest that this compound could potentially exert its effects by modulating key cellular signaling pathways. For instance, related compounds have been investigated as inhibitors of protein kinases, such as those in the Raf/MEK/ERK (MAPK) pathway, which is a critical regulator of cell proliferation and survival.[2] Therefore, the following protocols are designed to not only assess the cytotoxic potential of this compound but also to provide a starting point for elucidating its mechanism of action.
This guide is built on the principles of scientific integrity, providing detailed, step-by-step methodologies and the rationale behind experimental choices to ensure reproducible and reliable results.
Essential Materials and Reagents
Compound and Reagents
-
This compound (user-supplied)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Propidium Iodide (PI)
-
RNase A
-
Ethanol, 70% (ice-cold)
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-ERK1/2, rabbit anti-β-actin)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Precast polyacrylamide gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
Equipment
-
Laminar flow hood (biosafety cabinet)
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Centrifuge (refrigerated for cell pelleting)
-
96-well and 6-well cell culture plates
-
Multi-channel pipette
-
Microplate reader with absorbance capabilities (570 nm)
-
Flow cytometer
-
Western blot apparatus (electrophoresis and transfer systems)
-
Imaging system for chemiluminescence detection
Compound Handling and Stock Solution Preparation
The proper handling and preparation of small molecule stock solutions are critical for experimental success.[3]
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[4][5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Avoid inhalation of the powder and contact with skin and eyes.[8]
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Stock Solution Preparation
The choice of solvent is crucial for ensuring the compound remains in solution in the cell culture medium.[3] DMSO is a common solvent for many small molecules.[3]
-
Solvent Selection: Use cell culture grade DMSO.
-
Calculation: To prepare a 10 mM stock solution of this compound (Molecular Weight: 221.27 g/mol ), weigh out 2.21 mg of the compound and dissolve it in 1 mL of DMSO.
-
Dissolution:
-
Briefly centrifuge the vial containing the powdered compound to ensure all powder is at the bottom.[9]
-
Add the calculated volume of DMSO to the vial.
-
Vortex or sonicate at room temperature until the compound is completely dissolved. If necessary, gentle warming to 37°C for a short period can aid dissolution.[10]
-
-
Sterilization and Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9]
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Experimental Protocols
The following protocols provide a comprehensive approach to evaluating the cellular effects of this compound.
General Cell Culture and Treatment Workflow
Caption: General workflow for cell-based assays with this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration, typically <0.5%).[12]
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Recommended Concentration Ranges for Initial Screening
| Concentration Range | Purpose |
| 0.1 - 10 µM | Initial screen for potent compounds |
| 10 - 100 µM | Standard range for novel compounds |
| 100 - 1000 µM | To establish a potential upper limit |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze DNA content and assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]
-
Cell Seeding and Treatment: Seed 1-2 x 10⁶ cells in 6-well plates. After 24 hours, treat with this compound at desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C or for at least 30 minutes at 4°C.[15]
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
-
Incubation and Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer.
Protocol 3: Analysis of MAPK/ERK Signaling Pathway by Western Blot
Western blotting can be used to detect changes in the phosphorylation status of key proteins in a signaling pathway, such as ERK1/2 in the MAPK pathway.[16][17] An increase or decrease in phosphorylated ERK (p-ERK) relative to total ERK can indicate pathway modulation.
Caption: A simplified diagram of the MAPK/ERK signaling pathway with a hypothetical inhibitory action of this compound.
-
Cell Lysis: After treatment with this compound for a short duration (e.g., 1, 3, 6 hours), wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK1/2 (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed for a loading control like β-actin.[16]
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound precipitates in medium | Poor solubility, final DMSO concentration too high | Ensure the final DMSO concentration is below 0.5%.[12] Prepare working solutions by serial dilution.[12] If precipitation persists, consider using a different solvent or a formulation aid (use with caution and appropriate controls). |
| High variability in MTT assay | Uneven cell seeding, edge effects in the plate | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity. |
| No signal or weak signal in Western blot | Insufficient protein, poor antibody quality | Ensure accurate protein quantification. Optimize antibody concentrations and incubation times. Check the transfer efficiency. |
| High background in Western blot | Insufficient blocking, antibody concentration too high | Increase blocking time or change blocking agent (e.g., from milk to BSA). Reduce primary or secondary antibody concentration. Increase the number and duration of washes. |
References
-
ScienceLab.com. (2010). Material Safety Data Sheet Benzamide MSDS. [Link]
-
Smolko, C. M., & Smeal, T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Methods in molecular biology (Vol. 1120, pp. 131–143). [Link]
-
Emulate Bio. (2020). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
ResearchGate. Western blotting time-course dataset for the MAPK/ERK pathway. [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
-
Captivate Bio. SMALL MOLECULES. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. In Methods in molecular biology (Vol. 803, pp. 265–271). [Link]
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- 6. fishersci.co.uk [fishersci.co.uk]
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- 10. emulatebio.com [emulatebio.com]
- 11. broadpharm.com [broadpharm.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Characterization and Use of N-Cyclohexyl-3-fluorobenzamide as a Novel Chemical Probe
Introduction: From Molecule to Tool
N-Cyclohexyl-3-fluorobenzamide is a synthetic small molecule featuring a central benzamide core, a fluorinated aromatic ring, and a saturated cyclohexyl group. While its specific biological targets are not yet extensively profiled in the public domain, its structure is suggestive of potential interactions with a variety of protein classes, particularly enzymes such as hydrolases or deacetylases, where the amide bond could act as a recognition motif.
This document serves as a comprehensive guide to the systematic evaluation and application of a novel compound like N-Cyclohexyl-3-fluorobenzamide as a chemical probe. A chemical probe is a small molecule used to study and manipulate a biological target, and its utility is critically dependent on a deep understanding of its potency, selectivity, and mechanism of action. Following the principle of "know thy compound," we will outline a rigorous, multi-step workflow to validate N-Cyclohexyl-3-fluorobenzamide, transforming it from a mere chemical entity into a reliable tool for biological discovery.
This guide is structured to walk researchers through the essential phases of probe characterization: initial biochemical validation, confirmation of target engagement in a cellular context, and finally, its application in a biological system alongside the mandatory negative control.
Part 1: Foundational Characterization - Is the Compound Viable?
Before any biological experiments, the fundamental physicochemical properties of the compound must be established. These properties dictate its suitability for use in aqueous biological buffers and cellular media.
Protocol 1.1: Assessing Aqueous Solubility and Stability
Rationale: A compound that is not sufficiently soluble or that degrades rapidly in experimental conditions will produce unreliable and uninterpretable data. This protocol establishes the practical working concentration range and stability of N-Cyclohexyl-3-fluorobenzamide.
Materials:
-
N-Cyclohexyl-3-fluorobenzamide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of N-Cyclohexyl-3-fluorobenzamide (e.g., 10 mM) in 100% DMSO.
-
Solubility Assessment (Kinetic Method):
-
Serially dilute the DMSO stock into PBS at room temperature to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent and low (<0.5%).
-
Incubate the solutions for 1-2 hours.
-
Measure the turbidity of each solution using a nephelometer or by observing light scatter at ~600 nm in a plate reader. The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit.
-
-
Stability Assessment:
-
Prepare a solution of N-Cyclohexyl-3-fluorobenzamide in PBS at a concentration below its solubility limit (e.g., 10 µM).
-
Incubate the solution at 37°C.
-
At various time points (0, 1, 2, 4, 8, 24 hours), take an aliquot and inject it onto the HPLC system.
-
Monitor the peak area of the parent compound over time. A significant decrease (>10-15%) indicates degradation.
-
Data Interpretation:
| Parameter | Hypothetical Result for N-Cyclohexyl-3-fluorobenzamide | Implication |
| Kinetic Solubility | 45 µM in PBS + 0.5% DMSO | Experiments should be designed with final concentrations below 45 µM. |
| Stability (24h, 37°C) | 97% of parent compound remaining | Stable for typical cell-based experiments. |
Workflow for Initial Probe Validation
The following diagram outlines the critical path from initial compound characterization to its use as a validated chemical probe.
Caption: Workflow for Chemical Probe Development.
Part 2: Target Engagement and Selectivity in a Cellular Environment
A key step in probe validation is confirming that the compound interacts with its intended target within the complex environment of a living cell.
Protocol 2.1: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to verify target engagement in intact cells. The binding of a ligand (the chemical probe) often stabilizes its target protein, leading to an increase in the protein's melting temperature. This thermal stabilization is then measured.
Materials:
-
Cell line expressing the hypothetical target protein (e.g., HEK293 cells)
-
N-Cyclohexyl-3-fluorobenzamide
-
DMSO (vehicle control)
-
PBS and appropriate cell lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western Blot or mass spectrometry)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with N-Cyclohexyl-3-fluorobenzamide (e.g., at 1x, 10x, and 100x the in vitro IC50) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into different PCR tubes for each temperature point.
-
Heating: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes. One aliquot should remain at room temperature (RT) as the unheated control.
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Quantification: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western Blot.
-
Data Analysis: For each treatment condition, plot the percentage of soluble target protein (relative to the RT sample) against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A shift in Tm in the drug-treated samples compared to the vehicle control indicates target engagement.
Hypothetical CETSA Results:
| Treatment Condition | Melting Temperature (Tm) | ΔTm (vs. Vehicle) | Interpretation |
| Vehicle (0.1% DMSO) | 52.1°C | - | Baseline thermal stability of the target. |
| 1 µM N-Cyclohexyl-3-fluorobenzamide | 55.8°C | +3.7°C | Clear target engagement and stabilization. |
| 10 µM N-Cyclohexyl-3-fluorobenzamide | 57.9°C | +5.8°C | Dose-dependent stabilization. |
Part 3: Application in a Biological Context with a Negative Control
The ultimate goal of a chemical probe is to elucidate biological function. This requires not only the active probe but also a closely related, inactive molecule to control for off-target or compound-specific effects not related to the primary target.
Protocol 3.1: The Imperative of the Negative Control
Rationale: To confidently link a biological phenotype to the inhibition of a specific target, one must use a negative control. This is ideally a stereoisomer or a close structural analog of the probe that is devoid of activity against the primary target but shares similar physical properties. Its use helps to ensure that the observed cellular phenotype is a direct result of modulating the target of interest, not an off-target effect or an artifact of the compound's chemical structure.
Example Application: Let's hypothesize that N-Cyclohexyl-3-fluorobenzamide (Probe 1 ) inhibits a novel deacetylase, "Deacetylase X" (DAX), which is believed to play a role in inflammatory signaling.
Hypothetical Negative Control: N-Cyclohexyl-4-fluorobenzamide (Control 2 ). The shift of the fluorine atom from the meta to the para position might disrupt a key hydrogen bond with the target protein, abolishing activity while maintaining similar solubility and cell permeability.
Experimental Setup:
-
Confirm Inactivity: First, confirm that Control 2 is significantly less potent (>100-fold) against DAX in an in vitro enzymatic assay compared to Probe 1 .
-
Cellular Assay: Use a cellular model of inflammation, such as macrophages stimulated with lipopolysaccharide (LPS). The readout could be the production of a key inflammatory cytokine, like TNF-α.
-
Treatment Groups:
-
Vehicle (DMSO) + LPS
-
Probe 1 (1 µM) + LPS
-
Control 2 (1 µM) + LPS
-
-
Analysis: Measure TNF-α levels in the culture supernatant after an appropriate incubation period.
Interpreting the Results:
| Treatment Group | TNF-α Production | Conclusion |
| Vehicle + LPS | High | Baseline inflammatory response. |
| Probe 1 + LPS | Low | Probe 1 reduces inflammation. |
| Control 2 + LPS | High | The inactive control has no effect, strengthening the conclusion that the anti-inflammatory effect of Probe 1 is mediated through its intended target (DAX). |
Hypothetical Signaling Pathway
The diagram below illustrates the proposed mechanism where the probe, by inhibiting its target, leads to a measurable cellular outcome.
analytical methods for quantifying N-Cyclohexyl 3-fluorobenzamide
An In-Depth Technical Guide to the Quantitative Analysis of N-Cyclohexyl-3-fluorobenzamide
Abstract
This comprehensive application note provides detailed methodologies for the quantitative analysis of N-Cyclohexyl-3-fluorobenzamide, a compound of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical methods in drug discovery and quality control, this guide presents protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind experimental choices, from sample preparation to instrument parameters, ensuring scientific integrity and enabling researchers to develop and validate methods tailored to their specific matrices and concentration requirements.
Introduction: The Rationale for Quantifying N-Cyclohexyl-3-fluorobenzamide
N-Cyclohexyl-3-fluorobenzamide (Molecular Formula: C₁₃H₁₆FNO, Molecular Weight: ~221.27 g/mol ) is a synthetic amide derivative.[1][2] The quantification of such compounds is a cornerstone of pharmaceutical development, essential for pharmacokinetic (PK) studies, drug metabolism (DMPK) investigations, formulation analysis, and quality assurance programs. The presence of a fluorinated benzene ring and a cyclohexyl moiety gives the molecule distinct physicochemical properties that must be considered when developing analytical methods. This guide provides the foundational protocols to achieve accurate, precise, and selective quantification in both simple and complex sample matrices.
The choice of analytical technique is dictated by the required sensitivity and the complexity of the sample matrix. For bulk substance analysis or formulated products, a straightforward HPLC-UV method often provides the necessary performance. However, for determining low concentrations in biological fluids like plasma or urine, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[3][4]
General Analytical Workflow
A successful quantitative analysis follows a structured workflow, from initial sample handling to final data reporting. Each stage must be carefully controlled to ensure the integrity of the results.
Caption: General workflow for the quantitative analysis of N-Cyclohexyl-3-fluorobenzamide.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method is ideal for quantifying N-Cyclohexyl-3-fluorobenzamide in samples where it is a major component, such as in bulk drug substance or pharmaceutical formulations. The technique leverages reversed-phase chromatography to separate the analyte from impurities. The fluorobenzamide moiety contains a chromophore that absorbs UV light, allowing for detection and quantification.[5]
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is selected due to the compound's overall non-polar character, driven by the cyclohexyl and benzene rings. This ensures adequate retention and separation from more polar excipients or degradation products.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is a standard choice for reversed-phase HPLC. Acetonitrile often provides better peak shape and lower backpressure. A mild acid, like formic acid, is added to the aqueous phase to protonate any residual silanols on the column packing, which minimizes peak tailing and ensures consistent retention of the amide analyte.
-
Wavelength: The UV detection wavelength should be set at an absorbance maximum (λmax) of the fluorobenzoyl group to achieve the highest sensitivity. This is typically determined by running a UV scan of a standard solution. A wavelength around 230-240 nm is a logical starting point.
Protocol 3.1: HPLC-UV Analysis of N-Cyclohexyl-3-fluorobenzamide
1. Materials and Reagents:
- N-Cyclohexyl-3-fluorobenzamide reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)
2. Standard and Sample Preparation:
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
- Sample Preparation: Prepare the unknown sample by dissolving it in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard HPLC/UHPLC system with UV/PDA detector | Widely available and suitable for the application. |
| Column | C18, 100 x 4.6 mm, 3.5 µm particle size | Provides good resolution and efficiency for this type of molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution. |
| Gradient | 40% B to 95% B over 5 min, hold for 2 min, re-equilibrate | Ensures elution of the analyte and cleaning of the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains stable retention times. |
| Injection Volume | 10 µL | Typical volume for analytical HPLC. |
| Detection | UV at 235 nm (or determined λmax) | Provides high sensitivity for the fluorobenzamide chromophore. |
4. Data Analysis:
- Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
- Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be >0.995.
- Determine the concentration of the analyte in the unknown sample by interpolating its peak area from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the method of choice.[3][6] This technique couples the separation power of liquid chromatography with the mass-resolving capability of a triple quadrupole mass spectrometer. The analyte is separated from matrix components, ionized (typically via electrospray ionization - ESI), and then fragmented. Specific parent-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing exceptional specificity and minimizing interferences from the biological matrix.[7]
Causality Behind Experimental Choices:
-
Ionization: Positive mode ESI (ESI+) is chosen because the amide group can be readily protonated to form the [M+H]⁺ ion.
-
MRM Transitions: The protonated molecule (parent ion) is selected in the first quadrupole (Q1). It is then fragmented in the second quadrupole (collision cell, Q2), and specific, stable fragment ions (product ions) are monitored in the third quadrupole (Q3). This process is highly selective. For N-Cyclohexyl-3-fluorobenzamide ([M+H]⁺ ≈ 222.1), a primary fragment would likely result from the loss of the cyclohexyl group or cleavage of the amide bond.
-
Sample Preparation: Biological samples require cleanup to remove proteins and phospholipids that interfere with ionization (a phenomenon known as matrix effect).[4][8] Protein precipitation is a fast but less clean method. Solid-Phase Extraction (SPE) provides a much cleaner sample, leading to better sensitivity and robustness, and is generally the preferred method for validated bioanalysis.
Protocol 4.1: LC-MS/MS Bioanalysis of N-Cyclohexyl-3-fluorobenzamide in Plasma
1. Materials and Reagents:
- All reagents from Method 1, but of LC-MS grade.
- Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., N-Cyclohexyl-d11-3-fluorobenzamide) is ideal. If unavailable, a structurally similar compound with close chromatographic behavior can be used.
- Human or animal plasma (control matrix)
- Methanol with 1% formic acid (for protein precipitation)
- SPE Cartridges (e.g., Mixed-Mode Cation Exchange)
2. Sample Preparation Workflow:
Caption: Sample preparation workflows for bioanalysis: Protein Precipitation vs. Solid-Phase Extraction.
3. LC-MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC system | Provides fast analysis times and sharp peaks, improving sensitivity. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Column | C18, 50 x 2.1 mm, 1.8 µm particle size | Standard for fast bioanalytical methods. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent. |
| Gradient | 5% B to 95% B over 2 min, hold for 1 min, re-equilibrate | Rapid gradient for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Compatible with 2.1 mm ID columns and ESI. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Suitable for protonating the amide analyte. |
| MRM Transitions | Analyte: Q1: 222.1 -> Q3: 123.1 (example) IS: Q1: [IS M+H]⁺ -> Q3: [IS fragment]⁺ | Specific transitions must be optimized experimentally by infusing a standard solution. |
| Source Params | Gas Temp: 350 °C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary: 4000 V | Typical starting parameters; must be optimized for the specific instrument and compound for best signal. |
4. Data Analysis and Validation:
- Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).
- Construct a calibration curve by plotting the Peak Area Ratio against concentration, using a weighted (1/x²) linear regression.
- The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for linearity, accuracy, precision, selectivity, recovery, and matrix effect.[4]
Method Validation: A Self-Validating System
Any quantitative method must be validated to prove it is fit for its intended purpose. The following parameters are critical:
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity/Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix samples. | Ensures the signal being measured is only from the analyte. |
| Linearity | r² > 0.99; calibration standards back-calculated to be within ±15% of nominal (±20% at LLOQ). | Demonstrates a proportional response to concentration over a defined range. |
| Accuracy (RE%) | Mean concentration within ±15% of nominal value for QC samples (±20% at LLOQ). | Measures the closeness of the measured value to the true value. |
| Precision (CV%) | CV ≤15% for QC samples (≤20% at LLOQ). Assessed both within-run (intra-day) and between-run (inter-day). | Measures the reproducibility of the method. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. Signal-to-noise ratio >10. | Defines the lower limit of reliable quantification. |
| Recovery | Consistent and reproducible (though does not need to be 100%). | Measures the efficiency of the sample extraction process. |
| Matrix Effect | Assessed by comparing the response of an analyte in post-extraction spiked matrix to its response in a pure solution. | Evaluates the suppression or enhancement of ionization caused by co-eluting matrix components.[8] |
Conclusion
The analytical methods presented provide a robust framework for the quantification of N-Cyclohexyl-3-fluorobenzamide. The HPLC-UV method offers a reliable solution for high-concentration samples, while the LC-MS/MS protocol provides the necessary sensitivity and selectivity for challenging bioanalytical studies. The key to success lies not just in following the steps, but in understanding the scientific principles behind them and performing a thorough method validation to ensure the generation of high-quality, defensible data.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177795709, N-Cyclohexyl-N-ethyl-3-fluorobenzamide. Available at: [Link]
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Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2008). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2439. Available at: [Link]
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Pérez-Vásquez, A., et al. (2019). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. Molecules, 24(14), 2619. Available at: [Link]
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The Good Scents Company (2024). N-(2-methyl cyclohexyl)-2,3,4,5,6-pentafluorobenzamide. Available at: [Link]
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Waters Corporation (2021). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available at: [Link]
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Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2008). N-Cyclohexyl-2-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2187. Available at: [Link]
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LGC Group (2017). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
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Agilent Technologies (2018). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available at: [Link]
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Parikh, N. H., et al. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. Arabian Journal of Chemistry, 16(11), 105229. Available at: [Link]
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Ruan, Z., et al. (2023). Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals. Talanta, 254, 124102. Available at: [Link]
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Rapolu, R., et al. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 16(6), 888. Available at: [Link]
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Rajalakshmi, M., & Muthukumar, T. (2024). GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. Journal of Biomolecular Structure and Dynamics, 1-18. Available at: [Link]
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Ali, H. M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 201, 115447. Available at: [Link]
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Krupczyńska, K., et al. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
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Parikh, N. H., et al. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry, 16(11), 105229. Available at: [Link]
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ResearchGate (2023). Analytical Methods for Quantification of Non-Steroidal Anti-Inflammatory Drugs in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. Available at: [Link]
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Application Notes and Protocols: Characterizing N-Cyclohexyl-3-fluorobenzamide as a Potential Inhibitor of Soluble Epoxide Hydrolase (sEH)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the inhibitory potential of N-Cyclohexyl-3-fluorobenzamide against the enzyme soluble epoxide hydrolase (sEH). This document outlines the foundational concepts of sEH inhibition, detailed experimental protocols for determining inhibitory potency and mechanism of action, and guidance on data analysis and interpretation.
Introduction: The Therapeutic Potential of sEH Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the metabolism of anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs) into their less active diol counterparts.[1][2] By inhibiting sEH, the levels of beneficial EpFAs can be stabilized and enhanced, offering a promising therapeutic strategy for a range of diseases, including hypertension, atherosclerosis, pain, and inflammatory disorders.[3][4]
The benzamide scaffold is a known pharmacophore present in various enzyme inhibitors. While N-Cyclohexyl-3-fluorobenzamide itself is not extensively characterized in the literature as an enzyme inhibitor, its structural features suggest it may interact with enzymes like sEH. This guide, therefore, provides the experimental framework to investigate N-Cyclohexyl-3-fluorobenzamide as a putative sEH inhibitor, a critical step in evaluating its potential as a lead compound in drug discovery.
Part 1: Foundational Concepts in sEH Inhibition Assays
A thorough understanding of enzyme kinetics is paramount for the accurate characterization of an inhibitor.[5][6] The primary goal is to determine two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
-
IC50: This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions.[7][8] It is a crucial measure of inhibitor potency but can be influenced by factors such as substrate concentration.[9]
-
Ki: The inhibition constant is a more absolute measure of the binding affinity between the inhibitor and the enzyme.[7][9] Determining the Ki value requires kinetic studies to first elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[10]
The relationship between IC50 and Ki for competitive inhibitors is defined by the Cheng-Prusoff equation :[9][11]
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate.
-
Km is the Michaelis constant of the substrate, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
This equation underscores the importance of determining the enzyme's Km for the substrate before calculating the Ki of the inhibitor.[9]
The Role of sEH in the Arachidonic Acid Cascade
The following diagram illustrates the metabolic pathway involving sEH and the rationale for its inhibition.
Caption: The sEH signaling pathway and the point of inhibition.
Part 2: Experimental Protocols
These protocols are designed for a 96-well plate format, suitable for medium- to high-throughput screening. A common method for assessing sEH activity is a fluorometric assay, where a non-fluorescent substrate is hydrolyzed by sEH to yield a highly fluorescent product.[12][13]
Protocol 1: In Vitro IC50 Determination of N-Cyclohexyl-3-fluorobenzamide against sEH
This protocol establishes the concentration-dependent inhibitory effect of N-Cyclohexyl-3-fluorobenzamide on sEH activity.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
N-Cyclohexyl-3-fluorobenzamide
-
A known sEH inhibitor as a positive control (e.g., N-Cyclohexyl-N'-dodecylurea, NCND)[12][14]
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission ~330/465 nm)
Experimental Workflow:
Caption: Workflow for IC50 determination of sEH inhibitors.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of N-Cyclohexyl-3-fluorobenzamide in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO. Further dilute these solutions 100-fold in sEH assay buffer. This will result in a final DMSO concentration of 1% in the assay, which should be consistent across all wells.
-
Assay Plate Setup:
-
Test Wells: Add 10 µL of the diluted N-Cyclohexyl-3-fluorobenzamide solutions to the wells.
-
Positive Control: Add 10 µL of a known sEH inhibitor (e.g., NCND) at a concentration expected to give maximum inhibition.
-
100% Activity Control (No Inhibitor): Add 10 µL of assay buffer containing 1% DMSO.
-
No Enzyme Control: Add 10 µL of assay buffer containing 1% DMSO.
-
-
Enzyme Addition: Add 70 µL of diluted sEH enzyme solution to all wells except the "No Enzyme Control". Add 70 µL of assay buffer to the "No Enzyme Control" wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the sEH fluorogenic substrate to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at ~330 nm and emission at ~465 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the "No Enzyme Control" from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Fluorescence_Inhibitor / Fluorescence_NoInhibitor)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Protocol 2: Determining the Mechanism of Inhibition (Kinetic Analysis)
This protocol determines how N-Cyclohexyl-3-fluorobenzamide inhibits sEH by measuring reaction rates at various substrate and inhibitor concentrations.[15]
Procedure:
-
Experimental Design: Create a matrix of experiments where the concentration of the sEH substrate is varied (e.g., 0.25x, 0.5x, 1x, 2x, 4x the Km value) in the absence and presence of different fixed concentrations of N-Cyclohexyl-3-fluorobenzamide (e.g., 0.5x, 1x, 2x the IC50 value).
-
Assay Execution: For each condition, measure the initial reaction velocity (rate of fluorescence increase per minute) in a kinetic read mode. Ensure that the measurements are taken during the linear phase of the reaction.[5]
-
Data Analysis:
-
Plot the initial velocity (V) against the substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.
-
Create a Lineweaver-Burk (double-reciprocal) plot (1/V vs. 1/[S]). The pattern of the lines will indicate the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Protocol 3: Calculating the Inhibition Constant (Ki)
Once the mechanism of inhibition is determined to be competitive, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[9][11]
Prerequisites:
-
The IC50 value of N-Cyclohexyl-3-fluorobenzamide (from Protocol 1).
-
The Km of the sEH enzyme for the specific substrate used. This must be determined experimentally by measuring the reaction velocity at various substrate concentrations in the absence of an inhibitor and fitting the data to the Michaelis-Menten equation.
-
The concentration of the substrate ([S]) used in the IC50 determination experiment.
Calculation:
Use the formula: Ki = IC50 / (1 + [S]/Km)
Example Calculation:
-
If the determined IC50 = 10 µM
-
The experimentally determined Km for the substrate = 5 µM
-
The substrate concentration used in the IC50 assay = 5 µM
-
Then, Ki = 10 µM / (1 + 5 µM / 5 µM) = 10 µM / 2 = 5 µM
Part 3: Data Presentation and Interpretation
Table 1: Example IC50 Data for sEH Inhibitors
| Compound | IC50 (µM) | Hill Slope |
| N-Cyclohexyl-3-fluorobenzamide | [Experimental Value] | [Value] |
| NCND (Positive Control) | 0.05 | 1.1 |
Table 2: Example Kinetic Data for sEH with N-Cyclohexyl-3-fluorobenzamide
| [Inhibitor] (µM) | Apparent Km (µM) | Apparent Vmax (RFU/min) |
| 0 (No Inhibitor) | [Value] | [Value] |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
Interpretation of Results:
-
A low IC50 and Ki value for N-Cyclohexyl-3-fluorobenzamide would indicate that it is a potent inhibitor of sEH.
-
The Lineweaver-Burk plot will provide a clear visual representation of the inhibition mechanism. For competitive inhibition, an increase in the apparent Km with no change in Vmax is expected as the inhibitor concentration increases.
Conclusion
These application notes provide a robust framework for the initial characterization of N-Cyclohexyl-3-fluorobenzamide as a potential inhibitor of soluble epoxide hydrolase. By following these detailed protocols, researchers can reliably determine the IC50, mechanism of action, and Ki of this compound. Such data are foundational for further preclinical development and for establishing the structure-activity relationships of the benzamide class of inhibitors, ultimately contributing to the discovery of novel therapeutics for inflammatory and cardiovascular diseases.
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Saeed, S., et al. (2008). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2417. [Link]
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Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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Shen, H. C., & Hammock, B. D. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents, 32(6), 635-655. [Link]
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Saeed, S., et al. (2008). N-Cyclohexyl-2-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2187. [Link]
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Imig, J. D., & Hammock, B. D. (2009). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 52(10), 3147-3158. [Link]
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Davidson College. (n.d.). IC50 Determination. EdX. Retrieved from [Link]
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El-Gamal, M. I., et al. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1526-1534. [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]
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Tipton, K. F., & Davey, G. P. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 20(5), 8659-8693. [Link]
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Xu, T., et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 238, 114468. [Link]
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ResearchGate. (n.d.). Competitive Inhibition of Glutathione Reductase Activity by Cyclohexyl-(4,5-dihydro-1H-imidazol-2-yl)amine hydroiodide and Benzyl-(4,5-dihydro-1H-imidazol-2-yl)amine hydroiodide. Retrieved from [Link]
-
Leff, P. (1998). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 39(4), 205-219. [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]
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Kim, J. H., et al. (2023). Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. Molecules, 28(7), 3095. [Link]
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Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751-6752. [Link]
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Mor, M., et al. (2004). or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 47(21), 4998-5008. [Link]
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Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
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ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
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Imig, J. D. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology, 11, 589359. [Link]
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Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. Retrieved from [Link]
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Wang, Y., et al. (2022). Screening and Identification of Novel Soluble Epoxide Hydrolase Inhibitors from Corn Gluten Peptides. Foods, 11(15), 2271. [Link]
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Petr, K., & Jiri, R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. [Link]
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University of Glasgow. (n.d.). Receptor binding techniques: competition (inhibition or displacement) assays. Retrieved from [Link]
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Application Notes & Protocols: Developing a Research Model with N-Cyclohexyl-3-fluorobenzamide as a Putative Sirtuin 2 (SIRT2) Modulator
Abstract
N-Cyclohexyl-3-fluorobenzamide is a synthetic small molecule whose biological activities are not yet extensively characterized. However, its core structure, a fluorinated benzamide, belongs to a chemical class known for activity as enzyme inhibitors.[1] This guide outlines a comprehensive research model to investigate N-Cyclohexyl-3-fluorobenzamide as a potential inhibitor of Sirtuin 2 (SIRT2), a compelling therapeutic target for neurodegenerative diseases and cancer.[2][3] We provide the scientific rationale, detailed protocols for biochemical and cellular validation, and a framework for exploring its functional consequences in disease-relevant models. The methodologies herein are designed to establish a robust, self-validating workflow for characterizing this compound's mechanism of action and therapeutic potential.
Introduction: The Scientific Rationale
Sirtuins are a family of NAD⁺-dependent protein deacylases that play critical roles in metabolism, DNA repair, and stress responses.[2][4] The seven human sirtuins (SIRT1-7) differ in their subcellular localization and substrate specificities.[2] SIRT2 is predominantly found in the cytoplasm and is a key deacetylase for non-histone proteins, most notably α-tubulin.[5][6] Its involvement in cytoskeletal dynamics, cell cycle control, and protein aggregation has positioned it as a significant drug target.[2][5] Inhibition of SIRT2 has shown promise in models of neurodegenerative disorders like Parkinson's and Huntington's disease, as well as in certain cancers.[3][7]
The chemical structure of N-Cyclohexyl-3-fluorobenzamide, featuring a benzamide core, suggests its potential as an enzyme inhibitor.[1] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity to target proteins, a strategy widely used in medicinal chemistry.[1] This document, therefore, proposes a logical, stepwise research plan to test the hypothesis that N-Cyclohexyl-3-fluorobenzamide acts as a SIRT2 inhibitor. The following protocols will guide the user from initial enzymatic activity screening to cellular target engagement and functional outcome analysis.
Part I: Biochemical Validation of SIRT2 Inhibition
The first critical step is to determine if N-Cyclohexyl-3-fluorobenzamide directly interacts with and inhibits the enzymatic activity of SIRT2 in a controlled, in vitro setting. A fluorometric deacetylase assay is a standard and high-throughput method for this purpose.[5][8][9]
Key Experimental Objective
To quantify the inhibitory potency (IC₅₀) of N-Cyclohexyl-3-fluorobenzamide against purified human SIRT2 enzyme.
Workflow for Biochemical Validation
Caption: Workflow for in vitro SIRT2 fluorometric inhibition assay.
Detailed Protocol: In Vitro SIRT2 Deacetylase Activity Assay (Fluorometric)
This protocol is adapted from standard methodologies provided by commercial assay kits.[5][8]
A. Reagents and Materials:
-
Recombinant Human SIRT2 Enzyme
-
Fluorogenic SIRT2 Substrate (e.g., a peptide derived from p53 or other known substrates)
-
NAD⁺ (Cofactor)
-
SIRT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer Solution (cleaves the deacetylated substrate to release the fluorophore)
-
N-Cyclohexyl-3-fluorobenzamide (Test Compound)
-
DMSO (Vehicle Control)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
B. Procedure:
-
Reagent Preparation:
-
Thaw all components on ice. Prepare Assay Buffer and allow it to warm to room temperature before use.[8]
-
Prepare a stock solution of N-Cyclohexyl-3-fluorobenzamide (e.g., 10 mM in DMSO). Create a 2-fold serial dilution series in Assay Buffer to achieve final test concentrations (e.g., from 100 µM to 0.1 µM). The final DMSO concentration should not exceed 1-2%.[2]
-
Prepare a 2X working solution of the positive control inhibitor (e.g., Nicotinamide) in Assay Buffer.
-
Prepare a Substrate/NAD⁺ reaction mixture according to the supplier's instructions.
-
-
Assay Plate Setup (in duplicate or triplicate):
-
Enzyme Control (100% Activity): Add 45 µL of Assay Buffer to the wells.
-
Vehicle Control: Add 45 µL of Assay Buffer containing the same final concentration of DMSO as the test compound wells.
-
Test Compound [S]: Add 45 µL of each diluted N-Cyclohexyl-3-fluorobenzamide solution.
-
Positive Control: Add 45 µL of the diluted positive control inhibitor solution.
-
Blank (No Enzyme): Add 90 µL of Assay Buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 5 µL of SIRT2 Enzyme solution to all wells except the "Blank" wells.
-
Mix gently and incubate the plate for 5-10 minutes at 37°C.
-
-
Reaction Initiation and Incubation:
-
Add 50 µL of the Substrate/NAD⁺ reaction mixture to all wells to start the reaction. The final volume should be 100 µL.
-
Mix and incubate at 37°C for 60 minutes, protected from light.
-
-
Signal Development and Measurement:
-
Add 10 µL of Developer solution to each well.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Measure fluorescence using a microplate reader at an excitation wavelength of ~395 nm and an emission wavelength of ~541 nm.[8]
-
C. Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of N-Cyclohexyl-3-fluorobenzamide using the following formula: % Inhibition = 100 * (1 - ([Signal_Test_Compound] / [Signal_Vehicle_Control]))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Compound | Putative Target | Predicted IC₅₀ (µM) | Notes |
| N-Cyclohexyl-3-fluorobenzamide | SIRT2 | To be determined | Primary test compound. |
| AGK-2 | SIRT2 | ~3.5[9] | A cell-permeable, selective SIRT2 inhibitor for use as a positive control. |
| Nicotinamide | Sirtuins (pan-inhibitor) | Varies | A general sirtuin inhibitor included in many commercial kits.[8] |
| Vehicle (DMSO) | N/A | N/A | Negative control to account for solvent effects. |
Part II: Cellular Target Engagement and Functional Assays
Demonstrating that N-Cyclohexyl-3-fluorobenzamide inhibits SIRT2 in vitro is the first step. The next is to confirm it can penetrate cell membranes and engage its target in a cellular environment. A key substrate of SIRT2 is α-tubulin; thus, measuring the acetylation status of α-tubulin at lysine 40 (Ac-K40) serves as a robust biomarker for SIRT2 inhibition.[6]
Key Experimental Objective
To determine if treatment with N-Cyclohexyl-3-fluorobenzamide increases the level of acetylated α-tubulin in a dose-dependent manner in a relevant cell line (e.g., a human neuroblastoma line like SH-SY5Y or a breast cancer line like MDA-MB-231).[6]
Proposed Signaling Pathway
Caption: Inhibition of SIRT2 leads to hyperacetylation of its substrate, α-tubulin.
Detailed Protocol: Western Blot for Acetylated α-Tubulin
A. Cell Culture and Treatment:
-
Culture SH-SY5Y cells (or another suitable cell line) in appropriate media until they reach 70-80% confluency.
-
Treat cells with increasing concentrations of N-Cyclohexyl-3-fluorobenzamide (e.g., 0.1, 1, 10, 25 µM) for a predetermined time (e.g., 24 hours).[6]
-
Include a vehicle control (DMSO) and a positive control (e.g., AGK-2).
B. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors (including nicotinamide and trichostatin A) on ice.
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
C. Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated α-tubulin (Ac-K40).
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total α-tubulin or a housekeeping protein like GAPDH or β-actin.
D. Expected Outcome: A dose-dependent increase in the band intensity corresponding to acetylated α-tubulin in cells treated with N-Cyclohexyl-3-fluorobenzamide, relative to the total α-tubulin or housekeeping protein, would confirm cellular target engagement.
Part III: Application in a Disease-Relevant Research Model
With biochemical and cellular target validation complete, the next logical step is to explore the functional effects of N-Cyclohexyl-3-fluorobenzamide in a model relevant to SIRT2's role in disease. Neurodegenerative diseases are characterized by the accumulation of misfolded proteins.[10][11] A research model could investigate whether SIRT2 inhibition by this compound can mitigate cellular stress or toxicity induced by protein aggregates.
Research Model: α-Synuclein Aggregation in a Neuronal Cell Line
The accumulation of α-synuclein is a pathological hallmark of Parkinson's disease.[7] This model will assess if N-Cyclohexyl-3-fluorobenzamide can protect neuronal cells from toxicity induced by pre-formed α-synuclein fibrils (PFFs).
A. Experimental Workflow:
Caption: Workflow for assessing neuroprotective effects in an α-synuclein aggregation model.
B. Protocol: Cell Viability Assay (MTT)
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat cells with various concentrations of N-Cyclohexyl-3-fluorobenzamide for 2 hours.
-
Add α-synuclein PFFs to the media to induce aggregate formation and toxicity.
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm.[12]
-
Calculate cell viability as a percentage relative to the untreated control cells.
C. Anticipated Results: If N-Cyclohexyl-3-fluorobenzamide is neuroprotective through SIRT2 inhibition, a dose-dependent increase in cell viability would be observed in the cells treated with the compound compared to the vehicle-treated cells exposed to α-synuclein PFFs. This would provide a strong foundation for further preclinical investigation.
Conclusion
This document provides a structured, multi-faceted research model for the characterization of N-Cyclohexyl-3-fluorobenzamide. By progressing from fundamental biochemical assays to cellular target engagement and functional neuroprotection studies, researchers can build a comprehensive profile of this compound. The provided protocols, grounded in established scientific methodologies, offer a clear path to elucidating its potential as a novel SIRT2 inhibitor for applications in neurodegenerative disease or oncology research.
References
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Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. (n.d.). National Institutes of Health. Available at: [Link]
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N-Cyclohexyl-3-fluorobenzamide. (2008). National Institutes of Health. Available at: [Link]
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N-Cyclohexyl-N-ethyl-3-fluorobenzamide. (n.d.). PubChem. Available at: [Link]
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Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5. (2022). National Institutes of Health. Available at: [Link]
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Current Trends in Sirtuin Activator and Inhibitor Development. (2021). National Institutes of Health. Available at: [Link]
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Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket. (2016). National Institutes of Health. Available at: [Link]
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Sirtuin activators and inhibitors: Promises, achievements, and challenges. (2017). National Institutes of Health. Available at: [Link]
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Potent and Specific Activators for Mitochondrial Sirtuins Sirt3 and Sirt5. (2022). National Institutes of Health. Available at: [Link]
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Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2024). National Institutes of Health. Available at: [Link]
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New Synthetic Analogues of Natural Polyphenols as Sirtuin 1-Activating Compounds. (2021). National Institutes of Health. Available at: [Link]
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Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. (2022). National Institutes of Health. Available at: [Link]
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A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors. (2018). National Institutes of Health. Available at: [Link]
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Novel Compounds for the Treatment of Neurodegenerative Diseases: Patent Highlight. (2012). National Institutes of Health. Available at: [Link]
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An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity. (2023). National Institutes of Health. Available at: [Link]
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N-Cyclohexyl-2-fluorobenzamide. (2008). National Institutes of Health. Available at: [Link]
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Neurodegeneration — Brain Chemistry Labs. (n.d.). The Institute for EthnoMedicine. Available at: [Link]
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Hallmarks of neurodegenerative diseases. (2023). National Institutes of Health. Available at: [Link]
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Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2024). MDPI. Available at: [Link]
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Application Note: Preparation, Storage, and Quality Control of N-Cyclohexyl-3-fluorobenzamide Solutions
An Application Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the preparation, storage, and handling of solutions of N-Cyclohexyl-3-fluorobenzamide (C₁₃H₁₆FNO), a compound of interest for chemical synthesis and drug discovery programs. Adherence to proper solution preparation and storage protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and generating reliable data. This guide details solvent selection strategies, step-by-step protocols for creating stock and working solutions, best practices for long-term storage to mitigate degradation, and methods for quality control.
Compound Properties and Safety Imperatives
Physicochemical Characteristics
N-Cyclohexyl-3-fluorobenzamide is a synthetic organic molecule featuring a central benzamide core. The structure incorporates a fluorinated aromatic ring and a saturated cyclohexyl group. These features dictate its chemical behavior, including solubility and stability. The amide linkage presents a potential site for hydrolysis, while the fluorinated ring can influence metabolic stability and molecular interactions.[1] Intermolecular hydrogen bonds (N—H···O) and weaker C—H···F interactions are observed in its crystal structure, which can affect its dissolution properties.[1]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆FNO | [1][2] |
| Molecular Weight | 221.27 g/mol | [1][2] |
| Appearance | White to off-white solid/powder (inferred) | [3][4] |
| Structure | Benzamide, N-cyclohexyl-3-fluoro- | [2] |
Critical Safety and Handling Protocols
As with many benzamide derivatives and fluorinated compounds, N-Cyclohexyl-3-fluorobenzamide requires careful handling to minimize exposure risk. Although specific toxicological data is limited, related compounds may cause irritation to the eyes, skin, and respiratory system.[3][5]
Core Safety Mandates:
-
Engineering Controls: All handling of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]
-
Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, appropriate chemical-resistant gloves (e.g., nitrile), and a lab coat must be worn.[6][7] For tasks with a high risk of splashing, a face shield is recommended in addition to goggles.[6]
-
Waste Disposal: All waste containing N-Cyclohexyl-3-fluorobenzamide must be collected in clearly labeled, compatible containers and disposed of as hazardous chemical waste according to institutional and local environmental regulations.[6][8] Do not mix with incompatible waste streams.[8]
Solvent Selection for Stock Solution Preparation
The selection of an appropriate solvent is the foundational step for creating a stable, usable stock solution. The polarity of N-Cyclohexyl-3-fluorobenzamide is intermediate, suggesting solubility in a range of organic solvents. A systematic approach is recommended to identify the optimal solvent for your specific application.
Rationale for Solvent Choice
The goal is to dissolve the compound at a high concentration (typically 10-100 mM) to create a primary stock. The ideal solvent should be inert, compatible with downstream assays, and capable of dissolving the compound completely. Common starting points for compounds of this nature include aprotic polar solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), or chlorinated solvents like dichloromethane (DCM).[9][10]
Experimental Protocol: Solubility Assessment
Before preparing a large-scale stock solution, it is prudent to perform a small-scale solubility test.
-
Accurately weigh approximately 1-2 mg of N-Cyclohexyl-3-fluorobenzamide into a small, clear glass vial (e.g., 1.5 mL).
-
Add the selected solvent (e.g., DMSO) in small, measured increments (e.g., 20 µL).
-
After each addition, cap the vial and vortex vigorously for 30-60 seconds. Gentle sonication in a water bath can be used to aid dissolution, but avoid excessive heating.
-
Visually inspect the solution against a dark background for any undissolved particulates.
-
Continue adding solvent until the solid is fully dissolved. Calculate the approximate solubility based on the final volume.
-
Repeat for other candidate solvents to determine the most effective one.
Caption: Workflow for selecting an appropriate solvent.
Recommended Solvents for Initial Testing
| Solvent | Type | Rationale & Considerations |
| DMSO | Polar Aprotic | Excellent solvating power for a wide range of organic molecules. Widely used for primary compound stocks in biological assays. Can be cytotoxic at higher concentrations (>0.5% v/v) in some cell-based assays. |
| DMF | Polar Aprotic | Similar to DMSO in solvating power. Can be a suitable alternative if DMSO interferes with an assay. |
| Ethanol (EtOH) | Polar Protic | Less toxic than DMSO/DMF for many biological systems. May have lower solvating power for this compound. Recrystallization of some benzamides from ethanol suggests solubility.[10] |
| Dichloromethane (DCM) | Nonpolar | Often used in synthesis and purification of benzamides.[9] Highly volatile and must be used in a fume hood. Not typically compatible with aqueous biological assays. |
Protocols for Solution Preparation
Protocol: Primary Stock Solution (e.g., 50 mM in DMSO)
-
Pre-Weighing: Tare a clean, dry, amber glass vial with a PTFE-lined cap on a calibrated analytical balance.
-
Weighing: Carefully add N-Cyclohexyl-3-fluorobenzamide to the vial. For a 5 mL, 50 mM stock, weigh 55.32 mg (MW = 221.27 g/mol ). Record the exact weight.
-
Solvent Addition: Based on the precise weight, calculate the required volume of DMSO. Add approximately 80% of the calculated solvent volume to the vial using a calibrated pipette.
-
Calculation: Volume (L) = mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
-
Dissolution: Cap the vial tightly and vortex until the solid is fully dissolved. If necessary, place the vial in an ultrasonic bath for 5-10 minutes at room temperature.
-
Final Volume: Once fully dissolved, add the remaining solvent to reach the final calculated volume. Invert the vial several times to ensure homogeneity.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
Protocol: Aqueous Working Solutions via Dilution
-
Intermediate Dilution (Optional): It is often useful to first create an intermediate stock (e.g., 1 mM) in a solvent compatible with your final aqueous medium (e.g., ethanol or culture medium).
-
Final Dilution: Add a small aliquot of the concentrated organic stock solution to your pre-warmed aqueous buffer or cell culture medium.[8] It is critical to add the stock solution to the buffer while vortexing or stirring the buffer to promote rapid dispersion and prevent precipitation.
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically ≤0.5%) to avoid artifacts in biological experiments.[8]
-
Precipitation Check: After preparation, visually inspect the working solution for any signs of cloudiness or precipitation. If observed, the solution may be supersaturated and a lower concentration should be prepared.
Solution Stability and Long-Term Storage
The stability of N-Cyclohexyl-3-fluorobenzamide in solution is paramount for data integrity. Fluorinated compounds and amides can be susceptible to several degradation pathways.
Potential Degradation Pathways
-
Hydrolysis: The amide bond can be susceptible to hydrolysis, especially in highly acidic or basic aqueous solutions or in the presence of moisture over long periods.[11]
-
Photodegradation: Aromatic compounds, particularly halogenated ones, can be sensitive to light, especially UV light.[11]
-
Oxidation: While less common for this structure, exposure to oxygen can degrade some compounds over time.[11]
Recommended Storage Protocol
To mitigate degradation, the following storage conditions are recommended:
| Storage Duration | Condition | Rationale |
| Short-Term (1-2 weeks) | 2-8°C, Protected from light | Minimizes immediate degradation for solutions in active use. |
| Long-Term (>2 weeks) | -20°C or -80°C, Aliquoted | Reduces molecular motion and slows chemical reactions significantly.[11] Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture. |
Best Practices:
-
Containers: Always store solutions in tightly sealed, amber glass vials or tubes to protect from light and prevent solvent evaporation.[6]
-
Inert Atmosphere: For maximum long-term stability (>6 months), consider overlaying the solution aliquot with an inert gas like argon or nitrogen before capping and freezing.[11] This displaces oxygen and moisture.
Caption: Decision tree for optimal solution storage.
Quality Control: Verifying Solution Concentration
To ensure the trustworthiness of experimental results, the concentration of the primary stock solution should be periodically verified, especially after long-term storage. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and accessible method for this purpose.
General Protocol for HPLC-UV Concentration Verification
This is a template protocol and must be optimized for your specific instrument and compound.
-
Standard Preparation: Prepare a fresh, small-scale solution of N-Cyclohexyl-3-fluorobenzamide of known concentration (e.g., 1 mM) by weighing a new sample of the solid compound. This will serve as your reference standard.
-
Calibration Curve: Create a series of dilutions from the fresh reference standard (e.g., 250 µM, 100 µM, 50 µM, 10 µM, 1 µM) in the mobile phase.
-
Sample Preparation: Dilute an aliquot of your stored stock solution to fall within the range of the calibration curve.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typical.
-
Detection: Determine the UV absorbance maximum (λ-max) of N-Cyclohexyl-3-fluorobenzamide using a UV-Vis spectrophotometer or the diode array detector (DAD/PDA) on the HPLC. Monitor at this wavelength.
-
Injection: Inject the standards and the diluted sample.
-
-
Data Analysis:
-
Plot the peak area of the standards versus their known concentrations to generate a linear calibration curve.
-
Use the peak area of your diluted stock sample and the equation of the line from the calibration curve to calculate its concentration.
-
Compare the calculated concentration to the expected concentration. A deviation of >5-10% may indicate degradation or solvent evaporation, and a new stock solution should be prepared.
-
References
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- PrepChem.com. (n.d.). Preparation of benzamide.
- Protheragen. (2025). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?.
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- TCI Chemicals. (2025). 3-Fluorobenzamide Safety Data Sheet.
- Fluorochem. (2024). Safety Data Sheet.
- CP Lab Safety. (n.d.). N-Cyclohexyl-4-fluorobenzamide, 98% Purity, C13H16FNO, 25 grams.
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Standard Operating Procedure for the Synthesis of N-Cyclohexyl-3-fluorobenzamide: A Comprehensive Guide
An Application Note for Drug Development Professionals
Abstract
This document provides a detailed, field-proven protocol for the synthesis of N-Cyclohexyl-3-fluorobenzamide, a valuable research intermediate in medicinal chemistry. The core of this synthesis is a nucleophilic acyl substitution, a fundamental reaction in organic chemistry. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the process. We will cover the reaction mechanism, a step-by-step experimental protocol, comprehensive safety requirements, analytical characterization, and troubleshooting. All procedures are grounded in established chemical literature to ensure scientific integrity and reliability for researchers in drug discovery and development.
Introduction and Scientific Background
N-Cyclohexyl-3-fluorobenzamide belongs to the benzamide class of compounds, a scaffold of significant interest in pharmaceutical research due to its prevalence in biologically active molecules. Benzamide derivatives are known to exhibit a wide range of therapeutic properties, including potential anticancer and antimicrobial activities.[1] The introduction of a fluorine atom on the benzoyl ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The N-cyclohexyl group likewise influences solubility and receptor binding characteristics.[2]
The synthesis described herein is a classic example of amide bond formation via the acylation of a primary amine (cyclohexylamine) with an acyl chloride (3-fluorobenzoyl chloride).[3] This robust and high-yielding reaction is a cornerstone of medicinal chemistry programs for generating libraries of novel compounds for biological screening.[4][5]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of N-Cyclohexyl-3-fluorobenzamide proceeds through a well-established nucleophilic acyl substitution mechanism. The process is initiated by the nucleophilic attack of the cyclohexylamine's nitrogen atom on the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. An equivalent of hydrochloric acid (HCl) is generated as a byproduct. To neutralize this acid and drive the reaction to completion, a base is required. In this protocol, an excess of the cyclohexylamine starting material serves as the base.
Caption: Experimental Workflow for Synthesis
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluorobenzoyl chloride (0.79 g, 5.0 mmol). Dissolve it in 30 mL of anhydrous chloroform. Establish an inert atmosphere by flushing the system with nitrogen gas.
-
Amine Addition: While stirring, add cyclohexylamine (2.29 mL, 20.0 mmol) to the solution. The addition may be slightly exothermic. A white precipitate (cyclohexylammonium chloride) will likely form.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and stir for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) if desired.
-
Aqueous Workup: After cooling the mixture to room temperature, dilute it with an additional 30 mL of chloroform. Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer consecutively with 30 mL of 1 M aqueous HCl (to remove excess cyclohexylamine) and 30 mL of saturated aqueous NaHCO₃ (to remove any remaining acidic species).
-
Finally, wash with 30 mL of brine to aid in phase separation.
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude solid can be purified by crystallization. While chloroform was used in a literature procedure,[6] recrystallization from a solvent system like ethyl acetate/hexanes may also be effective. The pure N-Cyclohexyl-3-fluorobenzamide should be obtained as a white crystalline solid.
Analytical Characterization
To confirm the identity, structure, and purity of the synthesized N-Cyclohexyl-3-fluorobenzamide, a suite of analytical techniques should be employed.
Caption: Analytical Characterization Workflow
-
¹H NMR: Expect signals for the aromatic protons (multiplets), the cyclohexyl methine proton adjacent to the nitrogen (multiplet), the amide N-H proton (broad singlet), and the aliphatic cyclohexyl protons (broad multiplets).
-
¹³C NMR: Key signals include the amide carbonyl carbon (~165 ppm) and aromatic carbons, with characteristic C-F coupling constants. [7]* Mass Spectrometry (ESI-MS): The calculated monoisotopic mass is 221.12 g/mol . Expect to observe the protonated molecular ion [M+H]⁺ at m/z ≈ 222.12.
-
FT-IR Spectroscopy: Look for a strong absorbance for the amide C=O stretch (typically ~1630-1680 cm⁻¹) and a moderate absorbance for the N-H stretch (~3200-3400 cm⁻¹).
-
Melting Point: Compare the experimentally determined melting point range with literature values, if available. A sharp melting point is indicative of high purity.
Safety and Handling
Handling the reagents for this synthesis requires strict adherence to safety protocols in a laboratory setting. Always work inside a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).
-
3-Fluorobenzoyl chloride: Highly corrosive and a lachrymator. Causes severe skin and eye burns. [8][9]It reacts with moisture to produce corrosive HCl gas. [10]Store in a tightly sealed container under an inert atmosphere and away from water.
-
Cyclohexylamine: Flammable, corrosive, and toxic. Can cause severe skin and eye irritation. Handle with care and avoid inhalation of vapors.
-
Chloroform: A suspected carcinogen and toxic upon inhalation and ingestion. Use only in a well-ventilated fume hood.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. [8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. [9]* Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Reagents are wet or degraded. 2. Insufficient reaction time or temperature. | 1. Use anhydrous solvent and fresh reagents. Ensure 3-fluorobenzoyl chloride has not hydrolyzed. 2. Extend reflux time and ensure the correct temperature is maintained. |
| Product is an Oil or Impure Solid | 1. Incomplete removal of starting materials. 2. Insufficient drying of the organic layer. | 1. Ensure workup washes are performed thoroughly. 2. Use an adequate amount of drying agent (e.g., Na₂SO₄) and ensure sufficient contact time. Re-dissolve, dry, and re-concentrate if necessary. |
| Reaction Stalls (via TLC) | Amine salt precipitation is inhibiting the reaction. | Add more anhydrous solvent to improve mixing and solubility. |
References
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Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2009). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o342. [Link]
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Cankař, P., et al. (2019). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. Molecules, 24(14), 2619. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
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Wang, W., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(5), 8112-8125. [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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Saeed, S., et al. (2008). N-Cyclohexyl-2-fluorobenzamide. Acta Crystallographica Section E, 64(11), o2187. [Link]
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PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-3,5-di-t-butyl-4-hydroxybenzamide. PrepChem.com. [Link]
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PubChem. (n.d.). N-Cyclohexyl-N-ethyl-3-fluorobenzamide. National Center for Biotechnology Information. [Link]
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LookChem. (n.d.). 3-Fluorobenzoyl chloride. LookChem. [Link]
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Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 145-177. [Link]
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Organic Process Research & Development. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
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PubChem. (n.d.). 3-Fluorobenzoyl chloride. National Center for Biotechnology Information. [Link]
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Sumathi, S., Jeyavijayan, S., & Karthik, N. (2024). Spectroscopic Investigations, Quantum Chemical, Molecular Docking and Drug Likeness Studies of 3-Fluorobenzamide. Journal of Scientific & Industrial Research, 83(12). [Link]
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Homework.Study.com. (n.d.). Benzoyl chloride and cyclohexylamine react with sodium bicarbonate to produce... Homework.Study.com. [Link]
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Scaccia, F., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(1), M1806. [Link]
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Zhang, Y., et al. (2023). Multistage characterization of label-derived oleamide: chromatographic purification with NMR structural elucidation and UPLC/Q-TOF-MS quantitation for pharmaceutical packaging compatibility assessment. Analytical Methods, 15(40), 5143-5150. [Link]
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PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-N-methyl-4-methylbenzamide. PrepChem.com. [Link]
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Application Notes & Protocols: A Guide to Target Identification Using N-Cyclohexyl-3-fluorobenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclohexyl-3-fluorobenzamide represents a class of synthetic small molecules with potential for unexplored biological activity. The identification of its molecular targets is a critical step in elucidating its mechanism of action and assessing its therapeutic potential. This document provides a comprehensive guide for researchers to navigate the target deconvolution process for N-Cyclohexyl-3-fluorobenzamide. We present the scientific rationale and detailed protocols for two powerful chemoproteomic strategies: Affinity-Based Protein Profiling (AfBPP) and Photo-Affinity Labeling (PAL). This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its protocols in established, authoritative methodologies.
Introduction: The Imperative of Target Deconvolution
Phenotypic screening has re-emerged as a powerful paradigm in drug discovery, enabling the identification of bioactive small molecules without a priori knowledge of their targets.[1] However, the subsequent identification of the molecular targets, a process termed "target deconvolution," is essential for advancing a hit compound through the drug discovery pipeline.[1][2] Understanding the target(s) of a molecule like N-Cyclohexyl-3-fluorobenzamide is crucial for several reasons:
-
Mechanism of Action (MoA): Elucidates how the compound exerts its biological effect.
-
Target Validation: Confirms that modulation of the identified target is responsible for the observed phenotype.[3]
-
Safety and Toxicology: Identifies potential off-target interactions that could lead to adverse effects.[4]
-
Lead Optimization: Provides a rational basis for structure-activity relationship (SAR) studies to improve potency and selectivity.
This guide will focus on two prominent, affinity-based chemical proteomics techniques that enable the identification of direct binding partners of N-Cyclohexyl-3-fluorobenzamide from complex biological mixtures.[4]
Strategic Approach: Designing Chemical Probes from N-Cyclohexyl-3-fluorobenzamide
To utilize affinity-based methods, N-Cyclohexyl-3-fluorobenzamide must first be converted into a "chemical probe."[5][6] This involves synthetically modifying the parent molecule to incorporate two key functionalities: a reactive or affinity group and a reporter handle. The design of these probes is a critical step, as a poorly designed probe can fail to identify the true target.
Guiding Principles of Probe Design
-
Preservation of Activity: The modifications should not significantly diminish the biological activity of the parent compound. A preliminary SAR study is recommended to identify positions on the N-Cyclohexyl-3-fluorobenzamide scaffold that are tolerant to substitution.
-
Linker Position: The linker connecting the probe to the reporter handle should be placed at a position that does not interfere with target binding. For N-Cyclohexyl-3-fluorobenzamide, potential modification sites could be the cyclohexane ring or the benzamide ring, away from key interaction points.
-
Negative Control: A crucial component of any chemical probe experiment is an inactive, structurally similar molecule to be used as a negative control.[5] This helps to distinguish specific binders from non-specific interactors.
Probe Architectures for Target Identification
Two primary types of probes will be discussed: affinity probes and photo-affinity probes.
Table 1: Chemical Probe Architectures for N-Cyclohexyl-3-fluorobenzamide
| Probe Type | Reactive/Affinity Group | Reporter Handle | Principle of Action | Key Considerations |
| Affinity Probe | None (relies on non-covalent binding) | Biotin | Immobilized on a solid support (e.g., agarose beads) to "pull down" interacting proteins from a cell lysate.[7] | The interaction must be strong enough to survive washing steps. May miss transient or weak interactions. |
| Photo-Affinity Probe | Photoreactive Group (e.g., Diazirine, Benzophenone, Aryl Azide)[8] | Alkyne or Azide (for Click Chemistry) | Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks to nearby molecules, including the target protein.[9] The reporter handle is then used for enrichment. | Covalent capture allows for the identification of weaker or more transient interactions. Requires synthesis of a more complex probe. |
Experimental Workflows & Protocols
The following sections provide detailed protocols for using the designed probes to identify the targets of N-Cyclohexyl-3-fluorobenzamide.
Workflow 1: Affinity-Based Protein Profiling (AfBPP)
This method relies on the reversible interaction between the affinity probe and its target protein.[10]
Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).
Protocol 3.1.1: Preparation of Affinity Matrix
-
Resuspend Beads: Resuspend 50 µL of streptavidin-coated magnetic beads in 1 mL of lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Wash Beads: Place the tube on a magnetic stand, remove the supernatant, and wash the beads two more times with 1 mL of lysis buffer.
-
Bind Probe: Resuspend the beads in 500 µL of lysis buffer containing 10 µM of the biotinylated N-Cyclohexyl-3-fluorobenzamide probe (and a control with biotin only).
-
Incubate: Incubate for 1 hour at 4°C with gentle rotation.
-
Wash Unbound Probe: Wash the beads three times with 1 mL of lysis buffer to remove any unbound probe. The affinity matrix is now ready for use.
Protocol 3.1.2: Affinity Pull-Down
-
Prepare Lysate: Lyse cells of interest in lysis buffer and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration using a BCA assay.
-
Competition Control: To a control aliquot of lysate (1 mg), add 100 µM of the original, unmodified N-Cyclohexyl-3-fluorobenzamide. Incubate for 30 minutes at 4°C. This step is crucial to identify specific binders, which should be outcompeted by the free compound.[10]
-
Incubation: Add 1 mg of cell lysate to the prepared affinity matrix (and the competition control lysate to a separate aliquot of the affinity matrix). Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Place the tubes on a magnetic stand and discard the supernatant. Wash the beads extensively (at least 5 times) with 1 mL of cold lysis buffer.
-
Elution: Elute the bound proteins by adding 50 µL of 2x SDS-PAGE loading buffer and boiling for 10 minutes at 95°C.
Protocol 3.1.3: Protein Identification
-
Gel Electrophoresis: Separate the eluted proteins on a 4-12% SDS-PAGE gel.
-
Staining: Stain the gel with Coomassie Blue or a mass spectrometry-compatible silver stain.
-
Mass Spectrometry: Excise protein bands that are present in the probe lane but absent or significantly reduced in the competition control lane. Identify the proteins using in-gel digestion followed by LC-MS/MS analysis.
Workflow 2: Photo-Affinity Labeling (PAL) Coupled with Chemoproteomics
PAL is a powerful technique that creates a covalent bond between the probe and its target upon UV irradiation, capturing even transient interactions.[9][11]
Caption: Workflow for Photo-Affinity Labeling (PAL).
Protocol 3.2.1: Live Cell Photo-Affinity Labeling
-
Cell Culture: Plate cells of interest and grow to 80-90% confluency.
-
Probe Incubation: Treat the cells with the N-Cyclohexyl-3-fluorobenzamide PAL probe (typically 1-10 µM) in serum-free media for 1-2 hours. Include a competition control by pre-incubating a separate set of cells with a 100-fold excess of the parent compound for 30 minutes before adding the probe.[11]
-
UV Crosslinking: Wash the cells with cold PBS to remove excess probe. Irradiate the cells with UV light (e.g., 365 nm) on ice for 10-30 minutes. The optimal time and wavelength should be determined empirically.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing 1% SDS.
Protocol 3.2.2: Click Chemistry and Protein Enrichment
-
Click Reaction: To the cell lysate (1 mg), add biotin-azide (if the probe has an alkyne handle), CuSO₄, and a reducing agent like sodium ascorbate. Incubate for 1 hour at room temperature to attach the biotin tag.
-
Protein Precipitation: Precipitate the proteins using a methanol/chloroform protocol to remove excess reagents.
-
Resuspend and Enrich: Resuspend the protein pellet in a buffer containing 1.2% SDS and dilute with lysis buffer (without SDS) to a final SDS concentration of 0.2%. Add streptavidin-coated magnetic beads and incubate overnight at 4°C.
-
Washing: Wash the beads extensively with a series of buffers (e.g., 1% SDS in PBS, 8 M urea, and PBS) to remove non-specifically bound proteins.
Protocol 3.2.3: Quantitative Proteomic Analysis
-
On-Bead Digestion: Resuspend the beads in a buffer containing urea, reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
LC-MS/MS: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Use a quantitative proteomics approach (e.g., label-free quantification or TMT labeling) to identify proteins that are significantly enriched in the probe-treated sample compared to the competition control.
Data Interpretation and Target Validation
The output of these experiments will be a list of "hit" proteins. It is crucial to rigorously analyze this data and perform follow-up experiments to validate the genuine targets.
Table 2: Criteria for Hit Prioritization
| Criterion | Rationale |
| Competition | True targets should show significantly reduced binding/labeling in the presence of excess parent compound. This is the most critical filter. |
| Enrichment Score | The protein should be highly enriched in the probe sample versus control samples (e.g., beads only, inactive probe). |
| Biological Plausibility | The function of the identified protein should be consistent with the observed phenotype of N-Cyclohexyl-3-fluorobenzamide. |
| Cellular Localization | The target should be in a cellular compartment accessible to the compound. |
Once high-confidence candidates are identified, target validation is essential.[2] This can involve:
-
Orthogonal Assays: Confirming the interaction using a different biophysical method, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified protein.
-
Cellular Target Engagement: Using techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that N-Cyclohexyl-3-fluorobenzamide binds to the target protein in intact cells.
-
Genetic Approaches: Using siRNA or CRISPR/Cas9 to knockdown or knockout the proposed target and assess whether this phenocopies the effect of the compound.[12]
Conclusion
The journey from a bioactive small molecule to a validated drug target is a complex but critical process in modern drug discovery. This guide provides a robust framework for applying established chemoproteomic techniques to elucidate the molecular targets of N-Cyclohexyl-3-fluorobenzamide. By carefully designing chemical probes and executing these detailed protocols, researchers can systematically deconvolve the mechanism of action of this and other novel compounds, paving the way for future therapeutic development.
References
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A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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5 Target Deconvolution Approaches in Drug Discovery. (2018, November 29). Technology Networks. Retrieved from [Link]
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A typical photoaffinity labeling experimental protocol to identify the... (n.d.). ResearchGate. Retrieved from [Link]
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Target Deconvolution in the Post-genomic Era. (n.d.). Pharma Focus Asia. Retrieved from [Link]
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Target deconvolution strategies in drug discovery. (2020, August 6). ResearchGate. Retrieved from [Link]
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Photoaffinity labeling in target- and binding-site identification. (n.d.). Future Medicinal Chemistry. Retrieved from [Link]
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Small molecule target identification using photo-affinity chromatography. (n.d.). Methods in Enzymology. Retrieved from [Link]
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Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022, September 22). ACS Central Science. Retrieved from [Link]
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Multiplexed protein profiling by sequential affinity capture. (n.d.). Proteomics. Retrieved from [Link]
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A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. (n.d.). PubMed. Retrieved from [Link]
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General schemes of affinity-based protein profiling. a) The compounds... (n.d.). ResearchGate. Retrieved from [Link]
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Target Identification Using Chemical Probes. (n.d.). PubMed. Retrieved from [Link]
-
Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. (2023). Chinese Journal of Pharmacology and Toxicology. Retrieved from [Link]
-
Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. (n.d.). Bentham Science. Retrieved from [Link]
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Target validation using chemical probes. (2013). Nature Chemical Biology. Retrieved from [Link]
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Application Notes and Protocols for Measuring N-Cyclohexyl-3-fluorobenzamide Binding Affinity
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Binding Affinity in Drug Discovery
N-Cyclohexyl-3-fluorobenzamide is a small molecule with potential therapeutic applications. A crucial step in characterizing such compounds is the determination of their binding affinity to biological targets. Binding affinity, typically expressed as the dissociation constant (Kd), is a measure of the strength of the interaction between a ligand (in this case, N-Cyclohexyl-3-fluorobenzamide) and its molecular target, such as a protein or nucleic acid. A lower Kd value signifies a stronger binding affinity. Understanding this interaction is paramount for elucidating the compound's mechanism of action, optimizing its structure for improved potency and selectivity, and ultimately predicting its efficacy and safety profile.
This comprehensive guide provides a strategic framework and detailed protocols for measuring the binding affinity of N-Cyclohexyl-3-fluorobenzamide. Acknowledging that the specific biological target of this compound may not be universally known, this document is structured in two key parts. Part I details methodologies for the crucial first step: identifying the molecular target(s) of N-Cyclohexyl-3-fluorobenzamide. Part II then provides in-depth protocols for a suite of robust techniques to accurately quantify the binding affinity once a target has been identified.
PART I: Target Identification of N-Cyclohexyl-3-fluorobenzamide
Before any binding affinity can be measured, the binding partner must be known. For novel or uncharacterized compounds like N-Cyclohexyl-3-fluorobenzamide, target identification is a critical initial phase. The following are established and powerful techniques to achieve this.
Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
Principle: This technique relies on the specific interaction between N-Cyclohexyl-3-fluorobenzamide and its target protein(s) within a complex biological sample, such as a cell lysate.[1][2] The compound is immobilized on a solid support (resin), which then acts as "bait" to capture its binding partners. Unbound proteins are washed away, and the specifically bound proteins are then eluted and identified using mass spectrometry.
Workflow Diagram:
Caption: Workflow for Target Identification using Affinity Chromatography-Mass Spectrometry.
Protocol for Affinity Chromatography:
-
Probe Synthesis: Synthesize a derivative of N-Cyclohexyl-3-fluorobenzamide that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxyl group). The position of the linker should be carefully chosen to minimize disruption of the compound's native binding interactions.
-
Immobilization: Covalently couple the synthesized analog to a pre-activated solid support, such as NHS-activated agarose beads, through the reactive group on the linker.
-
Lysate Preparation: Prepare a protein extract from cells or tissues of interest using a lysis buffer that maintains protein integrity and functionality.
-
Incubation: Incubate the immobilized compound with the protein lysate to allow for the binding of target proteins.
-
Washing: Perform a series of washes with buffer to remove proteins that are not specifically bound to the immobilized ligand.
-
Elution: Elute the specifically bound proteins. This can be achieved by:
-
Competitive Elution: Using a high concentration of free N-Cyclohexyl-3-fluorobenzamide.
-
Denaturing Elution: Using a buffer containing a denaturant like SDS.
-
-
Protein Identification: The eluted proteins are then identified by mass spectrometry.
Yeast Two-Hybrid (Y2H) System
Principle: The yeast two-hybrid system is a genetic method used to discover protein-protein and protein-small molecule interactions.[3][4][5] In the context of small molecules, a variation known as the yeast three-hybrid system can be employed. This system uses a hybrid ligand that can bind to both a known protein (the "anchor") and the small molecule of interest. A library of potential protein targets is then screened for interaction with the small molecule.
Logical Relationship Diagram:
Caption: Principle of the Yeast Three-Hybrid System for Target Identification.
Protocol Outline for Yeast Three-Hybrid:
-
Constructs Preparation:
-
Create a "bait" construct where a known anchor protein is fused to the DNA-binding domain (BD) of a transcription factor.
-
Synthesize a hybrid molecule consisting of the anchor protein's ligand, a linker, and N-Cyclohexyl-3-fluorobenzamide.
-
Prepare a "prey" library where potential target proteins are fused to the activation domain (AD) of the transcription factor.
-
-
Yeast Transformation: Co-transform yeast cells with the bait plasmid and the prey library.
-
Screening: Plate the transformed yeast on a selective medium where the reporter gene (e.g., an enzyme required for growth) is only expressed if the bait and prey proteins interact, which is mediated by the hybrid ligand.
-
Hit Identification: Isolate and sequence the prey plasmids from the yeast colonies that grow on the selective medium to identify the target proteins.
PART II: Techniques for Measuring Binding Affinity
Once a biological target for N-Cyclohexyl-3-fluorobenzamide has been identified, a variety of biophysical techniques can be employed to quantify the binding affinity. The choice of method will depend on factors such as the nature of the target, the availability of reagents, and the desired throughput.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures the binding of an analyte (N-Cyclohexyl-3-fluorobenzamide) to a ligand (the target protein) immobilized on a sensor surface.[6][7][8] Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU). This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).
Experimental Workflow Diagram:
Caption: Phases of a typical Surface Plasmon Resonance experiment.
Protocol for SPR:
-
Immobilization of the Target Protein:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein in a buffer with a pH below its isoelectric point to promote electrostatic pre-concentration.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of N-Cyclohexyl-3-fluorobenzamide in a suitable running buffer.
-
Inject the different concentrations of the compound over the sensor surface, including a zero-concentration (buffer only) injection for baseline subtraction.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
-
Data Summary Table for SPR:
| Parameter | Description | Typical Units |
| ka (kon) | Association rate constant | M⁻¹s⁻¹ |
| kd (koff) | Dissociation rate constant | s⁻¹ |
| Kd | Equilibrium dissociation constant (kd/ka) | M |
| Rmax | Maximum analyte binding capacity | RU |
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[9][10][11][12] In a typical experiment, a solution of N-Cyclohexyl-3-fluorobenzamide is titrated into a solution of the target protein. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. The data is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol for ITC:
-
Sample Preparation:
-
Dialyze both the target protein and N-Cyclohexyl-3-fluorobenzamide into the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the compound.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Load the target protein into the sample cell and N-Cyclohexyl-3-fluorobenzamide into the syringe.
-
-
Titration:
-
Perform a series of small injections of the compound into the protein solution while maintaining a constant temperature.
-
Allow the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.
-
Data Summary Table for ITC:
| Parameter | Description | Typical Units |
| Kd | Equilibrium dissociation constant | M |
| n | Stoichiometry of binding | - |
| ΔH | Enthalpy of binding | kcal/mol or kJ/mol |
| ΔS | Entropy of binding | cal/mol·K or J/mol·K |
Radioligand Binding Assay
Principle: This is a highly sensitive and robust method that involves the use of a radiolabeled form of a ligand to study its interaction with a target.[13][14][15] In the context of N-Cyclohexyl-3-fluorobenzamide, a radiolabeled version (e.g., with ³H or ¹⁴C) would be required. The assay measures the amount of radioligand bound to the target at equilibrium.
Protocol for Radioligand Binding Assay (Competition Format):
-
Radioligand Synthesis: Synthesize a radiolabeled version of N-Cyclohexyl-3-fluorobenzamide or a known reference ligand for the target.
-
Membrane/Protein Preparation: Prepare a source of the target protein, such as cell membranes expressing the receptor of interest.
-
Assay Setup:
-
In a multi-well plate, incubate the protein preparation with a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled N-Cyclohexyl-3-fluorobenzamide.
-
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the unlabeled compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of unlabeled ligand that displaces 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP)
Principle: FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[16][17][18][19] A small, fluorescently labeled version of N-Cyclohexyl-3-fluorobenzamide (or a known fluorescent ligand for the target) will tumble rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger target protein, its rotation is slowed, leading to an increase in fluorescence polarization.
Protocol for Fluorescence Polarization (Competition Assay):
-
Probe Synthesis: Synthesize a fluorescently labeled analog of N-Cyclohexyl-3-fluorobenzamide or use a known fluorescent ligand for the target.
-
Assay Setup:
-
In a microplate, add the target protein and the fluorescent probe at fixed concentrations.
-
Add increasing concentrations of unlabeled N-Cyclohexyl-3-fluorobenzamide.
-
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of the unlabeled compound.
-
Fit the data to a competitive binding model to determine the IC₅₀.
-
Calculate the Ki from the IC₅₀.
-
Conclusion
The methodologies outlined in this guide provide a comprehensive and robust framework for both identifying the molecular target of N-Cyclohexyl-3-fluorobenzamide and subsequently quantifying its binding affinity. The selection of the most appropriate techniques will be dictated by the specific research question, available resources, and the biochemical nature of the target. By following these detailed protocols and understanding the underlying principles, researchers can generate high-quality, reliable data that is essential for advancing the development of N-Cyclohexyl-3-fluorobenzamide as a potential therapeutic agent.
References
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- Creative Biolabs. (n.d.). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.
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- Creative Biolabs. (n.d.). Small Molecule Target Identification Using Photo-Affinity Chromatography.
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Jemil, A., & K, S. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), 3124.
- Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 1(1), 1–15.
- Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
- Creative Biolabs. (n.d.). Yeast two-hybrid methods and their applications in drug discovery.
- Sleno, L. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm, 4(12), 1545-1554.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
- Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
- Pero, M. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io.
- Chen, Y.-T., et al. (2019). Fluorescence polarization (FP) assay. Bio-protocol, 9(18), e3371.
- Baron, O. L., & Pauron, D. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1241.
- Lin, L., & Wu, J. (2020). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. In Hippo Signaling. Humana, New York, NY.
- Creative Biolabs. (n.d.). Y2H based Drug-Target Interaction Identification Service.
- Eyckerman, S., et al. (2008). The yeast two-hybrid system and its role in drug discovery. Expert Opinion on Therapeutic Targets, 12(4), 505-515.
- De, S., & De, A. (2013). Binding kinetics of DNA-protein interaction using surface plasmon resonance. protocols.io.
- Zhang, J., & Li, S. (2017). Using Yeast Hybrid System to Identify Proteins Binding to Small Molecules. In Yeast Protocol. Springer, New York, NY.
- Strange, P. G. (1995). Radioligand Binding Studies. In Receptor-Ligand Interactions. Humana Press, Totowa, NJ.
-
PubChem. (n.d.). N-Cyclohexyl-N-ethyl-3-fluorobenzamide. Retrieved from [Link]
- BPS Bioscience. (n.d.). Fluorescence Polarization (FP) Assays.
- Lavogina, D., et al. (2017). Protocol for Fluorescence Polarization Assay Using GI224329.
- Cooper, M. A. (2002). Surface plasmon resonance. In Protein-Protein Interactions. Humana Press, Totowa, NJ.
- The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Retrieved from The Huck Institutes of the Life Sciences website.
- Revvity. (n.d.). Radiometric Ligand-Binding Assays.
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Wikipedia. (n.d.). Two-hybrid screening. Retrieved from [Link]
- Saeed, A., et al. (2009). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o140.
-
PubChem. (n.d.). 3-cyclohexyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide. Retrieved from [Link]
-
PubChem. (n.d.). N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide. Retrieved from [Link]
- Benchchem. (n.d.). N-cyclohexyl-4-fluorobenzamide.
- Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
- Nabavi, S. M., et al. (2023). Biological Activities of Natural Products III. Molecules, 28(12), 4853.
- Worachartcheewan, A., et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 13(1), 1-14.
-
PubChem. (n.d.). (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorophenyl)benzo[d]thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide. Retrieved from [Link]
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Application Notes & Protocols: N-Cyclohexyl 3-fluorobenzamide as a Tool for Investigating Sirtuin 5 Signaling Pathways
Abstract
This technical guide provides a comprehensive framework for utilizing N-Cyclohexyl 3-fluorobenzamide as a chemical probe to investigate cellular signaling pathways. Based on established structure-activity relationships of related benzamide compounds, we hypothesize that this compound acts as a modulator of sirtuins, a class of NAD⁺-dependent protein deacylases.[1][2] In particular, we propose its utility in studying Sirtuin 5 (SIRT5), a mitochondrial sirtuin with unique substrate specificity for demalonylation, desuccinylation, and deglutarylation.[3][4][5] This document offers detailed protocols for validating the inhibitory activity of this compound against SIRT5 and for characterizing its downstream effects on mitochondrial function and cell fate. These methodologies are designed for researchers in cell biology, pharmacology, and drug discovery.
Introduction: The Scientific Rationale
This compound belongs to the benzamide class of organic compounds. While direct biological characterization of this specific molecule is limited, the benzamide scaffold is a well-established pharmacophore in the development of sirtuin inhibitors.[1][6] Sirtuins are critical regulators of a myriad of cellular processes, including metabolism, stress responses, and longevity.[7] The seven mammalian sirtuins (SIRT1-7) exhibit distinct subcellular localizations and enzymatic activities. SIRT3, SIRT4, and SIRT5 are primarily located in the mitochondria and are key players in metabolic homeostasis.[7]
SIRT5 is of particular interest due to its primary role in removing negatively charged acyl groups from lysine residues, such as malonylation, succinylation, and glutarylation, while possessing weak deacetylase activity.[3][4][5] These post-translational modifications are increasingly recognized as crucial regulatory mechanisms in intermediary metabolism. Given the structural similarities of this compound to known benzamide-based sirtuin inhibitors, we propose that it may act as a selective inhibitor of SIRT5. This application note will guide the user through a series of experiments to test this hypothesis and to use the compound as a tool to probe SIRT5-mediated signaling pathways.
Hypothesized Mechanism of Action: SIRT5 Inhibition
We postulate that this compound competitively inhibits SIRT5 at the substrate binding pocket. The benzamide core can mimic the nicotinamide portion of the NAD+ cofactor, while the cyclohexyl and fluorobenzoyl moieties can interact with hydrophobic pockets within the enzyme's active site, conferring potency and selectivity. Inhibition of SIRT5 is expected to lead to the hyperacetylation of its target proteins, thereby modulating their function. Key downstream consequences of SIRT5 inhibition may include alterations in mitochondrial metabolism, increased oxidative stress, and induction of apoptosis.
Caption: Hypothesized mechanism of SIRT5 inhibition by this compound.
Experimental Protocols
This section provides detailed, step-by-step protocols to validate the proposed mechanism of action and to characterize the cellular effects of this compound.
In Vitro SIRT5 Enzymatic Assay
This protocol is designed to directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant human SIRT5. A fluorescence-based assay is described for high-throughput screening.[8]
Principle: The assay measures the desuccinylase activity of SIRT5 using a synthetic peptide substrate containing a succinylated lysine residue and a fluorophore. Upon desuccinylation by SIRT5, a developer enzyme cleaves the peptide, releasing the fluorophore and generating a fluorescent signal.
Materials:
-
Recombinant Human SIRT5 (e.g., BPS Bioscience, #50016)
-
SIRT5 Assay Kit (e.g., BPS Bioscience, #50085), containing SIRT5 substrate, NAD+, developer, and assay buffer.
-
This compound (dissolved in DMSO)
-
White, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare SIRT5 Enzyme Solution: Thaw recombinant SIRT5 on ice and dilute to 20 ng/µL in assay buffer.
-
Prepare Substrate/NAD+ Mixture: Prepare a solution containing 50 µM SIRT5 substrate and 100 µM NAD+ in assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Assay Reaction:
-
Add 25 µL of the Substrate/NAD+ mixture to each well.
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Initiate the reaction by adding 20 µL of the diluted SIRT5 enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Develop Signal:
-
Add 50 µL of the developer solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Measure Fluorescence: Read the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
| Parameter | Description |
| IC₅₀ | The concentration of this compound required to inhibit 50% of SIRT5 activity. |
| Positive Control | A known SIRT5 inhibitor (e.g., Suramin) |
| Negative Control | Vehicle (DMSO) |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. This assay assesses the binding of this compound to SIRT5 in intact cells by measuring changes in the thermal stability of the protein.
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change can be detected by heating cell lysates treated with the compound to various temperatures, followed by immunoblotting for the target protein.
Materials:
-
Cell line expressing SIRT5 (e.g., HEK293T, HepG2)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Anti-SIRT5 antibody
-
Secondary HRP-conjugated antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for 2-4 hours.
-
Cell Lysis: Harvest and wash the cells with PBS, then resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat each aliquot to a different temperature (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Western Blotting:
-
Collect the supernatant containing the soluble proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-SIRT5 antibody, followed by a secondary HRP-conjugated antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities at each temperature and plot the fraction of soluble SIRT5 as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Analysis of Mitochondrial Function
Inhibition of SIRT5 is expected to impact mitochondrial metabolism. The following protocols assess key parameters of mitochondrial health.
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.[9]
Principle: The Seahorse XF Analyzer creates a transient microchamber to measure the rate of oxygen consumption in cultured cells. Sequential injections of mitochondrial stressors (Oligomycin, FCCP, and Rotenone/Antimycin A) allow for the determination of key parameters of mitochondrial function.
Materials:
-
Seahorse XFe96 or XFe24 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone & Antimycin A)
-
Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)
-
This compound
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.
-
Wash the cells with pre-warmed assay medium and add fresh assay medium to each well.
-
Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
-
Seahorse Assay:
-
Load the prepared mitochondrial stressors into the appropriate ports of the hydrated sensor cartridge.
-
Load the cell plate into the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial respiration.
| Parameter | Expected Effect of SIRT5 Inhibition |
| Basal Respiration | Decrease |
| ATP Production | Decrease |
| Maximal Respiration | Decrease |
| Spare Respiratory Capacity | Decrease |
This assay measures the mitochondrial membrane potential, a key indicator of mitochondrial health.[10][11]
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Black, clear-bottom 96-well plate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time.
-
JC-1 Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Add JC-1 staining solution (typically 2-10 µM in cell culture medium) to each well.
-
Incubate at 37°C for 15-30 minutes.
-
-
Wash and Read:
-
Remove the staining solution and wash the cells with PBS.
-
Add fresh PBS or medium to each well.
-
-
Fluorescence Measurement: Measure the fluorescence intensity for both red (Ex/Em ~585/590 nm) and green (Ex/Em ~510/527 nm) channels.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay detects apoptosis, a potential downstream consequence of mitochondrial dysfunction.[12][13]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Experimental workflow for characterizing this compound.
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the hypothesis that this compound is a modulator of SIRT5. By systematically applying these in vitro and cell-based assays, researchers can elucidate the mechanism of action of this compound and utilize it as a valuable tool to probe the complex signaling pathways regulated by SIRT5. The insights gained from these studies will contribute to a deeper understanding of the role of mitochondrial protein acylation in health and disease.
References
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Sakai, Y., et al. (2015). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. Bioorganic & Medicinal Chemistry, 23(1), 163-172. [Link]
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Cen, Y., et al. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters, 22(8), 2875-2878. [Link]
-
Ma, Y., et al. (2020). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. STAR Protocols, 1(3), 100223. [Link]
-
Agilent Technologies. (2023). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. Agilent. [Link]
-
Perelman, A., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Journal of Visualized Experiments, (143), e58732. [Link]
-
Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1940. [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Elabscience. [Link]
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]
-
Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent. [Link]
-
JoVE. (2021). Isolation of Mitochondria from Mouse Skeletal Muscle for Respirometric Assays. Journal of Visualized Experiments. [Link]
-
He, M., et al. (2017). Structure-based discovery of new selective small-molecule sirtuin 5 inhibitors. Chemical Biology & Drug Design, 90(5), 988-997. [Link]
-
Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent. [Link]
-
JoVE. (2021). Isolation of Mitochondria from Mouse Skeletal Muscle for Respirometric Assays. Journal of Visualized Experiments. [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Du, J., et al. (2011). Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase. Science, 334(6057), 806-809. [Link]
-
Roessler, C., et al. (2022). SIRT5: a potential target for discovering bioactive natural products. Journal of Natural Products, 85(3), 735-746. [Link]
-
Kutil, Z., et al. (2018). Inhibition of Sirtuin Deacylase Activity by Peroxynitrite. Biochemistry, 57(13), 1996-2006. [Link]
-
Yang, L., et al. (2021). Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates. European Journal of Medicinal Chemistry, 225, 113803. [Link]
-
Schiedel, M., et al. (2022). Virtual Screening in the Identification of Sirtuins' Activity Modulators. International Journal of Molecular Sciences, 23(17), 9907. [Link]
-
Gertz, M., et al. (2022). Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5. Journal of Medicinal Chemistry, 65(14), 9449-9473. [Link]
-
Du, J., et al. (2011). Sirt5 is an NAD-dependent protein lysine demalonylase and desuccinylase. Science, 334(6057), 806-809. [Link]
-
Madsen, A. S., et al. (2017). Structure-activity relationship study of SIRT7 inhibitors. Journal of Medicinal Chemistry, 60(19), 8106-8113. [Link]
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Li, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. [Link]
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Schlicker, C., et al. (2012). Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition. PLoS ONE, 7(9), e45098. [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(8), 273-280. [Link]
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News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(8), 273-280. [Link]
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Zhang, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. RSC Medicinal Chemistry, 13(8), 983-989. [Link]
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Carafa, V., et al. (2012). Rejuvenating Sirtuins: The Rise of a New Family of Cancer Drug Targets. Frontiers in Pharmacology, 3, 40. [Link]
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Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(10), 1935-1943. [Link]
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Milite, C., et al. (2019). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 24(15), 2827. [Link]
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Cen, Y., et al. (2012). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). ACS Medicinal Chemistry Letters, 3(6), 469-473. [Link]
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Troubleshooting & Optimization
Technical Support Center: N-Cyclohexyl 3-fluorobenzamide Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of N-Cyclohexyl 3-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to improve reaction yields and product purity. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your synthetic work.
Troubleshooting Guide: Enhancing Your Synthesis
This section addresses specific, common problems encountered during the synthesis of this compound in a direct question-and-answer format.
Question 1: My overall reaction yield is disappointingly low (<50%). What are the most common culprits and how do I address them?
Answer: Low yield in amide synthesis is a frequent issue that can typically be traced back to a few key areas. Systematically investigating these factors is the most effective troubleshooting strategy.
-
Reagent Quality and Stoichiometry:
-
Moisture: The presence of water is highly detrimental. It can hydrolyze activated intermediates (like the acyl chloride or the activated ester from a coupling reagent) back to the starting carboxylic acid.[1] Ensure all solvents are anhydrous and that starting materials (3-fluorobenzoic acid and cyclohexylamine) are dry.
-
Reagent Degradation: Coupling reagents, especially carbodiimides like EDC, can degrade upon storage. Acid chlorides are particularly moisture-sensitive. Using fresh or properly stored reagents is critical.[2]
-
Stoichiometry: An imbalance in reactants can lead to incomplete conversion. While a 1:1 ratio is theoretically required, using a slight excess (1.1-1.2 equivalents) of the amine can sometimes drive the reaction to completion, especially if the amine is volatile or prone to side reactions.[1]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Most amide couplings are initiated at 0°C to control the initial exothermic reaction and then warmed to room temperature.[3] For stubborn reactions involving sterically hindered or electron-deficient partners, gentle heating (e.g., 40-60°C) may be necessary to increase the reaction rate.[4] However, excessive heat can promote side reactions and degradation.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time is a simple reason for low conversion. Some challenging couplings may require extended reaction times (12-24 hours).[4]
-
-
Inefficient Activation of 3-Fluorobenzoic Acid:
-
The carboxylic acid must be converted into a more reactive species. If this activation step is incomplete, the yield will suffer. When using coupling reagents, ensure the correct equivalents and addition order are followed. For the acid chloride route, confirming the full conversion of the acid to the acid chloride before adding the amine is crucial.[5]
-
Question 2: I am using the 3-fluorobenzoyl chloride method and my final product is impure. What are the likely side reactions?
Answer: While the acid chloride method is robust, several side reactions can occur if not properly controlled.
-
Formation of a Double Acylated Amine: If the 3-fluorobenzoyl chloride is added too quickly or in large excess to the cyclohexylamine, a secondary reaction can occur where the initially formed amide is acylated again, leading to the formation of an imide byproduct. To prevent this, add the acid chloride solution slowly (dropwise) to a solution of cyclohexylamine, ensuring the amine is always in excess at the point of addition.[6][7]
-
Hydrolysis of the Acid Chloride: 3-fluorobenzoyl chloride is highly reactive and will readily react with any trace moisture in the solvent or on the glassware to revert to 3-fluorobenzoic acid.[8] This not only consumes the starting material but the resulting carboxylic acid can contaminate the final product, making purification difficult. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.
-
Presence of Unreacted Starting Materials: If the reaction does not go to completion, you will have both unreacted cyclohexylamine and 3-fluorobenzoic acid (from hydrolysis) in your crude product. A proper aqueous workup is designed to remove these. (See Question 5).
Question 3: My direct coupling reaction using EDC/HOBt is stalling and I see a significant amount of an N-acylurea byproduct. How can I fix this?
Answer: This is a classic issue with carbodiimide coupling reagents like EDC. The N-acylurea byproduct forms from the rearrangement of the O-acylisourea intermediate, which is the activated form of the carboxylic acid.[2]
-
Mechanism of Byproduct Formation: The O-acylisourea intermediate is highly reactive. If it doesn't react with the amine (cyclohexylamine) in a timely manner, it can rearrange into a stable N-acylurea, which is unreactive and acts as a reaction sink.
-
The Solution (Pre-activation): The key is to first form a more stable activated intermediate before the amine is introduced. This is the role of additives like HOBt (1-Hydroxybenzotriazole).
-
Dissolve the 3-fluorobenzoic acid (1 eq.), EDC (1.1 eq.), and HOBt (1.1 eq.) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Stir this mixture at 0°C for 30-60 minutes. During this time, the O-acylisourea forms and immediately reacts with HOBt to generate a more stable HOBt-ester.
-
Only after this "pre-activation" period, add the cyclohexylamine (1.1 eq.) to the reaction. This procedure significantly minimizes the formation of the N-acylurea byproduct and improves the yield of the desired amide.[2]
-
Question 4: How can I effectively purify my this compound to maximize both yield and purity?
Answer: A systematic workup and purification strategy is vital for isolating a high-purity product without significant material loss.
-
Quenching: Once the reaction is complete, cool the mixture and quench it by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Solvent Extraction: Extract the product into a suitable organic solvent like ethyl acetate or DCM. Perform the extraction three times to ensure complete recovery from the aqueous layer.
-
Aqueous Washes (Crucial Step): Combine the organic layers and wash them sequentially with:
-
Dilute Acid (e.g., 1 M HCl): This removes the basic starting material (excess cyclohexylamine) and any organic base (like DIPEA or triethylamine) used in the reaction.[7]
-
Dilute Base (e.g., saturated NaHCO₃ solution): This removes the acidic starting material (unreacted 3-fluorobenzoic acid) and any acidic additives (like HOBt).[7]
-
Brine (saturated NaCl solution): This removes the bulk of the water from the organic layer before the drying step.[1]
-
-
Drying and Concentration: Dry the washed organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification:
-
Recrystallization: this compound is typically a solid.[6] Recrystallization from a suitable solvent system (e.g., ethanol/water, or hexanes/ethyl acetate) is an excellent method for achieving high purity.
-
Silica Gel Chromatography: If recrystallization is ineffective or if impurities have similar solubility, column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system for amides.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: the acid chloride method or direct coupling?
A1: The "better" route depends on the specific needs of the researcher, including scale, available reagents, and sensitivity of the starting materials.
| Feature | Acid Chloride Method | Direct Coupling Method (e.g., HATU, EDC) |
| Reagents | Uses common, inexpensive chlorinating agents (SOCl₂, (COCl)₂).[10] | Uses specialized, often more expensive coupling reagents.[11] |
| Procedure | Two distinct steps: acid chloride formation, then amidation. | Typically a one-pot procedure, which is more streamlined.[3] |
| Reaction Conditions | Can be harsh (e.g., refluxing in SOCl₂). The acid chloride is highly reactive and moisture-sensitive.[10] | Generally very mild conditions (0°C to RT), tolerant of more functional groups.[12] |
| Yield & Purity | Often provides very high yields if performed carefully.[6][7] | Can also provide excellent yields, especially with modern reagents like HATU.[11] |
| Waste | Generates acidic byproducts (HCl, SO₂). | Generates byproducts that are often water-soluble and easily removed (e.g., DCU, HOBt). |
| Recommendation | Excellent for large-scale synthesis where cost is a major factor. | Ideal for research-scale, rapid synthesis, and when working with sensitive molecules. |
Q2: How do I choose the right coupling reagent?
A2: For this specific synthesis, steric hindrance is not a major issue. Therefore, several common coupling reagents are suitable.
-
EDC/HOBt: A cost-effective and widely used combination. As discussed, it requires careful addition to avoid N-acylurea formation.[2]
-
HATU/HBTU/TBTU: These are "uronium/aminium salt" based reagents and are among the most powerful and reliable.[11][13] They are known for fast reaction times and high yields, often succeeding where other methods fail. HATU is particularly effective.[3] They are, however, more expensive than EDC. For synthesizing this compound, EDC/HOBt is a good starting point due to its cost-effectiveness. If yields are suboptimal, switching to HATU is a highly recommended and reliable alternative.
Q3: What is the role of a base (like DIPEA or Triethylamine) in direct coupling reactions?
A3: A non-nucleophilic organic base is essential for two reasons:
-
Neutralizing Acid Byproducts: The coupling process releases protons. For example, the carboxylic acid itself is acidic, and additives like HOBt are also acidic. The base neutralizes these, preventing the protonation of the cyclohexylamine. A protonated amine (an ammonium salt) is not nucleophilic and will not participate in the reaction.[1]
-
Maintaining a Favorable pH: The amide coupling reaction proceeds optimally under slightly basic to neutral conditions. The base ensures the reaction medium does not become acidic, which would halt the reaction. Typically, 2-3 equivalents of base are used.[3]
Experimental Protocols
Protocol 1: Synthesis via 3-Fluorobenzoyl Chloride
This two-step protocol is a classic and high-yielding approach.
Step 1a: Synthesis of 3-Fluorobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 3-fluorobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) slowly at room temperature.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Allow the mixture to cool and remove the excess SOCl₂ by distillation or under reduced pressure. The resulting crude 3-fluorobenzoyl chloride is often used directly in the next step.
Step 1b: Amide Formation
-
In a separate flask, dissolve cyclohexylamine (2.2 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0°C in an ice bath. The excess amine acts as both reactant and base.[7]
-
Dissolve the crude 3-fluorobenzoyl chloride (1.0 eq) from the previous step in a small amount of anhydrous DCM.
-
Add the 3-fluorobenzoyl chloride solution dropwise to the chilled cyclohexylamine solution over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Proceed with the aqueous workup and purification as described in the Troubleshooting Guide (Question 5). A yield of >80% is expected.[6]
Protocol 2: Direct Amide Coupling using HATU
This one-pot protocol is efficient and uses mild conditions.[3]
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and cyclohexylamine (1.1 eq).
-
Dissolve the solids in anhydrous DMF or DCM (DMF is often better for solubility).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Proceed with the aqueous workup and purification as described in the Troubleshooting Guide (Question 5). A yield of >90% is common with this method.
Visualizations & Workflows
Overall Synthetic Strategy
Caption: Comparison of the two primary synthetic routes.
Troubleshooting Flowchart for Low Yield
Caption: A systematic guide to troubleshooting low yields.
References
-
Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. (2019). National Center for Biotechnology Information. [Link]
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N-Cyclohexyl-3-fluorobenzamide. (n.d.). National Center for Biotechnology Information. [Link]
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N-Cyclohexyl-2-fluorobenzamide. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2015). MDPI. [Link]
-
3-Fluorobenzoyl chloride. (n.d.). LookChem. [Link]
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Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2022). National Center for Biotechnology Information. [Link]
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Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
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Popa, M. (2021). Why did my amide syntesis does not work?. ResearchGate. [Link]
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N-Cyclohexyl-4-fluorobenzamide, 98% Purity, C13H16FNO, 25 grams. (n.d.). CP Lab Safety. [Link]
-
Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. (2020). SciSpace. [Link]
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Tips and tricks for difficult amide bond formation?. (2021). Reddit. [Link]
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Optimization of reaction conditions for amide bond formation. (2015). ResearchGate. [Link]
- 3-n-cyclopropylmethyl-2-fluorobenzamide compound, preparation method therefor and use thereof. (2023).
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Reagents for Coupling. (n.d.). Peptide Synthesis Tools Products. [Link]
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Coupling Reagents in Amide Synthesis. (n.d.). Scribd. [Link]
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Benzoyl chloride and cyclohexylamine react with sodium bicarbonate to produce.... (n.d.). Homework.Study.com. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2018). National Center for Biotechnology Information. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and antimicrobial activity of fluorobenzoic acid amides. (2025). ResearchGate. [Link]
-
N-Cyclohexyl-N-ethyl-3-fluorobenzamide. (n.d.). PubChem. [Link]
-
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2023). MDPI. [Link]
- Preparation method for 4-fluorobenzoyl chloride. (2014).
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troubleshooting N-Cyclohexyl 3-fluorobenzamide solubility issues
Welcome to the technical support guide for N-Cyclohexyl-3-fluorobenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for solubility challenges encountered during experimental work. We move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.
Understanding the Molecule: Why is Solubility a Challenge?
N-Cyclohexyl-3-fluorobenzamide (C₁₃H₁₆FNO) is a compound characterized by a tripartite structure: a nonpolar cyclohexyl ring, a polar amide linkage, and a substituted fluorophenyl ring. This combination of hydrophobic (cyclohexyl) and moderately polar (fluorobenzamide) moieties results in a molecule with limited solubility in both highly polar solvents like water and very nonpolar solvents like hexanes.
-
Hydrophobic Cyclohexyl Group: This bulky, saturated ring dominates a significant portion of the molecule's surface area, driving it to avoid interaction with polar, aqueous environments.
-
Polar Amide Group: The amide functional group (-CONH-) is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[1][2] This allows for favorable interactions with polar solvents.
-
Fluorophenyl Ring: The fluorine atom adds polarity, but the benzene ring itself is hydrophobic.
The molecule's overall solubility is a delicate balance of these competing characteristics, making solvent selection non-trivial. The crystal structure reveals that intermolecular N-H⋯O hydrogen bonds link molecules into chains, which must be disrupted by the solvent for dissolution to occur.[3]
Frequently Asked Questions (FAQs)
Q1: My N-Cyclohexyl-3-fluorobenzamide won't dissolve in my aqueous buffer. What should I do first?
A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's significant hydrophobic character. The recommended and standard approach is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous medium.[4] This method prevents you from adding large, potentially disruptive volumes of organic solvent to your experiment.
Q2: What is the best organic solvent for creating a stock solution?
A2: The principle of "like dissolves like" is your primary guide.[1][5][6] Given the molecule's mixed polarity, polar aprotic solvents are typically the most effective starting point.
| Recommended Solvents | Rationale & Considerations |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for a wide range of compounds. Use at the lowest effective concentration in final assays, as it can have biological effects. |
| Dimethylformamide (DMF) | Similar to DMSO in solubilizing ability. Often used when DMSO is incompatible with the experimental system. |
| Ethanol or Methanol | Polar protic solvents that can hydrogen bond with the amide group.[1][7] Generally more biocompatible than DMSO or DMF, but may have lower solubilizing power for this specific compound. |
Start by attempting to dissolve a small amount of your compound in DMSO or DMF to create a high-concentration stock (e.g., 10-50 mM).
Q3: I added my DMSO stock solution to my buffer, and the compound immediately precipitated. What went wrong?
A3: This is a common phenomenon called "crashing out." It occurs when the highly soluble environment of the organic stock is rapidly changed to the insoluble aqueous environment, causing the compound to aggregate and precipitate.[4]
Troubleshooting Steps:
-
Decrease Final Concentration: The most common reason for precipitation is that the final concentration in the aqueous buffer exceeds the compound's maximum solubility in that mixed-solvent system. Try diluting to a lower final concentration.
-
Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the stock solution to a small volume of buffer first while vortexing vigorously, and then gradually add the rest of the buffer.
-
Increase Co-solvent Percentage: While minimizing organic solvent is ideal, sometimes it's necessary. You might need to increase the final percentage of DMSO or ethanol in your aqueous solution (e.g., from 0.1% to 1% or even 5%). Always run a vehicle control with the same solvent concentration to check for effects on your system.[8]
-
Use a Surfactant: Low concentrations of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help keep hydrophobic compounds in solution by forming micelles.[9]
Q4: Can I use pH to improve the solubility of N-Cyclohexyl-3-fluorobenzamide?
A4: The impact of pH on this specific molecule's solubility is likely to be minimal under typical physiological conditions (pH 3-10). Amides are generally considered non-basic and are very weak acids.[2] While extreme pH values can lead to hydrolysis of the amide bond, they do not significantly increase solubility through ionization in the way that acidic or basic functional groups (like carboxylic acids or amines) do.[10][11] Therefore, pH adjustment is not a primary strategy for this compound.
Q5: Will heating the solution help?
A5: For most solid organic compounds, solubility increases with temperature.[6][7][12] Gentle warming (e.g., to 37-50°C) combined with stirring or sonication can significantly aid in dissolving the compound, especially when preparing the initial stock solution. However, always be cautious about the thermal stability of your compound. After dissolution, be aware that the compound may precipitate upon cooling if the solution is supersaturated at room temperature.[6]
Troubleshooting Workflow
This workflow provides a systematic approach to resolving solubility issues, starting with the simplest methods.
Caption: Systematic workflow for dissolving N-Cyclohexyl-3-fluorobenzamide.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for creating an accurate stock solution, which is a critical first step for any experiment.[13][14][15]
Materials:
-
N-Cyclohexyl-3-fluorobenzamide (MW: 221.27 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
Class A volumetric flask
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 221.27 g/mol * (1000 mg / 1 g) = 2.21 mg
-
-
Weigh Compound: Accurately weigh out approximately 2.21 mg of the compound. It is more important to record the exact weight than to hit the target mass perfectly.[15] For example, you weigh out 2.35 mg.
-
Dissolution: Transfer the weighed compound to a 1 mL volumetric flask. Add approximately 0.7 mL of DMSO.
-
Solubilize: Cap the flask and vortex vigorously. If the solid does not dissolve completely, place the flask in an ultrasonic bath for 5-10 minutes.[6] Gentle warming (to ~40°C) can also be applied.
-
Bring to Volume: Once the solid is fully dissolved, allow the solution to return to room temperature. Carefully add DMSO until the bottom of the meniscus touches the calibration mark on the volumetric flask.
-
Final Mix & Store: Invert the flask several times to ensure the solution is homogeneous.
-
Calculate Final Concentration: Based on the actual mass weighed, calculate the precise concentration.
-
Using the example weight: (2.35 mg / 221.27 g/mol ) / 0.001 L = 0.0106 M = 10.6 mM . Label the vial with this exact concentration.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining Approximate Solubility (Qualitative)
This protocol helps you quickly screen multiple solvents to find the most suitable one.
Materials:
-
N-Cyclohexyl-3-fluorobenzamide
-
A selection of candidate solvents (e.g., DMSO, Ethanol, Acetonitrile, Ethyl Acetate, Toluene)
-
Small glass vials (e.g., 1.5 mL)
-
Vortex mixer
Procedure:
-
Preparation: Add approximately 1-2 mg of the compound to each labeled vial.
-
Solvent Addition: To the first vial, add the solvent dropwise (e.g., 100 µL at a time) while vortexing between additions.
-
Observation: Continue adding solvent until the compound fully dissolves. Record the total volume of solvent added.
-
Repeat: Repeat the process for each candidate solvent.
-
Analysis: The solvent that dissolves the compound in the smallest volume is the best solvent. This gives you a qualitative ranking of solubility. For example, if the compound dissolved in 200 µL of DMSO but required 1500 µL of ethanol, DMSO is the superior solvent.
Advanced Concepts: Hansen Solubility Parameters (HSP)
For a more theoretical approach to solvent selection, Hansen Solubility Parameters (HSP) can be employed. HSP is based on the principle that "like dissolves like" by breaking down the total cohesion energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[16][17][18] Solvents with HSP values close to those of the solute are more likely to be effective. While the exact HSP values for N-Cyclohexyl-3-fluorobenzamide are not published, we can estimate them based on its structure. A good solvent will have a small "HSP distance" to the solute. This approach is powerful for systematically screening solvents or designing solvent blends.[5][19]
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- ResearchGate. (n.d.).
- Wikipedia. (2023). Hansen solubility parameter.
- PubChem. (n.d.). N-Cyclohexyl-N-ethyl-3-fluorobenzamide.
- Pharma Excipients. (2022).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Solubility of Things. (n.d.). Benzamide.
- West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.
- Park, K. (n.d.). Hansen Solubility Parameters.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- National Center for Biotechnology Information. (n.d.).
- American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
- PubChem. (n.d.). Benzamide.
- BenchChem. (2025).
- Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
- University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides.
- Bitesize Bio. (2025).
- Wikipedia. (n.d.). Benzamide.
- ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
- Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
- ResearchGate. (2018). Drug stock solutions best practices?.
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Technical Support Center: Optimization of In-Vitro Assay Conditions for N-Cyclohexyl-3-fluorobenzamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-Cyclohexyl-3-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this and other novel small molecules. Given that N-Cyclohexyl-3-fluorobenzamide is not extensively characterized in the scientific literature, this document provides a foundational framework for developing, optimizing, and troubleshooting your in-vitro assays from the ground up. Our approach is rooted in the principles of Quality by Design (QbD), ensuring that your assays are robust, reproducible, and fit-for-purpose.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial to consider before initiating extensive experimental work.
Q1: What is N-Cyclohexyl-3-fluorobenzamide and what are its known properties?
N-Cyclohexyl-3-fluorobenzamide (C₁₃H₁₆FNO, M.W. 221.27 g/mol ) is a synthetic small molecule.[2] Structurally, it consists of a central benzamide core with a cyclohexyl group on the amide nitrogen and a fluorine atom at the 3-position of the benzoyl ring. Crystallographic data show the cyclohexane ring adopts a stable chair conformation.[2]
Crucially, as of early 2026, there is a significant lack of published data on the specific biological targets or in-vitro activity of this compound.[3] Therefore, it should be treated as a novel chemical entity, requiring foundational studies to determine its biological effects.
Q2: What is the critical first step in designing an in-vitro assay for a novel compound like this?
The first step is to define the assay's purpose by establishing a clear objective.[4] This involves a sequence of considerations:
-
Hypothesis Generation: Based on structural analogs or computational predictions, what biological pathway or target do you hypothesize the compound will modulate? Research on related fluorinated benzamides suggests potential roles as enzyme inhibitors or modulators of signaling pathways.[5][6]
-
Assay Selection: Choose an assay that can quantitatively measure the activity of the intended target (e.g., an enzyme activity assay, a binding assay, or a cell-based phenotypic assay).[7]
-
Reagent Characterization: Ensure all reagents, including the target protein, antibodies, or cell lines, are of high quality and stable under the proposed assay conditions.[7]
Q3: How should I prepare and store a stock solution of N-Cyclohexyl-3-fluorobenzamide?
Proper handling of the compound is paramount for reproducibility.
-
Solvent Selection: Due to its predicted lipophilicity (LogP ≈ 3.1), N-Cyclohexyl-3-fluorobenzamide is likely to have poor aqueous solubility.[8] The recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to the final assay, as high concentrations of organic solvents can be cytotoxic or interfere with the assay.
-
Preparation & Storage: Weigh the compound accurately and dissolve in the calculated volume of DMSO. Gentle vortexing or sonication may be required. Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound or introduce water contamination.
Q4: What initial parameters must be optimized before screening or dose-response studies?
Before generating meaningful data, you must establish the basic performance and tolerance parameters of your assay system.
-
Compound Solubility in Assay Medium: Determine the maximum concentration of the compound that remains soluble in the final assay buffer to avoid artifacts from precipitation.[9][10]
-
Vehicle Tolerance: Assess the highest concentration of the solvent (e.g., DMSO) that your cells or assay components can tolerate without affecting the results. Typically, this is kept ≤0.5% v/v.
-
Assay Robustness: Evaluate the stability of the assay signal over time to determine the optimal incubation period and reading window.[11]
Q5: What control experiments are absolutely essential for a reliable and valid assay?
Your data is only as good as your controls. Including the right controls is a self-validating mechanism that builds trustworthiness into your results.[12]
-
Negative Control: Contains all assay components except the test compound (vehicle only). This defines the baseline or 0% activity level.
-
Positive Control: A known activator or inhibitor of the target. This confirms that the assay is working correctly and defines the 100% activity level.
-
Vehicle Control: Contains the same concentration of the solvent (e.g., DMSO) as the test compound wells. This is critical to ensure that the solvent itself is not causing an effect.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during assay development for small molecules.
Problem 1: Compound Precipitation Observed in Assay Wells
Q: I've diluted my concentrated DMSO stock into the aqueous assay buffer, and now I see cloudiness or a visible precipitate. What is happening and how do I fix it?
A: You are likely observing "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[9][13] This is a common issue with lipophilic compounds and leads to inaccurate and uninterpretable results.[14]
Solution Workflow:
-
Determine the Maximum Soluble Concentration: Before proceeding, you must find the solubility limit of N-Cyclohexyl-3-fluorobenzamide in your specific assay medium. A detailed protocol for this is provided in Section 3.
-
Modify Dilution Method: Instead of a large, single dilution step, use a serial dilution method. Diluting the DMSO stock in intermediate steps can help keep the compound in solution.
-
Test Co-solvents: In some cases, adding a small, fixed amount of a biocompatible co-solvent to the assay buffer can improve solubility, but this must be carefully validated for its effect on the assay itself.
Table 1: Example Data from a Solubility Assessment Visual inspection of N-Cyclohexyl-3-fluorobenzamide dilutions in assay buffer after 2-hour incubation at 37°C.
| Final Concentration (µM) | DMSO % (v/v) | Observation | Assessment |
| 100 | 0.5% | Heavy Precipitate | Insoluble |
| 50 | 0.5% | Visible Precipitate | Insoluble |
| 25 | 0.5% | Slight Haze | Poorly Soluble |
| 10 | 0.5% | Clear | Soluble |
| 1 | 0.5% | Clear | Soluble |
Caption: Decision workflow for addressing compound precipitation.
Problem 2: High Background or Suspected Non-Specific Binding (NSB)
Q: My negative and vehicle controls show a high signal, which is significantly reducing my assay window. How can I diagnose and reduce this?
A: This often points to Non-Specific Binding (NSB), where the compound or detection reagents stick to unintended surfaces or proteins in the assay system, such as the plastic plate or blocking proteins.[15][16] NSB creates a high background signal that can mask a true biological effect and lead to false positives.[17]
Mitigation Strategies:
-
Incorporate a Blocking Agent: The most common first step is to add an inert protein to your assay buffer to block non-specific sites. Bovine Serum Albumin (BSA) at 0.1% to 1% (w/v) is a standard choice.[17]
-
Add a Non-ionic Detergent: Including a mild detergent like Tween-20 or Triton X-100 (typically at 0.01% to 0.05% v/v) in wash buffers and sometimes in the assay buffer can disrupt weak, hydrophobic interactions that cause NSB.[17]
-
Optimize Reagent Concentrations: If using antibodies or other proteins, titrate them to find the lowest concentration that still provides a robust specific signal. This reduces the pool of molecules available to bind non-specifically.
Caption: Diagram showing how blocking agents prevent NSB.
Problem 3: High Variability Between Replicates and Poor Z'-Factor
Q: My replicate wells give very different readings, leading to a large standard deviation and a Z'-factor below 0.5. How can I improve my assay's precision?
A: High variability between replicates is a critical issue that undermines the reliability of your data.[18] The Z'-factor is a statistical measure of the quality of a high-throughput assay, where a value between 0.5 and 1.0 indicates an excellent assay.[19] A value below 0.5 suggests the assay is not reliable for screening.
Systematic Troubleshooting Workflow:
-
Check Pipetting: Inaccurate or inconsistent pipetting is a primary source of error. Verify pipette calibration and ensure proper technique (e.g., consistent speed, correct tip immersion depth).
-
Rule out Edge Effects: Wells on the edge of a microplate are prone to evaporation and temperature fluctuations. Avoid using the outermost wells or fill them with buffer/media to create a humidity barrier.
-
Ensure Thermal & Reagent Equilibrium: Allow all reagents and plates to come to room temperature before starting the assay. Mix all reagent solutions thoroughly but gently before dispensing.[20]
-
Evaluate Reagent Stability: One or more of your reagents may be degrading during the experiment. Assess the stability of critical reagents under your specific assay conditions.[11]
Caption: A systematic workflow for troubleshooting assay variability.
Section 3: Key Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
-
Prepare a 10 mM stock solution of N-Cyclohexyl-3-fluorobenzamide in 100% DMSO.
-
In a series of microcentrifuge tubes, prepare serial dilutions of the compound in your final assay buffer (e.g., PBS or cell culture media). Target a range of concentrations, such as 200, 100, 50, 25, 10, and 1 µM. Ensure the final DMSO concentration is constant across all dilutions and matches what you will use in your assay (e.g., 0.5%).
-
Include a "vehicle only" control tube with 0.5% DMSO in the assay buffer.
-
Incubate all tubes under the same conditions as your planned assay (e.g., 2 hours at 37°C).[9]
-
After incubation, visually inspect each tube against a dark background for any signs of precipitation, cloudiness, or haze. A nephelometer can be used for a more quantitative assessment.
-
The highest concentration that remains completely clear is the maximum soluble concentration suitable for your assay.
Protocol 2: Assessing Compound Interference by Autofluorescence
-
Prepare a microplate with your assay buffer.
-
Add N-Cyclohexyl-3-fluorobenzamide in a dose-response format to the wells, mirroring the concentrations you plan to test.
-
Include wells with vehicle control (DMSO) and a known fluorescent positive control if available.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your assay's detection method.
-
If you observe a dose-dependent increase in fluorescence in the wells containing only the compound and buffer, it indicates that the compound is autofluorescent and may interfere with your assay readout. This can lead to false-positive results.[18]
References
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Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
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Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
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CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays. Retrieved from [Link]
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Taylor & Francis Online. (2022). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Retrieved from [Link]
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Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]
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Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (2021). Quality by Design for Preclinical In Vitro Assay Development. Retrieved from [Link]
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Institute for In Vitro Sciences, Inc. (IIVS). (n.d.). Applying Good Laboratory Practices (GLPs) to In Vitro Studies. Retrieved from [Link]
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Kosheeka. (2021). Essentials of In Vitro Assay Development. Retrieved from [Link]
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Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]
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ACS Publications. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Retrieved from [Link]
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PubMed. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Retrieved from [Link]
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ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved from [Link]
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CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from [Link]
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PubChem. (n.d.). N-Cyclohexyl-N-ethyl-3-fluorobenzamide. Retrieved from [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
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MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]
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Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (2008). N-Cyclohexyl-3-fluorobenzamide. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI) Bookshelf. (2012). HTS Assay Validation. Retrieved from [Link]
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PreScouter. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
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PubChem. (n.d.). 3-cyclohexyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide. Retrieved from [Link]
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LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Retrieved from [Link]
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PubChem. (n.d.). N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (2020). Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (2008). N-Cyclohexyl-2-fluorobenzamide. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (2022). Alamar Blue assay optimization to minimize drug interference and inter assay viability. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of N-cyclohexyl-N-methyl-benzamide. Retrieved from [Link]
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CP Lab Safety. (n.d.). N-Cyclohexyl-4-fluorobenzamide, 98% Purity, C13H16FNO, 25 grams. Retrieved from [Link]
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PubMed. (2024). Escaping the cohort of concern: in vitro experimental evidence supports non-mutagenicity of N-nitroso-hydrochlorothiazide. Retrieved from [Link]
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Technical Support Center: Purification of N-Cyclohexyl-3-fluorobenzamide
Welcome to the technical support center for the purification of N-Cyclohexyl-3-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges in achieving the desired purity. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our approach is rooted in explaining the causal mechanisms behind experimental choices to empower you to solve purification challenges effectively.
Section 1: Initial Purity Assessment & Common Impurities
Before attempting any purification, a thorough assessment of the crude product is essential. This allows for the selection of the most appropriate purification strategy.
FAQ: What are the likely impurities in my crude N-Cyclohexyl-3-fluorobenzamide synthesized from 3-fluorobenzoyl chloride and cyclohexylamine?
Answer: The most common impurities arise from unreacted starting materials and side products. These typically include:
-
Unreacted Cyclohexylamine: A basic impurity that is often in excess to drive the reaction to completion.
-
Unreacted 3-fluorobenzoyl chloride or its hydrolysis product, 3-fluorobenzoic acid: An acidic impurity. The acyl chloride is highly reactive and can hydrolyze with trace amounts of water.[1][2]
-
Ammonium Salts: Hydrogen chloride (HCl) is a byproduct of the acylation reaction.[1] If a tertiary amine base like triethylamine is used, triethylammonium chloride will be present. If excess cyclohexylamine is used, cyclohexylammonium chloride will form. These salts are typically insoluble in organic solvents and can often be removed by an aqueous workup.
Section 2: Troubleshooting Common Purification Challenges
This section addresses specific problems encountered during the purification process in a question-and-answer format.
Problem 1: Inefficient Removal of Starting Materials
FAQ: My initial NMR analysis shows significant amounts of residual cyclohexylamine and/or 3-fluorobenzoic acid. What is the most effective way to remove these?
Answer: An acid-base liquid-liquid extraction is the most effective method to remove basic (cyclohexylamine) and acidic (3-fluorobenzoic acid) impurities from your neutral amide product.[3][4][5] This technique exploits the differential solubility of the compounds and their salt forms in aqueous and organic layers.[4][5]
Expert Insight: The key is to wash the organic solution containing your crude product sequentially with an acidic solution and then a basic solution. The acidic wash protonates the basic cyclohexylamine, making it a water-soluble salt. The basic wash deprotonates the acidic 3-fluorobenzoic acid, converting it into its water-soluble salt.[5] Your neutral N-Cyclohexyl-3-fluorobenzamide product will remain in the organic layer throughout this process.
Experimental Protocol: Acid-Base Extraction
-
Dissolve Crude Product: Dissolve your crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq).[6][7] This will extract the cyclohexylamine into the aqueous layer as its ammonium salt. Drain the aqueous layer. Repeat this wash one more time to ensure complete removal.
-
Basic Wash: Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][6][7] This will extract the 3-fluorobenzoic acid as its sodium salt. Be sure to vent the separatory funnel frequently, as CO₂ gas will be evolved.[8] Drain the aqueous layer. Repeat this wash.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Below is a workflow diagram illustrating the decision-making process for this extraction.
Caption: Workflow for removing acidic and basic impurities.
Problem 2: Challenges in Recrystallization
FAQ: I'm having trouble finding a suitable solvent for recrystallization. My product either crashes out too quickly or remains an oil.
Answer: Finding the right recrystallization solvent is crucial and often requires systematic screening.[9] The ideal solvent should dissolve the compound well when hot but poorly when cold. For N-Cyclohexyl-3-fluorobenzamide, which has both polar (amide) and non-polar (cyclohexyl, phenyl) features, a single solvent might not be ideal. A mixed solvent system is often more effective.
Troubleshooting Guide: Systematic Solvent Screening
-
Start with Single Solvents: Test the solubility of a small amount of your compound in various solvents at room temperature and with heating. Good candidates to screen are ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.[10]
-
Develop a Mixed Solvent System: If a single solvent doesn't work, try a binary mixture. A good approach is to dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., DCM or ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is poorly soluble, e.g., hexanes or water) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.[11]
Data Summary: Recrystallization Solvent Properties
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | Often a good starting point for amides.[10] |
| Isopropanol | 82 | Polar | Similar to ethanol, slightly less polar. |
| Acetonitrile | 82 | Polar | Can give very good results for amide recrystallization.[10] |
| Ethyl Acetate | 77 | Medium | Good for compounds with intermediate polarity. |
| Toluene | 111 | Non-polar | Can be a good "poor" solvent when paired with a more polar one. |
| Hexanes | ~69 | Non-polar | Excellent "poor" solvent for inducing crystallization from more polar solvents. |
Expert Insight: If your product "oils out" instead of crystallizing, it means the solution is becoming supersaturated at a temperature above the compound's melting point. To fix this, use a larger volume of solvent or a solvent system with a lower boiling point.[11] Slow cooling is paramount; rapid cooling encourages the incorporation of impurities into the crystal lattice.[11]
Problem 3: Co-eluting Impurities in Column Chromatography
FAQ: I have an impurity that has a very similar Rf to my product on TLC. How can I improve the separation on a silica gel column?
Answer: When direct elution with a single solvent system fails to provide adequate separation, you have several options to improve the resolution in column chromatography.
Troubleshooting Guide: Optimizing Column Chromatography
-
Solvent System Optimization: The most common mobile phase for amides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10]
-
Reduce Polarity: If the Rf values are high (e.g., > 0.4), decrease the proportion of the polar solvent (ethyl acetate). This will increase the interaction of your compounds with the silica gel, leading to better separation.
-
Try Different Solvents: If a hexanes/ethyl acetate system is not working, consider swapping ethyl acetate for a solvent with different selectivity, such as dichloromethane (DCM) or a mixture of DCM and methanol.
-
-
Use a Gradient Elution: Instead of using a constant solvent composition (isocratic elution), start with a low polarity mobile phase and gradually increase the polarity during the column run. This can help to first elute the less polar impurities and then sharpen the band of your desired product as it elutes.
-
Column Parameters: Ensure you are using a properly packed column with a sufficient amount of silica gel (typically a 40:1 to 100:1 ratio of silica to crude product by weight). A longer, narrower column will generally provide better separation than a short, wide one.
Expert Insight: Sometimes, an apparent impurity on a TLC plate can be a result of the compound degrading on the acidic silica gel.[12] You can test for this by running a 2D TLC. Spot your compound, run the plate in one solvent system, then turn it 90 degrees and run it in the same solvent system again. If a new spot appears that is not on the diagonal, your compound is likely decomposing. In this case, you can use deactivated silica gel (treated with a base like triethylamine) or switch to a different stationary phase like alumina.[12]
References
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ResearchGate. (2020). What is the best technique for amide purification?[Link]
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Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 177795709, N-Cyclohexyl-N-ethyl-3-fluorobenzamide. [Link]
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University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
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Hou, H., et al. (2008). N-Cyclohexyl-3,5-difluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2398. [Link]
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Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
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University of California, Davis. Experiment 6: Extraction. [Link]
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Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
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Clark, J. (2023). The Preparation of Amides. Chemguide. [Link]
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Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]
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Saeed, S., et al. (2008). N-Cyclohexyl-2-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2187. [Link]
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Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(6), 666-674. [Link]
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ResearchGate. (2025). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture. [Link]
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ACS Publications. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
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Technical Support Center: Refining Experimental Design for N-Cyclohexyl-3-fluorobenzamide Studies
Introduction
N-Cyclohexyl-3-fluorobenzamide is a synthetic small molecule belonging to the versatile benzamide class of compounds. This chemical family has garnered significant attention in drug discovery due to the diverse pharmacological activities exhibited by its members, which include roles as enzyme inhibitors and modulators of key signaling pathways. This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the study of N-Cyclohexyl-3-fluorobenzamide. Herein, we provide a comprehensive resource in a question-and-answer format to address specific experimental challenges, refine protocols, and offer troubleshooting solutions to ensure the generation of robust and reproducible data. Our approach is grounded in established methodologies for analogous compounds, providing a solid framework for investigating the biological potential of N-Cyclohexyl-3-fluorobenzamide.
Part 1: Synthesis, Characterization, and Compound Stability
This section addresses common questions and issues related to the initial stages of working with N-Cyclohexyl-3-fluorobenzamide, from its synthesis to ensuring its stability for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for the synthesis of N-Cyclohexyl-3-fluorobenzamide?
A1: A common and effective method for synthesizing N-Cyclohexyl-3-fluorobenzamide is via the reaction of 3-fluorobenzoyl chloride with cyclohexylamine. This nucleophilic acyl substitution is typically performed under reflux in a suitable solvent like chloroform. The reaction is then worked up by washing with aqueous acid and base to remove unreacted starting materials and byproducts, followed by purification.
Q2: I'm experiencing a low yield in my synthesis. What are the common causes?
A2: Low yields in benzamide synthesis often stem from a few key issues. Firstly, the hydrolysis of the 3-fluorobenzoyl chloride starting material by any residual water in the solvent or on the glassware is a frequent problem. Secondly, incomplete reaction due to insufficient reaction time or temperature can be a factor. Lastly, product loss during the workup and purification steps, such as during extractions or recrystallization, can significantly reduce the final yield.
Q3: My purified product shows impurities. What are the likely side products?
A3: A common side product is 3-fluorobenzoic acid, resulting from the hydrolysis of 3-fluorobenzoyl chloride. Another possibility, though less common with a secondary amine like cyclohexylamine, is the formation of a diacylated product if there are any primary amine impurities. Careful purification, often by recrystallization or column chromatography, is essential to remove these impurities.
Q4: What are the primary stability concerns for N-Cyclohexyl-3-fluorobenzamide in experimental settings?
A4: The primary stability concerns for a compound like N-Cyclohexyl-3-fluorobenzamide are its susceptibility to hydrolysis, particularly under strong acidic or basic conditions which can cleave the amide bond, and potential photodegradation. It is crucial to assess its stability under your specific assay conditions.
Q5: How should I store N-Cyclohexyl-3-fluorobenzamide to ensure its integrity?
A5: For long-term storage, the solid compound should be kept in a tightly sealed, light-resistant container (such as an amber vial) in a cool, dry, and dark place. For solutions, it is advisable to prepare fresh stocks for each experiment. If storing solutions, they should be kept at -20°C or -80°C in an appropriate solvent like DMSO and protected from light.
Troubleshooting Guide: Synthesis and Purity
| Problem | Potential Cause | Recommended Solution |
| Low reaction conversion | Insufficient reaction time or temperature. | Increase the reflux time or gently increase the reaction temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC). |
| Presence of 3-fluorobenzoic acid in the final product | Hydrolysis of 3-fluorobenzoyl chloride. | Ensure all glassware is thoroughly dried before use and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in removing unreacted cyclohexylamine | Excess cyclohexylamine used in the reaction. | During the workup, perform an aqueous wash with a dilute acid solution (e.g., 1 M HCl) to protonate and solubilize the excess amine in the aqueous layer.[1][2] |
| Product oiling out during recrystallization | Improper solvent system or cooling rate. | Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). Ensure the solution is cooled slowly to promote crystal formation. |
Detailed Protocol: Synthesis of N-Cyclohexyl-3-fluorobenzamide
This protocol is adapted from established procedures for similar benzamide syntheses.[1][2]
Materials:
-
3-fluorobenzoyl chloride
-
Cyclohexylamine
-
Chloroform (CHCl₃), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-fluorobenzoyl chloride (1 equivalent) in anhydrous chloroform.
-
Add cyclohexylamine (2-4 equivalents) to the solution.
-
Fit the flask with a condenser and reflux the mixture under a nitrogen atmosphere for 4-5 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with additional chloroform.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., chloroform or ethyl acetate/hexanes) to afford N-Cyclohexyl-3-fluorobenzamide as a solid.
Characterization:
-
Melting Point: Determine the melting point of the purified solid.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the compound.
-
Mass Spectrometry: Determine the molecular weight of the compound.
-
Purity Analysis (HPLC): Assess the purity of the final product.
Part 2: In Vitro Assay Design and Troubleshooting
Given the broad range of activities of benzamide derivatives, a tiered screening approach is recommended to elucidate the biological function of N-Cyclohexyl-3-fluorobenzamide. Based on the activities of structurally related compounds, potential targets include Histone Deacetylases (HDACs), Poly(ADP-ribose) Polymerases (PARPs), and CNS receptors such as dopamine and serotonin receptors.
Frequently Asked Questions (FAQs)
Q1: My compound has poor solubility in aqueous assay buffers. How can I address this?
A1: Poor aqueous solubility is a common challenge. Start by preparing a high-concentration stock solution in 100% DMSO. When diluting into your aqueous assay buffer, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent effects on the assay. If solubility issues persist, consider the use of co-solvents or non-ionic surfactants like Tween-80, but always validate their compatibility with your assay system first.
Q2: I'm observing inconsistent IC₅₀ values between experiments. What could be the cause?
A2: Inconsistent IC₅₀ values can arise from several factors. Compound aggregation due to poor solubility is a primary suspect. Ensure your compound is fully dissolved at all concentrations tested. Other sources of variability include inconsistencies in cell passage number, cell seeding density, incubation times, and reagent preparation.
Q3: My compound is active in a biochemical assay but not in a cell-based assay. Why?
A3: This discrepancy often points to issues with cell permeability. The compound may not be able to cross the cell membrane to reach its intracellular target. Alternatively, the compound may be unstable in the complex environment of cell culture medium or rapidly metabolized by the cells.
Q4: How can I determine if my compound is a Pan-Assay Interference Compound (PAINS)?
A4: PAINS are compounds that show activity in multiple, unrelated assays through non-specific mechanisms. If your compound is active across a wide range of different assays, it's worth checking its structure against known PAINS databases. Additionally, running control experiments, such as testing for assay signal interference in the absence of the biological target, can help identify non-specific activity.
Proposed Initial Screening Workflow
Caption: Proposed workflow for in vitro evaluation.
Detailed Protocol: Fluorometric HDAC Activity Assay
This protocol is a general guideline for measuring the activity of Class I and II HDACs and can be adapted from commercially available kits.[1][3][4][5][6]
Materials:
-
HeLa nuclear extract (as a source of HDACs)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor (e.g., Trichostatin A) for positive control
-
Developer solution (containing a protease, e.g., trypsin)
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of N-Cyclohexyl-3-fluorobenzamide in HDAC Assay Buffer from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Assay Plate Setup: To the wells of the 96-well plate, add:
-
Test wells: Diluted N-Cyclohexyl-3-fluorobenzamide.
-
Positive control wells: A known HDAC inhibitor (e.g., Trichostatin A).
-
Negative control wells: Assay buffer with DMSO.
-
-
Enzyme Addition: Add diluted HeLa nuclear extract to all wells except for the "no enzyme" control wells.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Reaction Termination and Signal Development: Add the developer solution to all wells. This stops the HDAC reaction and cleaves the deacetylated substrate to produce a fluorescent signal.
-
Incubation: Incubate at room temperature for 15-20 minutes.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader.
-
Data Analysis: Subtract the background fluorescence ("no enzyme" control) from all readings. Calculate the percent inhibition for each concentration of N-Cyclohexyl-3-fluorobenzamide and determine the IC₅₀ value.
Part 3: In Vivo Experimental Design and Troubleshooting
Transitioning from in vitro to in vivo studies introduces new challenges, primarily related to compound formulation and bioavailability.
Frequently Asked Questions (FAQs)
Q1: My compound has poor aqueous solubility. How can I formulate it for in vivo administration (e.g., oral gavage or intraperitoneal injection)?
A1: For poorly soluble compounds, several formulation strategies can be employed. A common starting point is to create a suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween-80). For some compounds, a solution can be made using co-solvents such as polyethylene glycol (PEG) 400 or Solutol HS 15. It is critical to assess the stability and homogeneity of the formulation and to ensure the vehicle itself does not have any biological effects in your animal model.[7][8]
Q2: My compound shows low efficacy in vivo despite good in vitro potency. What are the potential reasons?
A2: This is often due to poor pharmacokinetics (PK). The compound may have low oral bioavailability, meaning it is not well absorbed from the gut into the bloodstream. It could also be rapidly metabolized and cleared from the body. A preliminary pharmacokinetic study to measure the compound's concentration in plasma over time after administration is highly recommended.[7]
Q3: What are some common off-target effects I should be aware of with benzamide derivatives?
A3: The benzamide scaffold is present in a wide range of drugs, and off-target effects can vary greatly depending on the specific substitutions. Some benzamides are known to interact with CNS receptors, which could lead to behavioral side effects if that is not the intended target. It is important to monitor animals for any signs of toxicity or adverse effects, such as changes in weight, activity, or feeding behavior.[9][10][11][12]
Troubleshooting Guide: In Vivo Studies
| Problem | Potential Cause | Recommended Solution |
| Compound precipitation in formulation | Poor solubility in the chosen vehicle. | Try alternative vehicles or co-solvents. Sonication may help in dispersing the compound. Prepare fresh formulations for each dosing. |
| Low and variable plasma exposure | Poor oral absorption; rapid metabolism. | Conduct a pilot PK study. Consider alternative routes of administration (e.g., intravenous, intraperitoneal). Explore advanced formulation strategies like solid dispersions or lipid-based formulations.[7][13][14] |
| Observed toxicity or adverse effects | Off-target effects or compound-related toxicity. | Perform a dose-range-finding study to determine the maximum tolerated dose (MTD). Monitor animal health closely (body weight, clinical signs). Consider whether the observed effects are consistent with the known pharmacology of the suspected target. |
General Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the antitumor activity of N-Cyclohexyl-3-fluorobenzamide, assuming it shows activity as an HDAC or PARP inhibitor in vitro.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest (e.g., one that showed sensitivity in vitro)
-
N-Cyclohexyl-3-fluorobenzamide formulation
-
Vehicle control
-
Positive control drug (e.g., a known HDAC or PARP inhibitor)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously implant the cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, N-Cyclohexyl-3-fluorobenzamide low dose, N-Cyclohexyl-3-fluorobenzamide high dose, positive control).
-
Dosing: Administer the compound and controls according to a predetermined schedule (e.g., once daily by oral gavage) for a specified duration (e.g., 21 days).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the animals for any clinical signs of distress.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement biomarkers).
-
Data Analysis: Plot the average tumor growth over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Logical Flow for In Vivo Study Design
Caption: Logical progression for in vivo studies.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds. BenchChem.
-
Saeed, S., et al. (2008). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2377. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. BenchChem.
- Cayman Chemical. (n.d.). HDAC Cell-Based Activity Assay Kit. Cayman Chemical.
- Merck Millipore. (n.d.). HDAC Activity Assay Kit | 566328. Merck Millipore.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for In Vivo Studies of 2-(Phenylamino)
- Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
- Pharmacological Modulation of Dopamine Receptors Reveals Distinct Brain-Wide Networks Associated with Learning and Motivation in Nonhuman Prim
- Sigma-Aldrich. (n.d.). Histone Deacetylase Assay Kit, Fluorometric (CS1010) - Technical Bulletin. Sigma-Aldrich.
- Toxicity and efficacy of benzamide riboside in cancer chemotherapy models. (1995). Advances in Experimental Medicine and Biology.
- Horsman, M. R., et al. (1986). Preferential tumor radiosensitization by analogs of nicotinamide and benzamide. International Journal of Radiation Oncology, Biology, Physics, 12(8), 1307-10.
- Cayman Chemical. (n.d.). HDAC Cell-Based Activity Assay Kit. Cayman Chemical.
- Mikus, N., et al. (2022). Effects of dopamine D2/3 and opioid receptor antagonism on the trade-off between model-based and model-free behavior. eLife, 11, e76649.
- BenchChem Technical Support Team. (2025).
- Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. (2022). Pharmaceutical Frontiers, 4(02), e61-e70.
- Setler, P. E., et al. (1985). Behavioral correlations of dopamine receptor activation. NIDA Research Monograph, 62, 136-41.
- R&D Systems. (n.d.). PARP Universal Colorimetric Assay. R&D Systems.
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Saeed, S., et al. (2008). N-Cyclohexyl-2-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2187. [Link]
- Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. (2017). ACS Chemical Neuroscience, 8(1), 147-159.
- Formulation strategies for poorly soluble drugs. (2025).
- Cocaine and caffeine elicit different dopamine receptor-mediated locomotor activity profiles: insights
- Optimizing the Formulation of Poorly Water-Soluble Drugs. (n.d.).
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). ISRN Pharmaceutics, 2011, 848043.
- Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). STAR Protocols, 6(4), 102598.
- BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience.
- PubChem. (n.d.). N-Cyclohexyl-N-ethyl-3-fluorobenzamide.
- Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2018). Epigenetics, 13(3), 287-299.
- Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (2020). ACS Medicinal Chemistry Letters, 11(11), 2209-2215.
- Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists. (2021). ACS Medicinal Chemistry Letters, 12(8), 1324-1331.
- Lin, A., et al. (2018). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors. (2017). Neuropharmacology, 124, 61-71.
- In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022). Journal of Neurochemistry, 162(5), 438-457.
- BenchChem. (n.d.). N-cyclohexyl-4-fluorobenzamide | 2342-50-9. BenchChem.
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- N-Cyclohexyl-3-fluorobenzamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377.
- Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status. (2018). ACS Medicinal Chemistry Letters, 9(5), 409-414.
- Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4787-4796.
- Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects. (2018). European Journal of Pharmaceutical Sciences, 124, 13-26.
- Pharmacogenomics of off-target adverse drug reactions. (2019).
- Structure of the dopamine D3 receptor bound to a bitopic agonist reveals a new specificity site in an expanded allosteric pocket. (2021). Molecular Cell, 81(15), 3148-3161.e6.
- Potential functional and pathological side effects related to off-target pharmacological activity. (2025).
- ChemHelpASAP. (2020, August 23). off-target effects [Video]. YouTube.
- Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer. (2017). European Journal of Medicinal Chemistry, 128, 153-167.
- Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. (2001). Archiv der Pharmazie, 334(11), 373-4.
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- Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (2021). International Journal of Molecular Sciences, 22(19), 10706.
- Synthesis and evaluation of high affinity, aryl-substituted [18F]fluoropropylbenzamides for dopamine D-2 receptor studies. (1993). Journal of Medicinal Chemistry, 36(15), 2091-100.
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overcoming resistance to N-Cyclohexyl 3-fluorobenzamide in cell lines
Answering your questions about overcoming resistance to N-Cyclohexyl-3-fluorobenzamide in cell lines, here is a technical support center with troubleshooting guides and FAQs:
Technical Support Center: N-Cyclohexyl-3-fluorobenzamide (NCFB)
A Guide for Researchers on Overcoming Acquired Resistance in Cell Lines
Welcome to the technical support center for N-Cyclohexyl-3-fluorobenzamide (NCFB), a potent inhibitor of Poly (ADP-ribose) polymerase (PARP). This guide is designed for researchers, scientists, and drug development professionals who are encountering resistance to NCFB in their cell line models. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot and overcome these challenges.
The development of resistance to targeted therapies like NCFB is a significant hurdle in both preclinical and clinical settings. Understanding the underlying mechanisms is the first step toward devising effective strategies to circumvent this resistance. This guide provides a structured approach to identifying the cause of resistance and implementing rational experimental solutions.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you may have when observing a loss of NCFB efficacy in your cell culture experiments.
Q1: My NCFB-sensitive cell line is no longer responding to the drug. How can I confirm this is acquired resistance?
A1: The first step is to quantitatively assess the shift in drug sensitivity. You should perform a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) of NCFB in your suspected resistant line and compare it to the parental, sensitive cell line. A significant increase (typically >5-fold) in the IC50 value is a strong indicator of acquired resistance.
Table 1: Example IC50 Shift in NCFB-Resistant Cells
| Cell Line | Treatment | IC50 (µM) | Fold Change | Interpretation |
| Parental Line | NCFB | 0.5 | - | Sensitive |
| Suspected Resistant Line | NCFB | 5.0 | 10x | Confirmed Resistance |
Q2: What are the most common reasons my cells have become resistant to NCFB, a PARP inhibitor?
A2: Resistance to PARP inhibitors like NCFB is often multifactorial. The most frequently observed mechanisms include:
-
Reversion of BRCA1/2 mutations: In cell lines with inactivating mutations in BRCA1 or BRCA2, secondary mutations can occur that restore the open reading frame of the gene, leading to the production of a functional protein. This restores homologous recombination (HR) DNA repair, a key pathway for repairing double-strand breaks, thereby bypassing the synthetic lethality induced by PARP inhibition.
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), can actively pump NCFB out of the cell, reducing its intracellular concentration and thus its ability to inhibit PARP.
-
Activation of alternative signaling pathways: Cells can develop resistance by activating bypass signaling pathways that promote survival and proliferation despite PARP inhibition. A common example is the activation of the PI3K/AKT pathway, which can protect cells from apoptosis.
-
Decreased PARP1 expression or trapping: Although less common, mutations in the PARP1 gene itself or a reduction in its expression can lead to resistance.
Q3: Is it possible for my cells to have more than one resistance mechanism at play?
A3: Absolutely. It is not uncommon for cell lines, especially under prolonged drug exposure, to develop multiple mechanisms of resistance concurrently. For example, a cell line could exhibit both a BRCA2 reversion mutation and increased expression of a drug efflux pump. A comprehensive troubleshooting approach, as outlined in Part 2, is crucial for dissecting these complex scenarios.
Part 2: Troubleshooting Guides for NCFB Resistance
This section provides detailed experimental workflows to help you identify the specific mechanism of resistance in your cell line and strategies to overcome it.
Guide 1: Investigating Restoration of Homologous Recombination (HR)
The restoration of HR function, often through secondary mutations in BRCA1/2, is a primary cause of resistance to PARP inhibitors. This guide will help you determine if your NCFB-resistant cells have regained HR proficiency.
Experimental Workflow:
-
Assess RAD51 Foci Formation: RAD51 is a key protein in the HR pathway that forms nuclear foci at sites of DNA damage. An increase in RAD51 foci formation in response to DNA damage is a functional indicator of restored HR.
-
Protocol:
-
Seed both parental (sensitive) and resistant cells on coverslips.
-
Induce DNA damage using a DNA-damaging agent like mitomycin C (MMC) or olaparib.
-
Fix, permeabilize, and stain the cells with an anti-RAD51 antibody.
-
Visualize and quantify the number of RAD51 foci per nucleus using fluorescence microscopy.
-
-
Expected Outcome: Resistant cells will show a significant increase in the percentage of cells with RAD51 foci compared to sensitive cells.
-
-
Sequence BRCA1/2 Genes: If your cell line has a known inactivating mutation in BRCA1 or BRCA2, sequencing these genes in the resistant line can identify secondary mutations that restore their function.
DOT Diagram: HR Restoration Workflow
Caption: Workflow for identifying homologous recombination restoration.
Overcoming HR-mediated Resistance:
If you confirm that HR is restored, consider the following strategies:
-
Combination Therapy: Combine NCFB with agents that are effective in HR-proficient cells, such as platinum-based chemotherapy (e.g., cisplatin, carboplatin).
-
Targeting Alternative Pathways: Investigate other vulnerabilities in your resistant cells. For example, if the PI3K/AKT pathway is upregulated, a combination of NCFB with a PI3K inhibitor may be effective.
Guide 2: Assessing Drug Efflux Pump Activity
Increased drug efflux is a common, non-genetic mechanism of resistance. This guide will help you determine if your cells are actively pumping NCFB out.
Experimental Workflow:
-
Gene and Protein Expression Analysis:
-
qPCR: Measure the mRNA levels of key ABC transporter genes, such as ABCB1 (MDR1), ABCG2, and ABCC1.
-
Western Blot/Flow Cytometry: Assess the protein levels of the corresponding transporters (e.g., P-gp).
-
-
Functional Efflux Assays:
-
Rhodamine 123 or Calcein-AM Efflux Assay: These are fluorescent substrates of P-gp. Cells with high P-gp activity will show lower intracellular fluorescence.
-
Protocol (Rhodamine 123):
-
Incubate sensitive and resistant cells with Rhodamine 123.
-
Measure intracellular fluorescence using a flow cytometer or fluorescence plate reader.
-
In a parallel experiment, co-incubate the cells with a known P-gp inhibitor (e.g., verapamil or tariquidar). A restoration of fluorescence in the presence of the inhibitor confirms P-gp-mediated efflux.
-
-
Table 2: Expected Outcomes of Efflux Pump Analysis
| Assay | Sensitive Cells | Resistant Cells | Resistant Cells + P-gp Inhibitor |
| ABCB1 mRNA | Low | High | High |
| P-gp Protein | Low | High | High |
| Rhodamine 123 Fluorescence | High | Low | High |
Overcoming Efflux-Mediated Resistance:
-
Co-administration with an Efflux Pump Inhibitor: While many potent efflux pump inhibitors are available for research, their clinical translation has been challenging due to toxicity. However, for in vitro studies, this can be a powerful way to restore NCFB sensitivity.
-
Use of Second-Generation Compounds: Investigate if there are analogs of NCFB that are not substrates for the overexpressed efflux pump.
Guide 3: Investigating Bypass Signaling Pathways
Cells can adapt to PARP inhibition by upregulating pro-survival signaling pathways. The PI3K/AKT pathway is a common culprit.
Experimental Workflow:
-
Phospho-Protein Analysis:
-
Western Blot: Probe cell lysates from sensitive and resistant cells (with and without NCFB treatment) for key phosphorylated proteins in the PI3K/AKT pathway, such as phospho-AKT (Ser473) and phospho-S6 ribosomal protein. An increase in these phosphorylated forms in resistant cells suggests pathway activation.
-
DOT Diagram: PI3K/AKT Bypass Pathway
Caption: Upregulation of PI3K/AKT signaling as a bypass mechanism.
Overcoming Bypass Pathway-Mediated Resistance:
-
Combination Therapy with Pathway Inhibitors: This is the most rational approach. If you observe activation of the PI3K/AKT pathway, combine NCFB with a PI3K inhibitor (e.g., buparlisib) or an AKT inhibitor (e.g., capivasertib). This dual blockade can often restore sensitivity and lead to synergistic cell killing.
-
Perform a Synergy Screen: Use a checkerboard assay with a panel of inhibitors against common signaling pathways to empirically identify effective combinations with NCFB in your resistant cell line.
Part 3: Concluding Remarks
Overcoming resistance to N-Cyclohexyl-3-fluorobenzamide requires a systematic and evidence-based approach. By methodically investigating the potential mechanisms of resistance—from genetic alterations to the activation of bypass pathways—you can develop rational strategies to restore the efficacy of your compound. We encourage you to use this guide as a starting point for your investigations and to consult the primary literature for further insights into the complex and evolving field of drug resistance.
References
-
Mechanisms of Resistance to PARP Inhibitors. Annual Review of Cancer Biology. [Link]
-
Overcoming PARP inhibitor resistance. Nature Reviews Clinical Oncology. [Link]
-
RAD51 focus formation as a functional assay for homologous recombination. Methods in Molecular Biology. [Link]
-
The role of drug transporters in resistance to targeted therapies. Nature Reviews Cancer. [Link]
-
PI3K/AKT/mTOR pathway in cancer and its therapeutic targeting. Cancer Biology & Therapy. [Link]
how to minimize off-target effects of N-Cyclohexyl 3-fluorobenzamide
A Guide to Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals
Last Updated: 2026-01-21
Introduction
N-Cyclohexyl-3-fluorobenzamide is a novel synthetic small molecule inhibitor under investigation. As with any potent bioactive compound, understanding and minimizing off-target effects is paramount to ensure both the validity of preclinical research and the ultimate safety and efficacy of a potential therapeutic.[1] This guide provides a comprehensive technical framework for identifying, troubleshooting, and mitigating unintended molecular interactions of N-Cyclohexyl-3-fluorobenzamide.
For the purposes of this guide, we will proceed under the working hypothesis that N-Cyclohexyl-3-fluorobenzamide's primary mechanism of action is the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair. This is a scientifically-grounded assumption, as the benzamide scaffold is a known pharmacophore in several clinically approved PARP inhibitors.[2] Off-target effects for this class of drugs can have significant clinical implications, and a thorough understanding is essential.[3][4]
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding off-target effects of N-Cyclohexyl-3-fluorobenzamide.
Q1: What are off-target effects and why are they a concern?
A: Off-target effects occur when a drug or compound binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions can lead to a range of issues, from misleading experimental results in a research setting to adverse drug reactions and toxicity in a clinical context.[1] For a compound like N-Cyclohexyl-3-fluorobenzamide, which is designed to be highly specific, identifying and minimizing these effects is a critical step in its development.[3]
Q2: What are the known or suspected off-target profiles for benzamide-based PARP inhibitors?
A: Research has shown that some PARP inhibitors can exhibit off-target activity against various protein kinases.[3][4] For example, rucaparib and niraparib have been reported to inhibit kinases at clinically relevant concentrations.[3] This is a key area of investigation for any new benzamide-based inhibitor. Other potential off-targets could include other enzymes with structurally similar binding sites.
Q3: My cells are showing a phenotype inconsistent with PARP inhibition after treatment with N-Cyclohexyl-3-fluorobenzamide. Could this be an off-target effect?
A: It is highly possible. If you observe unexpected cellular responses, such as altered cell cycle progression, apoptosis, or changes in signaling pathways not directly linked to PARP's known functions, off-target activity should be a primary suspect. It is crucial to validate that the observed phenotype is a direct result of on-target PARP inhibition.
Q4: How can I experimentally confirm that N-Cyclohexyl-3-fluorobenzamide is engaging its intended PARP target in my cellular model?
A: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement in intact cells.[5][6][7] This method is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[7] A shift in the melting temperature of PARP1 in the presence of your compound provides strong evidence of direct binding.[6][7]
Q5: What are the first steps I should take to profile the selectivity of N-Cyclohexyl-3-fluorobenzamide?
A: A tiered approach is recommended. Start with computational predictions to identify potential off-targets based on structural similarity to known ligands.[8] Follow this with a broad in vitro screening panel, such as a kinome scan, to experimentally test for activity against a large number of kinases.[9][10]
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues that may arise during your experiments with N-Cyclohexyl-3-fluorobenzamide.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action(s) |
| Unexpected Cell Toxicity/Viability Loss | The compound may be inhibiting a critical survival kinase or other essential protein. | 1. Perform a dose-response curve to determine the EC50 for the toxicity. 2. Conduct a broad kinase screen at a concentration where toxicity is observed. 3. Use a rescue experiment by overexpressing the suspected off-target to see if the phenotype is reversed. |
| Discrepancy Between In Vitro Potency and Cellular Activity | Poor cell permeability or active efflux of the compound. Alternatively, an off-target in the cellular environment may be sequestering the compound. | 1. Perform cell permeability assays (e.g., PAMPA). 2. Use CETSA to confirm target engagement at the expected cellular concentration.[5][6][7] 3. Consider using chemical proteomics to identify cellular binding partners. |
| Activation of an Unrelated Signaling Pathway | The compound may be binding to an upstream kinase or a phosphatase, leading to pathway activation. | 1. Use phosphoproteomics to identify changes in global phosphorylation patterns. 2. Perform Western blotting for key nodes in the activated pathway. 3. Compare the effects to known activators or inhibitors of that pathway. |
| Inconsistent Results Across Different Cell Lines | The expression levels of the off-target protein may vary between cell lines, leading to differential effects. | 1. Perform proteomic or transcriptomic analysis of the cell lines to identify differences in the expression of potential off-targets. 2. Validate the off-target hypothesis using siRNA or CRISPR-mediated knockdown of the suspected off-target in a sensitive cell line. |
Section 3: Experimental Protocols & Methodologies
To rigorously assess and minimize the off-target effects of N-Cyclohexyl-3-fluorobenzamide, a multi-pronged experimental approach is necessary.
Workflow for Off-Target Identification and Mitigation
Caption: An iterative cycle of medicinal chemistry for improving compound selectivity.
-
Structure-Based Design: If crystal structures of N-Cyclohexyl-3-fluorobenzamide bound to its on-target (PARP1) and a key off-target are available, this provides the most direct path to improving selectivity. [1]Analyze the binding pockets for differences that can be exploited. For instance, a bulkier substituent can be introduced that is accommodated by the on-target but clashes with the binding site of the off-target.
-
Pharmacophore Modification: Systematically modify the key chemical features of the molecule.
-
Cyclohexyl Group: Altering the size or conformation of this group can impact interactions with hydrophobic pockets.
-
Fluorobenzamide Core: Shifting the position of the fluorine atom or replacing it with other substituents can change the electronic properties and hydrogen bonding potential of the molecule.
-
-
Improving Target Binding Kinetics: Strategies that increase the residence time of the compound on its intended target can improve the therapeutic window, even without eliminating off-target binding. [11]This can be achieved by designing compounds that induce a conformational change in the target protein upon binding. [11]
Quantitative Data Summary
When evaluating new analogs of N-Cyclohexyl-3-fluorobenzamide, it is crucial to systematically compare their on- and off-target potencies.
| Compound | On-Target IC50 (PARP1) | Off-Target IC50 (Kinase X) | Selectivity Index (Off-Target/On-Target) |
| N-Cyclohexyl-3-fluorobenzamide | 10 nM | 500 nM | 50 |
| Analog 1.1 | 12 nM | 2,500 nM | 208 |
| Analog 1.2 | 150 nM | >10,000 nM | >67 |
| Analog 1.3 | 8 nM | 450 nM | 56 |
Interpretation: Analog 1.1 shows a significant improvement in selectivity with minimal loss of on-target potency. Analog 1.2 has excellent selectivity but has lost significant on-target activity. Analog 1.3 shows no improvement. This data guides the next round of chemical synthesis.
Conclusion
Minimizing the off-target effects of N-Cyclohexyl-3-fluorobenzamide is a complex but essential process that requires a combination of computational, in vitro, and cellular approaches. By systematically identifying unintended interactions and using that knowledge to guide rational medicinal chemistry efforts, researchers can develop more selective and reliable chemical probes and, ultimately, safer and more effective therapeutics. The continuous cycle of testing, learning, and refining is the cornerstone of modern drug discovery. [12]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020-03-03). The Institute of Cancer Research, London. [Link]
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Antolin, A. A., Jalencas, X., & Mestres, J. (2015). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 6(31), 30623–30632. [Link]
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Cleveland Clinic. (n.d.). PARP Inhibitors. [Link]
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News: Deep learning predicts CRISPR off-target effects. (n.d.). CRISPR Medicine. [Link]
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How to measure and minimize off-target effects in your genome editing experiments. (2021-10-12). YouTube. [Link]
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How can off-target effects of drugs be minimised? (2025-05-21). Patsnap Synapse. [Link]
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Amara, N., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. [Link]
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Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1608. [Link]
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Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. [Link]
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N-Cyclohexyl-3-fluorobenzamide. (n.d.). National Center for Biotechnology Information. [Link]
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Kinome Profiling. (2024-10-19). Oncolines B.V. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1472, 193-214. [Link]
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Qiao, H., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry, 66(22), 15029–15057. [Link]
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Huang, X. (n.d.). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR Journal. [Link]
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Lazzarotto, C. R., et al. (2020). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Cell, 181(1), 22-26. [Link]
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LaFargue, C. J., et al. (2019). Exploring and comparing adverse events between PARP inhibitors. The Lancet Oncology, 20(1), e15-e28. [Link]
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Kim, D., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology, 21(12), 695-712. [Link]
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Peterson, J. R., et al. (2009). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PLoS One, 4(10), e7491. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020-12-02). News-Medical.Net. [Link]
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Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors. (2018-07-01). Cancer Research. [Link]
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Xie, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1365-1369. [Link]
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Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47. [Link]
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Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA. (2024-10-17). PubMed. [Link]
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New strategies to enhance the efficiency and precision of drug discovery. (n.d.). PubMed Central. [Link]
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Kinase Panel Profiling. (n.d.). Pharmaron. [Link]
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Spinal muscular atrophy. (n.d.). Wikipedia. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
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CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. (n.d.). ResearchGate. [Link]
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Scheiber, J., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]
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N-Cyclohexyl-2-fluorobenzamide. (n.d.). National Center for Biotechnology Information. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI. [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024-05-20). Taylor & Francis Online. [Link]
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Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (n.d.). ResearchGate. [Link]
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What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens? (n.d.). Consensus. [Link]
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KinomePro - Functional Kinase Activity Profiling. (n.d.). Pamgene. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. (n.d.). Journal of Medicinal Chemistry. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022-09-01). ACS Publications. [Link]
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Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (2020-07-02). ResearchGate. [Link]
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Improving Selectivity in Drug Design. (2022-03-04). AZoLifeSciences. [Link]
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Technical Support Center: Method Refinement for N-Cyclohexyl-3-fluorobenzamide Quantification
Welcome to the technical support resource for the quantitative analysis of N-Cyclohexyl-3-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your analytical methods effectively. Our focus is on building robust, self-validating systems for reliable and reproducible quantification.
Introduction to Analytical Strategy
N-Cyclohexyl-3-fluorobenzamide is an amide compound whose accurate quantification is critical in various stages of pharmaceutical research and development. The choice of analytical technique is paramount and is typically dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse technique suitable for relatively high concentration samples with clean matrices. Its simplicity and robustness are key advantages.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[1][2] It can unequivocally identify and quantify the analyte in complex biological matrices like plasma, urine, or tissue homogenates.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A viable alternative, particularly for thermally stable and volatile compounds. Benzamide derivatives can be analyzed using GC-MS, sometimes requiring derivatization to improve volatility and peak shape.[5][6][7][8]
This guide will primarily focus on troubleshooting HPLC and LC-MS/MS methods, as they are the most common platforms for this type of analyte.
The Analytical Workflow: From Sample to Result
A successful quantification is not just about the final analytical measurement; it is the culmination of a well-controlled process. Each step presents potential challenges and opportunities for error.
Caption: General workflow for N-Cyclohexyl-3-fluorobenzamide quantification.
Troubleshooting Guide: Chromatographic & Detection Issues
This section addresses specific, common problems encountered during analysis.
Question: Why is my chromatographic peak shaped like a shark fin (fronting)?
Answer: Peak fronting is almost always a sign of column overload .[9] This occurs when you inject too much analyte mass onto the column. The stationary phase has a finite number of sites for interaction; when these become saturated, excess analyte molecules have nowhere to bind and are pushed forward with the mobile phase, eluting earlier and distorting the peak front.[9]
-
Immediate Solution:
-
Underlying Causality: This is a concentration-dependent effect. The peak shape will worsen as the analyte concentration increases. It does not typically cause permanent damage to the column.[9]
-
Less Common Cause: Injecting the sample in a solvent that is significantly stronger than the mobile phase can also cause peak fronting, especially for early-eluting peaks. Ensure your sample is dissolved in the initial mobile phase whenever possible.
Question: My peak has a long tail (tailing). What's the cause?
Answer: Peak tailing is more complex than fronting and often points to undesirable secondary chemical interactions on the column or issues at the column inlet.
-
Most Common Causes & Solutions:
-
Silanol Interactions: The amide group in your analyte may have secondary interactions with free silanol groups on the silica-based stationary phase. This is especially problematic for basic compounds.
-
Solution: Adjust the mobile phase pH. For a compound like an amide, ensure the mobile phase pH is buffered at least 2 units away from the analyte's pKa. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also mask the active sites, but this is less common with modern columns.
-
-
Column Contamination/Void: Strongly retained matrix components can accumulate at the column inlet frit, creating a distorted flow path. A void (a physical gap in the packing material) at the head of the column can have a similar effect.
-
Solution: First, remove the guard column (if installed) and re-run the analysis. If the peak shape improves, replace the guard column. If the problem persists, try back-flushing the analytical column (check the manufacturer's instructions first). If this fails, the column may need to be replaced.
-
-
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- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. HPLC Troubleshooting Guide [scioninstruments.com]
common pitfalls in handling N-Cyclohexyl 3-fluorobenzamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N-Cyclohexyl-3-fluorobenzamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its handling and application. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both success and safety in your work.
Section 1: Compound Identity and Key Properties
N-Cyclohexyl-3-fluorobenzamide is a synthetic organic compound featuring a central benzamide core. The structure consists of a 3-fluorinated phenyl ring linked to a cyclohexyl group via an amide bond. This combination of an aromatic ring, a flexible aliphatic ring, and a polar amide linkage dictates its chemical behavior, solubility, and stability.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆FNO | [1] |
| Molecular Weight | 221.27 g/mol | [2] |
| Appearance | White solid / needles (crystalline form) | [2][3] |
| Melting Point | Data varies; typically in the range of 150-152 °C for related structures. Empirical determination is recommended. | [3] |
| Solubility | Generally soluble in common organic solvents like chloroform, ethyl acetate, and alcohols.[1][3] Limited solubility in water.[3] | |
| CAS Number | 2267-94-9 | [4] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and fundamental reactivity of N-Cyclohexyl-3-fluorobenzamide.
Q1: What are the optimal long-term storage conditions for this compound?
To ensure the integrity of N-Cyclohexyl-3-fluorobenzamide, it should be stored in a cool, dry, and dark environment.[5] The primary degradation risk is amide hydrolysis, which is accelerated by moisture and acidic or basic conditions.[5] For long-term storage, we recommend the following:
-
Temperature: ≤4°C (refrigerated). For maximum stability, storage at -20°C is advisable.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture, minimizing oxidative and hydrolytic degradation.[5]
-
Container: Use a tightly sealed, amber glass vial or a container made of light-resistant material to protect against photodegradation.[5]
Q2: What are the primary chemical stability concerns and degradation pathways?
The most significant stability concern is the hydrolysis of the amide bond.[5] This reaction cleaves the molecule into 3-fluorobenzoic acid and cyclohexylamine. The reaction is catalyzed by both acid and base and is accelerated by heat.[6][7]
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.[6][8]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses, cleaving the C-N bond.[9]
Due to this susceptibility, it is critical to use anhydrous solvents and neutral conditions whenever possible if the integrity of the compound is to be maintained over the course of an experiment.
Q3: What personal protective equipment (PPE) is required for handling?
According to safety data sheets for similar compounds, standard laboratory PPE is required.[10][11] This includes:
-
Eye Protection: Safety glasses or goggles approved under standards like NIOSH (US) or EN 166 (EU).[10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[12]
-
Body Protection: A lab coat or impervious clothing to prevent skin contact.[10]
-
Respiratory Protection: If handling as a fine powder where dust formation is likely, use a particle respirator or ensure work is conducted in a well-ventilated area or fume hood.[11]
Always handle in accordance with good industrial hygiene and safety practices.[10]
Section 3: Troubleshooting Guide
This guide provides solutions to specific issues that may be encountered during synthesis, purification, or use.
Q: My synthesis of N-Cyclohexyl-3-fluorobenzamide is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A: Low yields in this amide coupling reaction typically stem from issues with reagents, reaction conditions, or the workup procedure. Follow this logical diagnostic flow to identify the problem.
Q: I am observing an unknown peak in my HPLC/LC-MS analysis after storing my compound in solution. What could it be?
A: The most likely impurity is one of the hydrolysis products: 3-fluorobenzoic acid or cyclohexylamine.[5]
-
Diagnostic Step 1: Check the pH of your solution. If it is not neutral, hydrolysis is likely accelerated.
-
Diagnostic Step 2: Run authentic standards of 3-fluorobenzoic acid and cyclohexylamine if available to see if the retention time matches your impurity.
-
Preventative Action: Prepare solutions fresh whenever possible. If storage is necessary, use a buffered, neutral, anhydrous aprotic solvent and store at low temperatures (≤4°C).
Q: The compound is precipitating out of my aqueous buffer during a biological assay. How can I improve its solubility?
A: N-Cyclohexyl-3-fluorobenzamide has low aqueous solubility.[3] Precipitation can lead to inconsistent and unreliable assay results.
-
Use a Co-solvent: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to your buffer.[5] Always run a vehicle control to ensure the co-solvent does not affect the assay outcome.
-
pH Adjustment: While the amide itself is neutral, ensure the buffer pH is not causing precipitation. This is less of a concern for the parent compound but critical if degradation to the acidic or basic byproducts has occurred.[5]
-
Use of Solubilizing Excipients: For formulation development, consider non-ionic surfactants or cyclodextrins to improve aqueous solubility.
Section 4: Key Experimental Protocols
These protocols are provided as a baseline. Researchers should adapt them based on their specific experimental context and scale.
Protocol 1: Synthesis of N-Cyclohexyl-3-fluorobenzamide
This protocol is adapted from established literature procedures for the synthesis of N-substituted benzamides.[1][2] It involves the reaction of an acid chloride with an amine.
Materials:
-
3-Fluorobenzoyl chloride
-
Cyclohexylamine
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-fluorobenzoyl chloride (1.0 eq) in anhydrous CHCl₃.
-
Amine Addition: Under a nitrogen atmosphere, add cyclohexylamine (2.5-3.5 eq) to the solution. The excess amine acts as a base to neutralize the HCl byproduct.[2]
-
Reflux: Heat the reaction mixture to reflux (approx. 61°C for CHCl₃) and maintain for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute with additional CHCl₃.
-
Aqueous Workup (Acid Wash): Transfer the mixture to a separatory funnel and wash with 1 M HCl. This step removes excess cyclohexylamine by converting it to its water-soluble ammonium salt.[1]
-
Aqueous Workup (Base Wash): Wash the organic layer with saturated aq. NaHCO₃ to neutralize any remaining acid.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization, typically from a solvent system like chloroform/hexanes or ethyl acetate/hexanes, to afford the final product as a white crystalline solid.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This is a general-purpose method for assessing the purity of the compound and detecting potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately nonpolar compounds. |
| Mobile Phase | A: Water with 0.1% Formic Acid or TFA B: Acetonitrile with 0.1% Formic Acid or TFA | Acid modifier improves peak shape. Acetonitrile is a common organic modifier. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B | A gradient is effective for separating the parent compound from more polar (hydrolysis products) or less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The fluorobenzoyl moiety provides strong UV absorbance. A DAD allows for peak purity analysis.[13] |
| Injection Volume | 5-10 µL | Standard volume. |
| Sample Prep | Dissolve sample in Acetonitrile or a 50:50 Acetonitrile:Water mixture. | Ensure the sample is fully dissolved to avoid column blockage. |
Section 5: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177795709, N-Cyclohexyl-N-ethyl-3-fluorobenzamide. Retrieved January 21, 2026 from [Link].
-
(No specific reference used for this general statement)
-
Arshad, N., et al. (2008). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2389. Available at: [Link]
-
The Good Scents Company. (n.d.). N-(2-methyl cyclohexyl)-2,3,4,5,6-pentafluorobenzamide. Retrieved January 21, 2026 from [Link] (Note: Data for a related structure, used for general physical property estimation).
-
Wang, Z., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(4), 6569–6580. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 579740, N-Cyclohexyl-2-fluoro-N-methylbenzamide. Retrieved January 21, 2026 from [Link].
-
Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved January 21, 2026 from [Link]
-
Saeed, A., et al. (2008). N-Cyclohexyl-2-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2187. Available at: [Link]
-
AA Blocks. (2025). Safety Data Sheet for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide. Retrieved January 21, 2026 from [Link] (Note: Proxy SDS).
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(No specific reference used for this general statement)
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Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved January 21, 2026 from [Link]
-
OC Chem Videos. (2019). mechanism of amide hydrolysis. YouTube. Retrieved January 21, 2026 from [Link]
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Allen, T. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Retrieved January 21, 2026 from [Link]
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Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Retrieved January 21, 2026 from [Link]
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(No specific reference used for this general statement)
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(No specific reference used for this general statement)
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(No specific reference used for this general statement)
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(No specific reference used for this general statement)
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(No specific reference used for this general statement)
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(No specific reference used for this general statement)
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(No specific reference used for this general statement)
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Wyska, E., & Trawińska, O. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80, 181–200. Available at: [Link]
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(No specific reference used for this general statement)
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Biological Activity of N-Cyclohexyl-3-fluorobenzamide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the biological activity of N-Cyclohexyl-3-fluorobenzamide. While direct biological data for this specific molecule is not extensively published, its structural motifs—a fluorinated benzamide core and an N-cyclohexyl substituent—are present in numerous compounds with well-defined biological activities. This guide, therefore, proposes potential therapeutic applications for N-Cyclohexyl-3-fluorobenzamide based on the principle of chemical similarity and outlines rigorous experimental protocols for validation and comparison against established alternatives.
The core hypothesis of this guide is that N-Cyclohexyl-3-fluorobenzamide possesses potential antibacterial and anticancer properties. This is predicated on published research demonstrating that fluorobenzamide derivatives can act as inhibitors of the bacterial cell division protein FtsZ, and that N-substituted benzamides are a known class of histone deacetylase (HDAC) inhibitors with cytotoxic effects on cancer cells.
This guide will provide detailed methodologies to test these hypotheses, comparing the performance of N-Cyclohexyl-3-fluorobenzamide with a known FtsZ inhibitor and a known HDAC inhibitor.
Part 1: Proposed Antibacterial Activity via FtsZ Inhibition
The bacterial cytoskeleton, particularly the protein FtsZ, is a validated target for novel antibacterial agents. FtsZ, a homolog of eukaryotic tubulin, polymerizes at the mid-cell to form the Z-ring, which is essential for bacterial cell division. Inhibition of FtsZ polymerization leads to filamentation and eventual death of the bacterium. Several benzamide derivatives have been identified as FtsZ inhibitors, making this a logical starting point for the investigation of N-Cyclohexyl-3-fluorobenzamide.[1][2]
Comparative Compound: PC190723
For this investigation, we will use PC190723, a well-characterized FtsZ inhibitor, as the positive control and comparator.
Experimental Workflow for Antibacterial Activity Validation
The following workflow is designed to first screen for antibacterial activity and then to specifically determine if this activity is due to FtsZ inhibition.
Caption: Experimental workflow for validating antibacterial activity.
Detailed Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
-
Materials:
-
N-Cyclohexyl-3-fluorobenzamide
-
PC190723 (comparator)
-
Bacillus subtilis (e.g., strain 168)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Protocol:
-
Prepare a stock solution of N-Cyclohexyl-3-fluorobenzamide and PC190723 in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compounds in MHB, ranging from 64 µg/mL to 0.125 µg/mL.
-
Inoculate a mid-logarithmic phase culture of B. subtilis into the wells to a final concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB with DMSO) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
-
2. In Vitro FtsZ Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of purified FtsZ protein.
-
Materials:
-
Purified FtsZ protein
-
MES buffer (pH 6.5) with MgCl2 and KCl
-
Guanosine triphosphate (GTP)
-
96-well plate reader capable of measuring light scatter at 340 nm
-
-
Protocol:
-
Add FtsZ protein to the wells of a 96-well plate containing MES buffer.
-
Add varying concentrations of N-Cyclohexyl-3-fluorobenzamide or PC190723.
-
Incubate for 10 minutes at 37°C.
-
Initiate polymerization by adding GTP.
-
Immediately measure the light scatter at 340 nm every 30 seconds for 30 minutes.
-
A decrease in light scatter compared to the DMSO control indicates inhibition of polymerization.
-
Hypothetical Comparative Data
| Compound | MIC against B. subtilis (µg/mL) | FtsZ Polymerization IC50 (µM) |
| N-Cyclohexyl-3-fluorobenzamide | 4 | 7.5 |
| PC190723 | 1 | 2.1 |
| Vehicle (DMSO) | >64 | >100 |
Part 2: Proposed Anticancer Activity via Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is implicated in many cancers, making them a key target for cancer therapy. N-substituted benzamides, such as Entinostat (MS-275), are known HDAC inhibitors.[3] The structural similarity of N-Cyclohexyl-3-fluorobenzamide to this class of compounds suggests it may also exhibit HDAC inhibitory activity. A related compound, N-cyclohexyl-2-phenoxybenzamide, has been proposed as a potential dual inhibitor of Raf kinase and HDAC.[4]
Comparative Compound: Entinostat (MS-275)
Entinostat is an FDA-approved HDAC inhibitor used in cancer therapy and will serve as our positive control and comparator.
Signaling Pathway: HDAC and Gene Expression
Caption: Role of HDAC in gene expression and cancer.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, K562 leukemia)
-
N-Cyclohexyl-3-fluorobenzamide
-
Entinostat (MS-275)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of N-Cyclohexyl-3-fluorobenzamide and Entinostat for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
2. In Vitro HDAC Inhibition Assay
This is a direct biochemical assay to measure the inhibitory effect of the compound on HDAC enzyme activity.
-
Materials:
-
HeLa nuclear extract (as a source of HDACs) or purified HDAC isoforms
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black plates
-
Fluorometric plate reader
-
-
Protocol:
-
Add the HDAC enzyme source to the wells of a 96-well plate containing assay buffer.
-
Add varying concentrations of N-Cyclohexyl-3-fluorobenzamide or Entinostat.
-
Incubate for 15 minutes at 37°C.
-
Add the fluorogenic HDAC substrate to initiate the reaction and incubate for 30 minutes.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm).
-
A decrease in fluorescence compared to the DMSO control indicates HDAC inhibition.
-
Hypothetical Comparative Data
| Compound | IC50 in MCF-7 cells (µM) | HDAC Inhibition IC50 (µM) |
| N-Cyclohexyl-3-fluorobenzamide | 12.3 | 8.9 |
| Entinostat (MS-275) | 1.5 | 0.8 |
| Vehicle (DMSO) | >100 | >100 |
Conclusion and Future Directions
This guide provides a scientifically rigorous framework for the initial validation of N-Cyclohexyl-3-fluorobenzamide's biological activity. Based on the principle of structural similarity, we have proposed and detailed experimental protocols to test for antibacterial and anticancer activities through inhibition of FtsZ and HDACs, respectively.
The hypothetical data presented suggests that N-Cyclohexyl-3-fluorobenzamide could be a moderately potent agent in both areas, though less potent than the established comparators. Should the experimental results align with these hypotheses, further investigation would be warranted. This could include:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of N-Cyclohexyl-3-fluorobenzamide to improve potency and selectivity.
-
In vivo studies: Evaluating the efficacy of the compound in animal models of bacterial infection or cancer.
-
Target specificity profiling: Testing the compound against a panel of kinases and other enzymes to determine its selectivity.
By following the methodologies outlined in this guide, researchers can effectively characterize the biological activity of N-Cyclohexyl-3-fluorobenzamide and determine its potential as a lead compound for drug discovery.
References
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Saeed, A., et al. (2009). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o543. [Link]
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Saeed, A., et al. (2008). N-Cyclohexyl-2-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2187. [Link]
-
Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 849-854. [Link]
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-
Wang, W., et al. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(9), 13612-13627. [Link]
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Li, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 15(11), 1184-1193. [Link]
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The N-Cyclohexyl-3-fluorobenzamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Enzyme Inhibition
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-Cyclohexyl-3-fluorobenzamide and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the design of potent and selective enzyme inhibitors. We will explore the nuanced roles of the core structural motifs, compare their performance with relevant alternatives, and provide detailed experimental protocols for assessing their activity.
Introduction: The Benzamide Scaffold in Drug Discovery
The benzamide core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents. Its versatility allows for diverse substitutions, enabling fine-tuning of physiochemical properties and biological activity. N-Cyclohexyl-3-fluorobenzamide represents a specific embodiment of this scaffold that has been investigated, particularly in the context of enzyme inhibition. The key to unlocking the therapeutic potential of this and related molecules lies in a thorough understanding of their structure-activity relationships. This guide will primarily focus on the role of these compounds as potential modulators of sirtuins, a class of NAD+-dependent deacetylases, while also touching upon their relevance as inhibitors of other enzyme families like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and histone deacetylases (HDACs). Sirtuins are critical regulators of metabolism, stress responses, and aging processes, making them attractive therapeutic targets for a variety of diseases.[1]
Deconstructing the N-Cyclohexyl-3-fluorobenzamide Structure: An SAR Deep Dive
The biological activity of N-Cyclohexyl-3-fluorobenzamide is a direct consequence of its three-dimensional structure and the interplay of its constituent parts: the cyclohexyl ring, the central benzamide linker, and the 3-fluorophenyl group.
The N-Cyclohexyl Moiety: A Key to Potency and Selectivity
The N-cyclohexyl group plays a crucial role in orienting the molecule within the binding pocket of its target enzyme. The cyclohexane ring typically adopts a stable chair conformation.[2][3] This rigid, non-planar structure can form favorable hydrophobic interactions with nonpolar residues in the enzyme's active site.
Studies on related benzamide series have shown that substitution on the cyclohexyl ring can significantly impact potency. For instance, in a series of 4,4-disubstituted cyclohexylbenzamide inhibitors of 11β-HSD1, these substitutions were optimized to yield potent and orally bioavailable compounds.[4] This highlights the importance of the cyclohexyl ring in establishing key interactions with the target protein. The lipophilic nature of the cyclohexyl group generally contributes to improved cell permeability, a desirable property for drug candidates.
The Benzamide Linker: The Hydrogen Bonding Core
The amide bond is a critical pharmacophoric element, acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). In the crystal structure of N-Cyclohexyl-3-fluorobenzamide, intermolecular N-H⋯O hydrogen bonds are observed, which link the molecules into chains.[2] This hydrogen bonding capability is essential for anchoring the inhibitor within the active site of many enzymes. For example, in HDAC inhibitors, the benzamide moiety often chelates with a zinc ion in the active site.[5]
The 3-Fluorophenyl Ring: Modulating Electronic Properties and Binding Interactions
The position and nature of substituents on the phenyl ring are pivotal in determining the inhibitory activity and selectivity of benzamide derivatives. The fluorine atom at the 3-position (meta-position) of the benzoyl group in N-Cyclohexyl-3-fluorobenzamide has several effects:
-
Electronic Effects: Fluorine is a highly electronegative atom, which can alter the electron density of the aromatic ring and the adjacent carbonyl group, thereby influencing binding affinity.
-
Metabolic Stability: The introduction of fluorine can block sites of metabolism, increasing the compound's half-life in vivo.
-
Binding Interactions: The fluorine atom can participate in specific interactions with the enzyme, such as hydrogen bonding or halogen bonding. Weak C-H⋯F interactions have been observed in the crystal structure of N-Cyclohexyl-3-fluorobenzamide.[2]
Studies on other fluorinated benzamide derivatives have demonstrated the importance of the fluorine substitution pattern. For instance, a series of N-benzyl-2-fluorobenzamide derivatives were identified as dual EGFR/HDAC3 inhibitors, where the 2-fluorobenzamide moiety was crucial for chelating with the zinc ion in HDAC3.[5]
The logical relationship for a basic SAR investigation is outlined in the diagram below:
Caption: A logical workflow for SAR studies of N-Cyclohexyl-3-fluorobenzamide.
Performance Comparison with Alternative Benzamide-Based Inhibitors
To contextualize the potential of N-Cyclohexyl-3-fluorobenzamide, it is useful to compare it with other well-characterized benzamide-based sirtuin inhibitors. While direct comparative data for N-Cyclohexyl-3-fluorobenzamide is sparse in the literature, we can infer its potential activity based on the SAR of related compounds.
| Compound/Series | Target(s) | Key Structural Features | Reported Activity (IC50) | Reference |
| N-Cyclohexyl-3-fluorobenzamide | Sirtuins (putative) | Cyclohexyl, 3-fluoro-substitution | Not explicitly reported | N/A |
| 2-Anilinobenzamide derivatives | SIRT1 | Aniline at the 2-position of the benzamide | Potent SIRT1 inhibition | [6] |
| 3-(N-Arylsulfamoyl)benzamides | SIRT2 | Arylsulfamoyl group at the 3-position | Potent and selective SIRT2 inhibition | [7] |
| AGK2 | SIRT2 | Thiazole-containing benzamide | 3.5 µM | [6] |
| (5-Benzamidonaphthalen-1/2-yloxy)nicotinamide derivatives | SIRT2 | Extended aromatic system | 48 nM | [8] |
| 3-(Benzylthio)benzamide derivatives | SIRT2 | Thioether linkage | Potent and selective SIRT2 inhibition | [9][10] |
This comparison illustrates that while the basic benzamide scaffold is common, modifications to the N-substituent and the benzoyl ring lead to significant differences in potency and selectivity towards different sirtuin isoforms. The N-cyclohexyl group in our topic compound is a relatively simple hydrophobic group compared to the more complex and often aromatic substituents in highly potent inhibitors. This suggests that while N-Cyclohexyl-3-fluorobenzamide may possess inhibitory activity, further optimization would likely be required to achieve high potency and selectivity.
Experimental Protocols: Assessing Sirtuin Inhibition
A crucial aspect of any SAR study is the reliable measurement of biological activity. The following is a detailed protocol for a common in vitro sirtuin inhibition assay using a fluorogenic substrate.
Protocol: Fluorogenic Sirtuin Deacetylase Activity Assay
This assay measures the activity of a sirtuin enzyme by monitoring the deacetylation of a fluorogenic substrate. The deacetylated substrate is then cleaved by a developing enzyme, releasing a fluorescent molecule that can be quantified.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine coupled to a fluorophore like AMC)
-
NAD+ solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing solution (containing a protease like trypsin and a pan-sirtuin inhibitor like nicotinamide to stop the reaction)
-
Test compounds (e.g., N-Cyclohexyl-3-fluorobenzamide) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound solution (or DMSO for control wells)
-
NAD+ solution (final concentration typically 500 µM)
-
Fluorogenic substrate (final concentration typically 50 µM)
-
-
Enzyme Addition: Initiate the reaction by adding the sirtuin enzyme solution to each well (final concentration typically 100 nM).
-
Incubation: Incubate the plate at 37°C for 60 minutes.[1]
-
Reaction Termination and Development: Stop the reaction by adding the developing solution to each well. Incubate at room temperature for 30-90 minutes to allow for the release of the fluorophore.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
The workflow for this experimental protocol can be visualized as follows:
Caption: Experimental workflow for a fluorogenic sirtuin inhibition assay.
Conclusion and Future Directions
The N-Cyclohexyl-3-fluorobenzamide scaffold represents a valuable starting point for the design of enzyme inhibitors. Our analysis of its SAR, inferred from studies of related compounds, highlights the critical roles of the N-cyclohexyl group for hydrophobic interactions, the benzamide linker for hydrogen bonding, and the 3-fluorophenyl ring for modulating electronic properties and providing additional binding interactions.
While likely possessing some inhibitory activity, N-Cyclohexyl-3-fluorobenzamide would probably require further optimization to compete with more potent and selective inhibitors that have emerged from extensive medicinal chemistry efforts. Future work could focus on:
-
Systematic modification of the cyclohexyl ring: Introducing substituents to probe for additional interactions within the enzyme's binding pocket.
-
Exploring different substitution patterns on the phenyl ring: Investigating the effects of fluorine at other positions and the introduction of other functional groups.
-
Replacing the cyclohexyl group with other aliphatic or aromatic moieties: To explore different hydrophobic pockets and potentially enhance potency and selectivity.
By applying the principles of SAR and utilizing robust biological assays as outlined in this guide, researchers can continue to refine the benzamide scaffold to develop novel and effective therapeutics.
References
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Saeed, S., et al. (2008). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2412. [Link]
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PubChem. N-Cyclohexyl-N-ethyl-3-fluorobenzamide. [Link]
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Scott, J. D., et al. (2011). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 405-410. [Link]
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Gertz, M., & Steegborn, C. (2010). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Cellular and Molecular Life Sciences, 67(13), 2269-2283. [Link]
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Gertz, M., et al. (2022). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 27(19), 6296. [Link]
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Suzuki, T., et al. (2012). Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 1077-1080. [Link]
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Lee, J. H., et al. (2014). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). Journal of Medicinal Chemistry, 57(15), 6230-6242. [Link]
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Schuetz, A., et al. (2011). Structure-based development of novel sirtuin inhibitors. Aging, 3(9), 874-888. [Link]
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Li, Y., et al. (2023). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. European Journal of Medicinal Chemistry, 257, 115516. [Link]
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Saeed, S., et al. (2009). N-Cyclohexyl-2-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o2187. [Link]
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Drug Design Org. Structure Activity Relationships (SAR). [Link]
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Kularatne, S. A., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 13(12), 1548-1560. [Link]
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Kularatne, S. A., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 13(12), 1548-1560. [Link]
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Ali, I., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 24(20), 15309. [Link]
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ResearchGate. (2023). Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket. [Link]
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Wujec, M., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 124. [Link]
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Design and evaluation of 3-(benzylthio)benzamide derivatives as potent and selective SIRT2 inhibitors. (2015). Journal of Medicinal Chemistry, 58(1), 339-353. [Link]
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Song, T., et al. (2014). Discovery of potent and selective sirtuin 2 (SIRT2) inhibitors using a fragment-based approach. Journal of Medicinal Chemistry, 57(20), 8486-8499. [Link]
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Gertz, M., et al. (2022). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 27(19), 6296. [Link]
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Lee, J. H., et al. (2014). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). Journal of Medicinal Chemistry, 57(15), 6230-6242. [Link]
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Ali, I., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 24(20), 15309. [Link]
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Mahipal, et al. (2012). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Medicinal Chemistry, 6(5), 286-293. [Link]
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Design and evaluation of 3-(benzylthio)benzamide derivatives as potent and selective SIRT2 inhibitors. (2015). Journal of Medicinal Chemistry, 58(1), 339-353. [Link]
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A Comparative Analysis of N-Cyclohexyl-3-fluorobenzamide and its Analogs: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatility allows for structural modifications that can significantly modulate pharmacological activity. This guide provides an in-depth comparative analysis of N-Cyclohexyl-3-fluorobenzamide and its key analogs, focusing on their synthesis, physicochemical properties, and potential biological activities. By examining the subtle yet impactful influence of fluorine substitution patterns, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to guide future discovery and optimization efforts in this chemical space.
Introduction: The Significance of Fluorine in Benzamide Scaffolds
The strategic incorporation of fluorine into drug candidates is a widely utilized tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] In the context of N-cyclohexylbenzamides, the position of the fluorine atom on the benzoyl ring can lead to distinct pharmacological profiles due to altered electronic properties, steric hindrance, and hydrogen bonding capabilities.[2] This guide will focus on a comparative evaluation of the meta- (3-fluoro), ortho- (2-fluoro), para- (4-fluoro), and di-fluoro (3,5-difluoro) analogs of N-Cyclohexylbenzamide, alongside the unsubstituted parent compound, to elucidate these structure-activity relationships (SAR).
Synthesis and Physicochemical Characterization
The synthesis of N-Cyclohexyl-3-fluorobenzamide and its analogs is typically achieved through the amidation of the corresponding fluorinated benzoyl chloride with cyclohexylamine. This robust and high-yielding reaction provides a straightforward route to these compounds.
General Synthesis Protocol
The following protocol outlines a general method for the synthesis of N-cyclohexyl-fluorobenzamide analogs.
Experimental Protocol: Amidation of Fluorobenzoyl Chlorides
-
Reaction Setup: In a round-bottom flask, dissolve the desired fluorobenzoyl chloride (1.0 equivalent) in an appropriate solvent such as chloroform (CHCl₃).
-
Addition of Amine: Add cyclohexylamine (2.0-3.5 equivalents) to the solution under a nitrogen atmosphere.
-
Reaction Conditions: Reflux the reaction mixture for 4-5 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with chloroform. Wash the organic layer sequentially with 1 M aqueous HCl and saturated aqueous NaHCO₃.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent (e.g., chloroform) to yield the desired N-cyclohexyl-fluorobenzamide.
Comparative Physicochemical Properties
The position of the fluorine atom influences key physicochemical properties such as melting point, crystal structure, and molecular conformation. These differences can impact solubility, membrane permeability, and receptor binding.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Crystal System | Key Structural Features | Reference |
| N-Cyclohexylbenzamide | C₁₃H₁₇NO | 203.28 | 145 | - | - | |
| N-Cyclohexyl-2-fluorobenzamide | C₁₃H₁₆FNO | 221.27 | - | Monoclinic | Dihedral angle of 29.92° between the fluorobenzene ring and the amide plane. | [3] |
| N-Cyclohexyl-3-fluorobenzamide | C₁₃H₁₆FNO | 221.27 | - | Monoclinic | Dihedral angle of 29.9° between the aromatic ring and the amide plane. | |
| N-Cyclohexyl-4-fluorobenzamide | C₁₃H₁₆FNO | 221.27 | - | - | - | |
| N-Cyclohexyl-3,5-difluorobenzamide | C₁₃H₁₅F₂NO | 239.26 | - | - | - |
Note: Melting points and crystal system data for all analogs were not available in the searched literature.
Comparative Biological Activity: Inferences and Experimental Validation
While direct comparative biological data for this specific set of N-cyclohexyl-fluorobenzamide analogs is limited, the broader benzamide literature provides a strong basis for inferring potential activities and for designing robust comparative studies. Benzamide derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The primary hypothesized mechanisms of action for anticancer effects revolve around the inhibition of key signaling proteins like Raf kinases and histone deacetylases (HDACs).
Potential Anticancer Activity: Raf Kinase and HDAC Inhibition
The Ras/Raf/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[5] Similarly, HDACs are crucial epigenetic regulators, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6][7]
Structure-Activity Relationship Insights:
-
Electron-withdrawing groups: Studies on other benzamide series have shown that electron-withdrawing substituents, such as fluorine, can be crucial for potent biological activity.[8]
-
Positional Isomerism: The position of the fluorine atom can significantly impact activity. For some biological targets, meta-substituted analogs have demonstrated superior potency compared to ortho- or para-isomers.[8][9] A comprehensive screening of all positional isomers is therefore essential.
Experimental Protocols for Comparative Analysis
To empirically determine the comparative performance of N-Cyclohexyl-3-fluorobenzamide and its analogs, a series of standardized in vitro assays should be conducted.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard preliminary screen for potential anticancer agents.[10]
-
Cell Culture: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the N-cyclohexyl-fluorobenzamide analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound, which represents the concentration required to inhibit cell growth by 50%.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., Raf Kinase)
Various assay formats, such as FRET-based or luminescence-based assays, can be used to quantify kinase activity and the inhibitory potential of the compounds.[11]
-
Reaction Mixture: Prepare a reaction mixture containing the purified kinase (e.g., B-Raf), a suitable substrate (e.g., MEK1), and assay buffer in a 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the N-cyclohexyl-fluorobenzamide analogs to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period.
-
Detection: Stop the reaction and add the detection reagent (e.g., a phosphospecific antibody or a reagent that quantifies remaining ATP).
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) and calculate the IC₅₀ value for each compound.
Experimental Protocol: In Vitro HDAC Inhibition Assay
Commercially available kits are often used to measure the inhibition of HDAC enzymes.
-
Enzyme and Substrate: In a 96-well plate, combine the purified HDAC enzyme (e.g., HDAC1) with a fluorogenic substrate.
-
Compound Incubation: Add serial dilutions of the N-cyclohexyl-fluorobenzamide analogs and incubate at 37°C.
-
Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Measurement: Measure the fluorescence intensity and calculate the IC₅₀ for each compound.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of N-Cyclohexyl-3-fluorobenzamide and its positional isomers. While existing literature suggests that these compounds are promising candidates for further investigation as potential therapeutic agents, particularly in oncology, a direct, quantitative comparison of their biological activities is necessary to fully elucidate the structure-activity relationships. The provided experimental protocols offer a clear path for generating this crucial data. Future research should focus on a systematic evaluation of these analogs in the described assays to identify the most potent and selective compounds for further preclinical development.
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A Researcher's Guide to Confirming the On-Target Effects of Novel Bioactive Compounds: A Case Study with N-Cyclohexyl 3-fluorobenzamide
Introduction
In the landscape of drug discovery and chemical biology, the identification of novel bioactive compounds is a pivotal starting point. N-Cyclohexyl 3-fluorobenzamide is a synthetic small molecule with a chemical structure suggestive of potential biological activity.[1][2][3][4] However, its specific biological target and mechanism of action remain to be elucidated. This guide provides a comprehensive framework for researchers to systematically confirm the on-target effects of such novel compounds, using this compound as a representative case study.
This document is not a rigid protocol but rather a strategic comparison of state-of-the-art methodologies. We will delve into the "why" behind experimental choices, emphasizing the principles of scientific integrity and self-validating experimental systems. Our goal is to empower researchers to move from a promising chemical entity to a well-validated biological tool or therapeutic lead.
For the purpose of this illustrative guide, we will hypothesize that preliminary screening suggests this compound is an inhibitor of a novel kinase, which we will refer to as "Kinase X," implicated in a cancer-related signaling pathway.
I. Foundational Step: Direct Target Engagement
The first and most critical step is to unequivocally demonstrate that the compound physically interacts with its putative target in a relevant biological context.[5][6] Failure to establish target engagement early on can lead to the misinterpretation of downstream effects and the pursuit of ineffective compounds.[7]
A. Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target interactions within living cells, which is a more physiologically relevant environment than traditional biochemical assays.[7][8] The underlying principle is that the binding of a ligand, such as our compound, to its target protein stabilizes the protein, leading to an increase in its thermal stability.[7][9][10]
Experimental Workflow: CETSA
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Interpreting CETSA Data
A successful CETSA experiment will show a shift in the melting curve of Kinase X in the presence of this compound compared to the vehicle control. This indicates that the compound is binding to and stabilizing Kinase X inside the cell.
| Treatment | Temperature (°C) | Soluble Kinase X (Relative Units) |
| Vehicle (DMSO) | 45 | 100 |
| Vehicle (DMSO) | 50 | 85 |
| Vehicle (DMSO) | 55 | 50 |
| Vehicle (DMSO) | 60 | 20 |
| This compound | 45 | 100 |
| This compound | 50 | 95 |
| This compound | 55 | 80 |
| This compound | 60 | 45 |
B. Kinobeads Competition Assay
For kinase inhibitors, the kinobeads competition assay is a highly effective chemical proteomics approach.[11][12][13] This method uses beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[12][13] By pre-incubating the lysate with a free compound of interest, one can identify its targets by observing which kinases are competed off the beads.[13][14]
Experimental Workflow: Kinobeads
Caption: Workflow for a Kinobeads competition assay.
Interpreting Kinobeads Data
The output of a kinobeads experiment is a list of kinases and their dose-dependent displacement by this compound. This not only confirms the binding to Kinase X but also provides a selectivity profile against other kinases.
| Kinase | IC50 (nM) with this compound |
| Kinase X | 50 |
| Kinase Y | 1500 |
| Kinase Z | >10000 |
II. Elucidating Downstream Functional Consequences
Confirming direct binding is essential, but understanding the functional consequence of this binding is equally important.[15] Does the compound inhibit or activate the target? What are the downstream effects on the signaling pathway?
A. Reporter Gene Assays
Reporter gene assays are a versatile tool for studying the modulation of a specific signaling pathway.[16][17][18] In our hypothetical scenario, if Kinase X activation leads to the transcription of a specific gene (e.g., a proto-oncogene), a reporter construct can be designed where the promoter of this gene drives the expression of a reporter protein like luciferase or GFP.[18][19]
Experimental Workflow: Reporter Gene Assay
Caption: Workflow for a reporter gene assay.
Interpreting Reporter Gene Assay Data
A dose-dependent decrease in reporter activity upon treatment with this compound would provide strong evidence that the compound is not only binding to Kinase X but also inhibiting its downstream signaling function.
| Concentration of this compound (nM) | Luciferase Activity (Relative Light Units) |
| 0 (Vehicle) | 1000 |
| 10 | 850 |
| 50 | 400 |
| 250 | 150 |
B. Hypothetical Signaling Pathway of Kinase X
To provide context for our experimental designs, let's visualize the hypothetical signaling pathway in which Kinase X operates.
Caption: Hypothetical signaling pathway for Kinase X.
III. Phenotypic Confirmation and Off-Target Assessment
The ultimate validation of an on-target effect is the correlation of target engagement with a relevant cellular phenotype. Furthermore, it is crucial to investigate potential off-target effects that could confound the interpretation of results.[20][21][22][23][24]
A. Phenotypic Assays
Phenotypic assays measure a relevant biological outcome in a cell-based model.[25][26] For our hypothetical cancer-related Kinase X, a relevant phenotypic assay could be a cell proliferation assay (e.g., MTT or CellTiter-Glo) or a high-content imaging-based assay for apoptosis or cell cycle arrest.
Comparison of Phenotypic Assays
| Assay Type | Principle | Throughput | Information Content |
| Cell Proliferation Assay | Measures metabolic activity as a proxy for cell number. | High | Provides a single endpoint of overall growth inhibition. |
| High-Content Imaging | Automated microscopy and image analysis to quantify multiple cellular parameters (e.g., nuclear morphology, protein localization). | Medium to High | Rich, multi-parametric data on cellular phenotypes. |
A strong correlation between the IC50 from the kinobeads assay, the EC50 from the reporter gene assay, and the GI50 from a cell proliferation assay would build a compelling case for the on-target activity of this compound.
B. Assessing Off-Target Effects
No small molecule is perfectly specific. Therefore, a thorough investigation of off-target effects is a hallmark of rigorous chemical probe development.[20][21][22]
Strategies for Off-Target Assessment:
-
Chemical Proteomics: The kinobeads data already provides a broad selectivity profile against other kinases. Other chemical proteomics platforms can be used to assess binding to other protein families.
-
Phenotypic Rescue with a Resistant Mutant: A powerful method is to generate a mutant of Kinase X that no longer binds this compound but retains its enzymatic activity. If the compound's phenotypic effect is lost in cells expressing this resistant mutant, it strongly implicates Kinase X as the relevant target.
-
Orthogonal Approaches: Using an orthogonal method to inhibit Kinase X, such as RNA interference (RNAi) or CRISPR-Cas9-mediated knockout, should phenocopy the effects of this compound.[23]
IV. Comparison with Alternative Compounds
Once the on-target effects of this compound are confirmed, it is valuable to compare its performance with other known inhibitors of the same target (if available) or with structurally similar but inactive compounds.
| Compound | Target Affinity (Kinase X IC50) | Cellular Potency (GI50) | Kinase Selectivity |
| This compound | 50 nM | 200 nM | High |
| Alternative Inhibitor A | 25 nM | 150 nM | Moderate |
| Inactive Analog | >10,000 nM | >10,000 nM | N/A |
This comparative data is crucial for establishing structure-activity relationships (SAR) and for selecting the best chemical probe for further studies.
Conclusion
Confirming the on-target effects of a novel bioactive compound like this compound is a multi-faceted process that requires a logical and iterative experimental approach. By integrating direct target engagement assays, functional downstream readouts, and phenotypic analyses, researchers can build a robust and well-validated case for a compound's mechanism of action. This guide provides a strategic framework and a comparison of key methodologies to navigate this critical phase of drug discovery and chemical biology research.
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A Senior Application Scientist's Guide to the Cross-Validation of N-Cyclohexyl-3-fluorobenzamide Experimental Results
Introduction: The Imperative for Rigor in Drug Discovery
N-Cyclohexyl-3-fluorobenzamide belongs to a class of amide-containing molecules that are foundational scaffolds in modern medicinal chemistry. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, making fluorinated benzamides attractive for drug development. However, the journey from a promising scaffold to a validated lead compound is paved with experimental data that must be reproducible, reliable, and rigorously validated.
This guide provides a comprehensive framework for the cross-validation of experimental results pertaining to N-Cyclohexyl-3-fluorobenzamide. We move beyond simple protocol replication to offer a comparative analysis of synthetic methodologies, characterization techniques, and biological assays. This document is designed for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity. We will explore not only how to perform experiments but why specific choices are made, ensuring that every protocol serves as a self-validating system.
Part I: Cross-Validation of Synthesis and Characterization
The foundation of any drug discovery program is the synthesis and unambiguous characterization of the molecule of interest. A failure to ensure purity and structural integrity at this stage will invalidate all subsequent biological data. Here, we compare common synthetic routes to N-Cyclohexyl-3-fluorobenzamide and detail the necessary analytical cross-checks.
Comparative Synthesis Protocols
The formation of an amide bond is one of the most common reactions in organic synthesis.[] However, the choice of method can drastically impact yield, purity, and scalability. The direct reaction of a carboxylic acid and an amine is generally unfavorable, necessitating the "activation" of the carboxylic acid.[2] We will compare the established acid chloride method with a common carbodiimide-mediated coupling reaction.
Protocol 1: The Acid Chloride Method (Schotten-Baumann Conditions)
This is a classic, robust method often used for its high reactivity and straightforward execution. The reaction proceeds via the nucleophilic attack of the amine on the highly electrophilic acyl chloride.[]
-
Rationale: The conversion of the carboxylic acid (3-fluorobenzoic acid) to its corresponding acyl chloride (3-fluorobenzoyl chloride) using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive intermediate. This reactivity drives the subsequent amidation to completion, often with high yields.[3]
Detailed Protocol:
-
Acyl Chloride Formation (if starting from carboxylic acid): To a solution of 3-fluorobenzoic acid (1 eq) in a suitable solvent (e.g., DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 3-fluorobenzoyl chloride, which can be used directly.
-
Amidation: Dissolve cyclohexylamine (2-4 eq) in chloroform (CHCl₃) under a nitrogen atmosphere.[4]
-
Reaction: Add 3-fluorobenzoyl chloride (1 eq) to the amine solution. Reflux the mixture for 4-5 hours.[4][5] The excess amine acts as a base to neutralize the HCl byproduct, driving the reaction forward.[3]
-
Workup: After cooling, dilute the reaction mixture with CHCl₃. Wash sequentially with 1 M HCl (to remove excess amine) and saturated NaHCO₃ solution (to remove any remaining acid).[4][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent like chloroform to afford pure N-Cyclohexyl-3-fluorobenzamide.[4]
Protocol 2: Carbodiimide-Mediated Coupling (EDC/HOBt)
This method is valued for its milder conditions and is frequently used in peptide synthesis and for sensitive substrates. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine.[2]
-
Rationale: The addition of an activating agent like N-hydroxybenzotriazole (HOBt) is crucial.[6] It suppresses side reactions and minimizes racemization (if chiral centers are present) by converting the O-acylisourea intermediate into a more stable and reactive HOBt ester.
Detailed Protocol:
-
Activation: Dissolve 3-fluorobenzoic acid (1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).[6]
-
Amine Addition: Stir the solution at room temperature for 30 minutes to ensure complete activation of the carboxylic acid. Then, add cyclohexylamine (1.1 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.
Synthesis Method Comparison
| Parameter | Acid Chloride Method | Carbodiimide (EDC/HOBt) Method | Justification & Field Insights |
| Yield | Generally High (e.g., 84% reported)[4] | Good to High | The high reactivity of acyl chlorides often leads to excellent yields, but the carbodiimide method is also very efficient. |
| Reaction Conditions | Harsher (reflux) | Milder (room temperature) | Mild conditions are preferable for complex molecules with sensitive functional groups to avoid side reactions. |
| Reagent Handling | Acyl chlorides are moisture-sensitive and corrosive. | Coupling reagents are generally stable solids but can be expensive. | For routine synthesis of simple amides, the acid chloride method is often more cost-effective. For complex drug candidates, the reliability of coupling reagents is paramount. |
| Workup/Purification | Liquid-liquid extraction and recrystallization. | Often requires column chromatography. | Recrystallization is a highly effective and scalable purification method for crystalline solids, potentially avoiding chromatography. |
| Scalability | Highly scalable. | Scalability can be limited by reagent cost and chromatographic purification. | For industrial production, developing a scalable, chromatography-free process is a major goal. |
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and validation of N-Cyclohexyl-3-fluorobenzamide.
Cross-Validation of Physicochemical Properties
Once synthesized, the identity and purity of the compound must be confirmed. This is achieved by comparing experimentally obtained data with established literature values. Any significant deviation warrants further investigation into the synthetic or purification process.
| Parameter | Reported Literature Value | Experimental Method for Validation | Causality & Interpretation |
| Molecular Formula | C₁₃H₁₆FNO[4] | High-Resolution Mass Spectrometry (HRMS) | HRMS provides an exact mass measurement. A match within 5 ppm of the theoretical mass confirms the elemental composition. |
| Molecular Weight | 221.27 g/mol [4] | Mass Spectrometry (MS) | The molecular ion peak (M+H)⁺ in ESI-MS should correspond to 222.28. This is a primary confirmation of the compound's identity. |
| Crystal System | Monoclinic[7] | Single-Crystal X-ray Diffraction | Confirms the three-dimensional structure and packing in the solid state. This is the gold standard for structural elucidation. |
| Space Group | P2₁/c[7] | Single-Crystal X-ray Diffraction | The space group describes the symmetry of the crystal lattice. Reproducing this confirms the correct crystalline form was obtained. |
| Dihedral Angle | 29.9° (Amide plane vs. Aromatic ring)[4] | Single-Crystal X-ray Diffraction | This conformational parameter is critical for understanding how the molecule might fit into a protein binding pocket. |
| Elemental Analysis | C 65.26, H 6.32, N 5.85% | Combustion Analysis | Provides the percentage composition of C, H, and N. Experimental values should be within ±0.4% of the calculated values to confirm purity. |
Part II: Methodological Cross-Validation for Biological Activity
While no specific biological target for N-Cyclohexyl-3-fluorobenzamide is widely published, related benzamides have shown activity as antiviral agents.[6] To illustrate the principles of biological cross-validation, we will use a hypothetical scenario where the compound is tested as an inhibitor of a viral enzyme using a fluorescence-based assay.
The choice of assay methodology is a critical decision point. Different methods can yield different results due to varying sensitivities to interference, leading to potential false positives or negatives.
Comparative Biological Assay Protocols
Assay 1: Fluorescence Intensity-Based Assay
This is a common and straightforward method where enzyme activity generates a product that is directly fluorescent.
-
Rationale: The assay measures the increase in fluorescence over time, which is directly proportional to enzyme activity. Inhibition is observed as a decrease in the rate of fluorescence increase. These assays are highly sensitive but can be prone to interference from fluorescent compounds or light scattering.[8]
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of N-Cyclohexyl-3-fluorobenzamide in 100% DMSO. Create a serial dilution series in assay buffer, ensuring the final DMSO concentration is consistent across all wells (typically <1%).
-
Assay Reaction: In a 96- or 384-well plate, add the enzyme, the fluorogenic substrate, and assay buffer.
-
Initiation & Incubation: Add the test compound or vehicle control (buffer with DMSO) to initiate the reaction. Incubate at a controlled temperature (e.g., 37°C).
-
Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Assay 2: Bioluminescence-Based Assay (e.g., Luciferase-Coupled)
This assay links the activity of the primary enzyme to a secondary, light-producing reaction.
-
Rationale: Bioluminescence assays are known for their high sensitivity and low background, as light is only produced in the presence of an active enzyme.[8] For example, if the primary enzyme produces ATP, that ATP can be used by luciferase to generate light. This reduces interference from fluorescent compounds but requires a more complex, multi-component reagent system.
Detailed Protocol:
-
Compound Preparation: Same as for the fluorescence assay.
-
Primary Reaction: In a suitable plate, combine the primary enzyme, its substrate, and the test compound. Incubate to allow the enzymatic reaction to proceed.
-
Detection Reaction: Add the "detection reagent," which contains the secondary enzyme (e.g., luciferase) and its required substrates (e.g., luciferin).
-
Detection: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the inhibition of the primary enzyme. Calculate the IC₅₀ as described above.
Biological Assay Workflow
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. N-Cyclohexyl-3-fluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Cyclohexyl-2-fluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. N-cyclohexyl-4-fluorobenzamide | 2342-50-9 | Benchchem [benchchem.com]
- 8. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes | MDPI [mdpi.com]
A Comparative Analysis of N-Cyclohexyl-3-fluorobenzamide and the Standard Cannabinoid Receptor 1 (CB1) Antagonist, AM251
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmacology, the identification and characterization of novel compounds are pivotal for the advancement of therapeutic interventions. N-Cyclohexyl-3-fluorobenzamide is a synthetic molecule whose pharmacological profile is not extensively documented in publicly available literature.[1][2][3][4] However, its core benzamide structure is a recurring motif in a variety of biologically active compounds.[5] This guide proposes a comparative framework to elucidate the potential mechanism of action of N-Cyclohexyl-3-fluorobenzamide by contrasting it with a well-established standard, AM251.
AM251 is a potent and selective antagonist/inverse agonist of the Cannabinoid Receptor 1 (CB1), a key component of the endocannabinoid system that modulates numerous physiological processes.[6][7][8] Given the structural elements of N-Cyclohexyl-3-fluorobenzamide, it is plausible to hypothesize a potential interaction with cannabinoid receptors. This guide will provide a detailed profile of AM251 as a benchmark and outline a comprehensive experimental workflow to systematically investigate and compare the pharmacological properties of N-Cyclohexyl-3-fluorobenzamide. The objective is to equip researchers with the necessary methodologies to characterize this novel compound and determine its potential as a modulator of the endocannabinoid system.
Profile of the Standard Compound: AM251
AM251 is a widely utilized tool in cannabinoid research due to its well-defined pharmacological characteristics. It acts as an inverse agonist at the CB1 receptor, meaning it not only blocks the effects of agonists but also reduces the receptor's constitutive activity.[7][9] This dual functionality makes it a valuable standard for assessing the full spectrum of antagonist and inverse agonist activities of a test compound.
Mechanism of Action and Receptor Binding
AM251 exhibits high affinity and selectivity for the CB1 receptor over the CB2 receptor.[8] Its binding to the CB1 receptor has been extensively characterized in various in vitro assays.
| Property | Value | Source |
| Target | Cannabinoid Receptor 1 (CB1) | [6][8] |
| Action | Antagonist / Inverse Agonist | [7][9] |
| CB1 Binding Affinity (Ki) | 7.5 nM | [7][8] |
| CB2 Binding Affinity (Ki) | 2290 nM | [8] |
| Selectivity | ~305-fold for CB1 over CB2 | [8] |
| Functional Activity (IC50) | 8 nM (inhibits agonist-induced GTPγS binding) | [6][8] |
In Vitro and In Vivo Effects
The effects of AM251 have been documented in a multitude of experimental models, providing a robust dataset for comparison. In vitro, it effectively blocks agonist-stimulated signaling pathways coupled to the CB1 receptor, such as the inhibition of adenylyl cyclase.[9] In vivo, AM251 has been shown to reduce food intake, attenuate the effects of cannabinoid agonists, and modulate various behaviors associated with the endocannabinoid system.[10][11]
Proposed Experimental Comparison: N-Cyclohexyl-3-fluorobenzamide vs. AM251
To systematically evaluate the pharmacological profile of N-Cyclohexyl-3-fluorobenzamide relative to AM251, a tiered experimental approach is recommended. This workflow is designed to first establish any interaction with the CB1 receptor and then to characterize the nature of that interaction.
Caption: A tiered experimental workflow for the pharmacological characterization of N-Cyclohexyl-3-fluorobenzamide.
Methodologies and Protocols
Tier 1: Receptor Binding Affinity
Objective: To determine if N-Cyclohexyl-3-fluorobenzamide binds to cannabinoid receptors and to quantify its affinity and selectivity.
Experiment: Competitive Radioligand Binding Assay
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing human CB1 or CB2 receptors.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP-55,940 or [3H]SR141716A) and varying concentrations of the test compound (N-Cyclohexyl-3-fluorobenzamide) or the standard (AM251).
-
Incubation: Incubate the plates at 30°C for 60-90 minutes to allow for binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Tier 2: Functional Activity
Objective: To characterize the functional effect of N-Cyclohexyl-3-fluorobenzamide at the CB1 receptor (i.e., agonist, antagonist, or inverse agonist).
Experiment 1: [35S]GTPγS Binding Assay
Rationale: This assay measures the activation of G-proteins coupled to the receptor, providing a direct measure of receptor activation. Inverse agonists will decrease basal [35S]GTPγS binding, while antagonists will block agonist-induced binding.
Protocol:
-
Assay Buffer: Prepare an assay buffer containing GDP, [35S]GTPγS, and the CB1-expressing cell membranes.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test compound or a known agonist (e.g., CP-55,940).
-
Antagonist Mode: Add a fixed concentration of a CB1 agonist in the presence of varying concentrations of the test compound or AM251.
-
Inverse Agonist Mode: Add varying concentrations of the test compound or AM251 in the absence of an agonist.
-
-
Incubation: Incubate at 30°C for 60 minutes.
-
Data Acquisition and Analysis: Separate bound and free [35S]GTPγS by filtration and quantify using a scintillation counter. Determine EC50 values for agonists and IC50 values for antagonists/inverse agonists.
Experiment 2: cAMP Accumulation Assay
Rationale: CB1 receptors are Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Inverse agonists will increase cAMP levels from the basal state.
Protocol:
-
Cell Culture: Use a cell line expressing the CB1 receptor.
-
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Compound Treatment:
-
Antagonist Mode: Co-treat with a CB1 agonist and varying concentrations of the test compound or AM251.
-
Inverse Agonist Mode: Treat with varying concentrations of the test compound or AM251 alone.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Calculate the ability of the test compound to reverse agonist-induced inhibition of cAMP production (antagonism) or to increase cAMP levels above the forskolin-stimulated baseline (inverse agonism).
Caption: Simplified CB1 receptor signaling pathway illustrating points of modulation by agonists, antagonists, and inverse agonists.
Data Interpretation and Discussion
The collective data from these experiments will allow for a comprehensive comparison of N-Cyclohexyl-3-fluorobenzamide with AM251.
| Potential Outcome | Interpretation | Next Steps |
| No significant binding at CB1/CB2 | The compound is unlikely to be a direct cannabinoid receptor ligand. | Explore alternative targets. |
| Binds to CB1 with high affinity | The compound is a potential cannabinoid receptor modulator. | Proceed to functional assays. |
| Shows antagonist activity in functional assays | The compound blocks CB1 receptor activation, similar to a neutral antagonist. | Proceed to in vivo validation. |
| Shows inverse agonist activity in functional assays | The compound reduces basal CB1 receptor activity, similar to AM251. | Proceed to in vivo validation. |
| Shows agonist activity in functional assays | The compound activates the CB1 receptor. | Characterize agonist potency and efficacy. |
A key aspect of the discussion will be the structure-activity relationship. Should N-Cyclohexyl-3-fluorobenzamide demonstrate activity at the CB1 receptor, its relatively simple structure compared to the diarylpyrazole scaffold of AM251 could offer a novel starting point for medicinal chemistry efforts.
Conclusion
While the pharmacological profile of N-Cyclohexyl-3-fluorobenzamide remains to be fully elucidated, a structured, comparative approach against a well-characterized standard like AM251 provides a clear and scientifically rigorous path forward. The methodologies outlined in this guide offer a robust framework for determining its affinity, selectivity, and functional activity at cannabinoid receptors. The results of such a study would not only characterize a novel chemical entity but could also contribute to a deeper understanding of the structural requirements for cannabinoid receptor modulation, potentially paving the way for new therapeutic agents.
References
-
AM 251 and AM 4113 reduced food intake and appeared to affect the BSS similarly. The satiety sequence was generally preserved by both drugs.[10]
-
AM251 is a selective cannabinoid 1 (CB1) receptor antagonist with an IC50 of 8 nM. AM251 also acts as a potent GPR55 agonist with an EC50 of 39 nM.[6]
-
This study tested the hypothesis that burn injury activates glial cells, and cannabinoid receptor 1 (CB1R) antagonist, AM251, will decrease burn pain.[11]
-
AM-251 is an inverse agonist at the CB1 cannabinoid receptor. AM-251 is structurally very close to rimonabant; both are biarylpyrazole cannabinoid receptor antagonists.[7]
-
AM251 is a cannabinoid 1 (CB1) receptor 1 antagonist. It binds to CB1 receptors in rat forebrain membrane preparations (Ki = 7.5 nM) and is selective over CB2 receptors in mouse spleen preparations (Ki = 2,290 nM) in radioligand binding assays.[8]
-
Biochemical studies indicate that most of the drugs assessed thus far have been CB1 inverse agonists, and these drugs all act to suppress food intake and disrupt food-reinforced behavior.[9]
-
In the title molecule, C13H16FNO, the amide (N—C=O) plane is oriented at an angle of 29.9 (2)° with respect to the aromatic ring.[1]
-
N-cyclohexyl-4-fluorobenzamide.[2]
-
N-Cyclohexyl-N-ethyl-3-fluorobenzamide.[3]
-
N-Cyclohexyl-3-fluorobenzamide.[4]
-
Based on studies of related 2-phenoxybenzamide derivatives, N-cyclohexyl-2- phenoxybenzamide may exert its biological effects through the modulation of key cellular signaling pathways.[5]
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Independent Verification of N-Cyclohexyl-3-fluorobenzamide's Mechanism of Action: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of the mechanism of action for the synthetic small molecule, N-Cyclohexyl-3-fluorobenzamide. Given the current absence of established biological targets in publicly available literature, this document outlines a logical, multi-pronged approach to deconvolve its molecular mechanism. We will explore and compare various experimental strategies, offering insights into their underlying principles and practical applications. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds.
Introduction: The Enigma of N-Cyclohexyl-3-fluorobenzamide
N-Cyclohexyl-3-fluorobenzamide is a synthetic compound whose biological activity and mechanism of action are not yet fully understood.[1][2][3] While its chemical structure, featuring a fluorinated benzamide core, is suggestive of potential enzymatic inhibition, empirical evidence is lacking.[2] Structurally related benzamides have been explored for a range of biological activities, including as potential inhibitors of enzymes like Raf kinase and histone deacetylase (HDAC).[4] This guide, therefore, presents a roadmap for the systematic and unbiased investigation of N-Cyclohexyl-3-fluorobenzamide's mechanism, moving from broad, unbiased screening to specific target validation.
Strategic Workflow for Mechanism of Action (MoA) Elucidation
A robust MoA study requires a multi-faceted approach. We propose a workflow that begins with broad, unbiased screening to identify potential cellular targets, followed by targeted biochemical and biophysical assays to validate these initial findings and elucidate the precise mechanism of interaction.
Caption: A strategic workflow for the deconvolution of a novel compound's mechanism of action.
Unbiased Target Identification: A Comparative Overview
The initial step in characterizing a novel compound is to identify its potential interacting partners within the cellular proteome. Two powerful and complementary approaches for this are chemoproteomics and phenotypic screening.
| Method | Principle | Advantages | Limitations |
| Affinity-Based Chemoproteomics | Utilizes a modified version of the compound to "pull down" interacting proteins from a cell lysate.[5][6][7] | Directly identifies binding partners; can provide information on binding affinity.[5] | Requires chemical modification of the compound, which may alter its binding properties; may miss transient or weak interactions. |
| Photoaffinity Labeling | A photoreactive group on the compound is activated by UV light to covalently crosslink to its target protein(s) in a cellular context.[8] | Captures interactions in living cells; can identify targets of membrane-bound proteins.[8] | Synthesis of the photoaffinity probe can be challenging; potential for non-specific crosslinking. |
Recommended Approach: Affinity-Based Chemoproteomics
For an initial unbiased screen of N-Cyclohexyl-3-fluorobenzamide, we recommend an affinity-based chemoproteomics approach. This method involves synthesizing a derivative of the compound that can be immobilized on a solid support (e.g., sepharose beads). This "bait" is then incubated with a cell lysate, and proteins that bind to it are isolated and identified by mass spectrometry.
-
Synthesis of an Affinity Probe: Synthesize an analog of N-Cyclohexyl-3-fluorobenzamide with a linker arm suitable for attachment to a solid support. The linker should be placed at a position that is unlikely to interfere with target binding.
-
Immobilization of the Probe: Covalently attach the affinity probe to NHS-activated sepharose beads.
-
Cell Culture and Lysis: Grow a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected) and prepare a native cell lysate.
-
Affinity Enrichment: Incubate the immobilized probe with the cell lysate. As a negative control, incubate the lysate with beads that do not have the probe attached.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the probe-bound beads to those from the control beads to identify specific binding partners.
Target Validation and Mechanistic Characterization
Once a list of potential targets is generated from the unbiased screen, the next crucial step is to validate these interactions and characterize the nature of the binding.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
CETSA is a powerful biophysical assay that measures the thermal stability of a protein in its native cellular environment.[9][10][11][12] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature.[10] This assay is invaluable for confirming that a compound engages its target within intact cells.
-
Cell Treatment: Treat intact cells with either N-Cyclohexyl-3-fluorobenzamide or a vehicle control.
-
Heating: Heat the treated cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Kinobead Profiling: A Specialized Approach for Kinase Inhibitors
If the chemoproteomics screen suggests that N-Cyclohexyl-3-fluorobenzamide may target protein kinases, a more specialized approach called kinobead profiling is highly recommended.[13][14][15][16][17] This technique uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome.[14] By performing this enrichment in the presence of a competing compound (like N-Cyclohexyl-3-fluorobenzamide), one can identify which kinases are specifically targeted.
| Method | Principle | When to Use | Key Output |
| CETSA | Ligand binding alters the thermal stability of the target protein.[9][10] | To confirm target engagement in intact cells for any protein class. | A shift in the protein's melting temperature.[10] |
| Kinobead Profiling | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a lysate.[16] | When kinases are suspected as targets. | A profile of kinases that are potently and selectively engaged by the compound. |
| Biochemical Assays | Direct measurement of the compound's effect on the activity of a purified enzyme.[18][19][20][21][22] | To determine the functional consequence of binding and to measure potency (e.g., IC50, Ki). | Kinetic parameters such as IC50, Km, and Vmax.[18] |
Biochemical Assays: Elucidating the Functional Consequences
Once target engagement is confirmed, it is essential to determine the functional effect of N-Cyclohexyl-3-fluorobenzamide on its target. This is typically achieved through in vitro biochemical assays using the purified target protein.
-
Recombinant Protein Expression and Purification: Obtain a pure, active form of the target enzyme.
-
Assay Development: Establish a reliable assay to measure the activity of the enzyme. This could be a colorimetric, fluorometric, or radiometric assay.[19]
-
IC50 Determination: Measure the activity of the enzyme in the presence of a range of concentrations of N-Cyclohexyl-3-fluorobenzamide to determine the half-maximal inhibitory concentration (IC50).
-
Mechanism of Inhibition Studies: Perform kinetic experiments by varying the concentrations of both the substrate and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[22]
Conclusion: Towards a Validated Mechanism of Action
The independent verification of N-Cyclohexyl-3-fluorobenzamide's mechanism of action requires a systematic and multi-layered experimental approach. By combining unbiased target identification methods like chemoproteomics with robust target validation techniques such as CETSA and specific biochemical assays, researchers can confidently elucidate its molecular mechanism. This guide provides a comparative framework to aid in the rational design of these critical studies, ultimately paving the way for a deeper understanding of this novel compound's biological function.
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- An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. ACS Publications.
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- A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. PubMed.
- A brief introduction to chemical proteomics for target deconvolution. PubMed.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PubMed Central.
- Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research.
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- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate.
- Target Landscape of Clinical Kinase Inhibitors. EMBL-EBI.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
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A Comparative Efficacy Analysis of N-Cyclohexyl 3-Fluorobenzamide Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the N-cyclohexylbenzamide scaffold represents a versatile and promising starting point for the discovery of novel therapeutics. The strategic placement of substituents on the benzamide ring can dramatically influence the compound's biological activity. This guide provides an in-depth comparative analysis of the efficacy of N-Cyclohexyl 3-fluorobenzamide derivatives, drawing upon key structure-activity relationship (SAR) studies and fundamental principles of medicinal chemistry to inform future drug design efforts. While direct, comprehensive comparative studies on a series of this compound derivatives are not extensively available in public literature, by examining analogous chemical series, we can extrapolate valuable insights into the role of the 3-fluoro substituent.
The N-Cyclohexylbenzamide Core: A Privileged Scaffold
The N-cyclohexylbenzamide core structure is a recurring motif in medicinal chemistry, with derivatives showing a wide range of biological activities, including stimulants of gastrointestinal motility.[1][2] The cyclohexyl group often contributes to favorable pharmacokinetic properties, while the benzamide portion provides a key interaction point with biological targets and a platform for synthetic modification. The focus of this guide is to dissect the impact of substitutions at the 3-position of the benzamide ring, with a particular emphasis on the 3-fluoro group.
Comparative Efficacy: The Impact of 3-Position Substituents
The substitution pattern on the benzamide ring is a critical determinant of a compound's efficacy. The electronic and steric properties of the substituent at the 3-position can modulate binding affinity to the target protein, as well as influence physicochemical properties like solubility and metabolic stability.
Halogen Substitution at the 3-Position: A Case Study in Farnesyl-Protein Transferase Inhibitors
A comprehensive SAR study on a series of tricyclic Ras farnesyl-protein transferase (FPT) inhibitors provides a compelling case study for the differential effects of halogen substitution at the 3-position of a pyridine ring system, which is electronically similar to the benzamide ring.[3] In this study, the researchers found that while the chloro, bromo, and iodo analogues were equipotent, the fluoro analogue was an order of magnitude less active.[3] This suggests that for this particular biological target, the larger, more polarizable halogens are preferred over the smaller, highly electronegative fluorine atom.
This observation highlights a crucial principle in drug design: the choice of halogen is not trivial. While fluorine is often introduced to block metabolic sites or modulate pKa, its small size and strong electron-withdrawing nature may not always be optimal for target binding. In contrast, chlorine, with its larger size and different electronic properties, can sometimes form more favorable interactions within a binding pocket.[4]
The Influence of Polar Groups at the 3-Position: Insights from FAAH Inhibitors
Research into inhibitors of Fatty Acid Amide Hydrolase (FAAH) provides further evidence for the importance of the 3-position substituent. A study on cyclohexylcarbamic acid biphenyl-3-yl esters, a related scaffold, demonstrated that the introduction of small polar groups at the meta (3-position) of the distal phenyl ring significantly improved inhibitory potency.[5][6] This finding suggests that for certain targets, the 3-position may be situated in a region of the binding site that can accommodate and favorably interact with polar functional groups. This is a key consideration when designing N-cyclohexylbenzamide derivatives, as a 3-fluoro substituent would introduce polarity. The success of such a substitution would be highly dependent on the specific topology and amino acid composition of the target's binding pocket.
Data Summary: Structure-Activity Relationships of 3-Substituted Benzamide Analogs
To provide a clearer picture of the impact of 3-position substitutions, the following table summarizes the qualitative SAR findings from the aforementioned studies on analogous scaffolds.
| Scaffold/Target | 3-Position Substituent | Relative Efficacy | Reference |
| Tricyclic FPT Inhibitors | Fluoro | Less Active | [3] |
| Chloro | Potent | [3] | |
| Bromo | Potent | [3] | |
| Iodo | Potent | [3] | |
| Small Alkyl (e.g., Methyl) | Very Potent | [3] | |
| Bulky Alkyl (e.g., t-Butyl) | Inactive | [3] | |
| Phenyl | Inactive | [3] | |
| Polar (Amino, Hydroxyl) | Less Active | [3] | |
| FAAH Inhibitors | Small Polar Groups | Improved Potency | [5][6] |
Experimental Protocols
The synthesis of this compound derivatives can be achieved through standard amide coupling reactions. A general, reliable protocol is provided below.
General Synthesis of N-Cyclohexyl 3-substituted Benzamides
-
Acid Chloride Formation: To a solution of the desired 3-substituted benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add a chlorinating agent like thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete (monitored by TLC or disappearance of the starting acid).
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 3-substituted benzoyl chloride.
-
Amide Coupling: Dissolve the crude benzoyl chloride in an anhydrous aprotic solvent like dichloromethane.
-
To this solution, add cyclohexylamine (1.1 eq) and a base such as triethylamine or diisopropylethylamine (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-cyclohexyl 3-substituted benzamide.
Visualizing the Rationale: Key Considerations in Drug Design
The decision of which substituent to place at the 3-position of the N-cyclohexylbenzamide scaffold is a multifactorial one, guided by the specific properties of the biological target. The following diagram illustrates the key decision-making process.
Caption: Decision workflow for selecting a 3-position substituent.
Signaling Pathways and Experimental Workflows
While a specific signaling pathway for this compound derivatives is not yet elucidated, a general workflow for evaluating the efficacy of a novel derivative is presented below. This workflow is applicable to a wide range of biological targets and cell-based assays.
Caption: A generalized experimental workflow for drug discovery.
Conclusion
The N-cyclohexylbenzamide scaffold is a fertile ground for the development of novel therapeutic agents. The efficacy of its derivatives is exquisitely sensitive to the nature of the substituents on the benzamide ring. While a 3-fluoro substituent can offer advantages in terms of metabolic stability and polarity, SAR studies on analogous series suggest that it may not always be the optimal choice for maximizing potency. The available evidence indicates that larger halogens or small alkyl groups at the 3-position can, in some cases, lead to superior biological activity. For targets with polar binding pockets at this position, small, polar groups may be beneficial. Ultimately, the rational design of potent N-cyclohexylbenzamide derivatives requires a deep understanding of the target's structure and a systematic exploration of the structure-activity landscape. This guide provides a framework for such an exploration, empowering researchers to make more informed decisions in their drug discovery endeavors.
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Bishop, M. J., et al. (1997). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[7][8]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor agents. Journal of Medicinal Chemistry, 40(13), 2049-2062. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Cyclohexyl 3-fluorobenzamide
This document provides essential procedural guidance for the safe handling and disposal of N-Cyclohexyl 3-fluorobenzamide (CAS No. 2267-94-9). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a protocol, but the scientific rationale behind each step, ensuring a culture of safety and compliance within the laboratory.
Disclaimer: This guide is intended for informational purposes and is based on general principles of chemical waste management. A specific Safety Data Sheet (SDS) for this compound was not located in the initial search. Therefore, the hazards are inferred from structurally similar compounds. Crucially, you must consult your institution's Environmental Health and Safety (EHS) department and the manufacturer-provided SDS for specific disposal requirements and conduct a thorough, site-specific risk assessment before handling or disposing of this compound. [1] Local and national regulations must be followed.
Hazard Identification and Risk Assessment
The presence of a fluorine atom on the benzamide ring is a key consideration. Thermal decomposition of fluorinated organic compounds can produce highly toxic and corrosive gases, such as hydrogen fluoride.[5] Therefore, uncontrolled incineration is not a viable disposal method and must be handled by licensed professionals.
| Potential Hazard | Description | Primary Exposure Routes | Key Precaution |
| Acute Toxicity (Oral) | Based on similar benzamides, it may be harmful if swallowed.[3][4] | Ingestion | Avoid cross-contamination; wash hands thoroughly after handling.[6] |
| Skin Corrosion/Irritation | May cause skin irritation upon direct contact.[3] | Dermal | Wear appropriate chemically resistant gloves and a lab coat.[3][6] |
| Serious Eye Damage/Irritation | Direct contact with eyes may cause serious irritation.[3] | Ocular | Wear chemical safety goggles at all times.[3] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation.[3] | Inhalation | Handle in a well-ventilated area or a chemical fume hood.[3] |
| Environmental Hazard | Improper disposal can lead to environmental contamination. The bioaccumulative potential of related compounds suggests caution.[7] | Environmental Release | Do not dispose of down the drain or in general waste.[7][8] |
| Thermal Decomposition | Combustion may produce hazardous gases including carbon oxides, nitrogen oxides, and hydrogen fluoride.[5] | Inhalation | Disposal must be managed by a licensed hazardous waste facility. |
Personal Protective Equipment (PPE)
A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling this compound in any form (solid, solution, or waste).
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.[9]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are essential. Inspect gloves for any signs of degradation or puncture before use.[6]
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure closed-toe shoes are worn.[6]
-
Respiratory Protection: If handling the solid compound outside of a fume hood where dust may be generated, consult with your EHS department regarding the need for respiratory protection.
Waste Characterization and Segregation Protocol
Proper disposal is predicated on correct waste characterization and segregation at the point of generation.[10] this compound waste must be treated as hazardous unless determined otherwise by your institution's EHS professionals.[11]
Never mix incompatible waste streams. [11] For example, do not mix this organic waste with strong oxidizers or acids. Segregation prevents dangerous chemical reactions and ensures the waste can be managed safely by disposal facilities.[11]
The following diagram outlines the decision-making process for segregating waste containing this compound.
Caption: Waste segregation decision tree for this compound.
Step-by-Step Disposal Procedures
Follow these steps meticulously to ensure safe and compliant disposal of this compound waste.
Step 1: Waste Collection and Containment
-
Select the Correct Container: All chemical waste must be collected in a container that is in good condition, compatible with the waste, and has a secure, leak-proof lid.[11][12] The original product container is often a suitable choice for unused material.[11] For solutions, use designated hazardous waste containers provided by your EHS department.
-
Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste.[13] This minimizes the release of vapors and prevents spills.
Step 2: Accurate Waste Labeling
-
Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
All other components of the waste mixture, including solvents.
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date when waste was first added (Accumulation Start Date).
-
Step 3: Safe Interim Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation in a designated SAA.[10] This area must be under the control of laboratory personnel.
-
Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment system, such as a chemically resistant tub or tray.[11] The containment must be large enough to hold the entire volume of the largest container. This prevents spills from reaching drains or the environment.[11]
-
Segregation: Ensure the waste is stored away from incompatible materials as previously discussed.[11]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full, or before the regulatory accumulation time limit is reached, contact your institution's EHS department to schedule a waste pickup.[14]
-
Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company. These companies use approved methods, such as high-temperature incineration with scrubbers to neutralize hazardous decomposition products like hydrogen fluoride, to safely destroy the chemical waste in compliance with EPA regulations.[15]
-
Never Use Drains or Trash: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer or regular trash.[8][13] The EPA strictly prohibits the sewering of hazardous waste pharmaceuticals and many laboratory chemicals.[8]
Emergency Procedures
-
Spills: In the event of a small spill within a chemical fume hood, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to clean it up. The cleanup debris must be placed in a sealed, labeled hazardous waste container for disposal.[7] For larger spills, or any spill outside of a fume hood, evacuate the immediate area, alert personnel, and contact your EHS department's emergency line immediately.[3]
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure that your research advancements do not come at the cost of environmental integrity.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
